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  • Product: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
  • CAS: 267880-92-2

Core Science & Biosynthesis

Foundational

synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Abstract 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable β-ketonitrile intermediate, a class of compounds widely...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Abstract

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable β-ketonitrile intermediate, a class of compounds widely recognized for their versatility in constructing complex heterocyclic systems for pharmaceutical and agrochemical applications.[1][2] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic selection of a robust synthetic pathway, provide a detailed mechanistic breakdown of the core chemical transformation, and present a step-by-step experimental procedure from starting materials to purified product. The causality behind experimental choices, critical safety protocols for handling hazardous reagents, and methods for analytical characterization are explained from the perspective of an experienced application scientist.

Introduction and Strategic Overview

β-Ketonitriles are highly versatile intermediates in organic synthesis, primarily serving as precursors for a wide variety of heteroaromatic compounds and pharmaceuticals.[1] The presence of three distinct functional centers—a ketone, a nitrile, and an acidic α-carbon—allows for a diverse range of subsequent chemical modifications. The title compound, 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, incorporates a substituted phenyl ring with bromine and fluorine atoms, which are common moieties in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[3][4]

The synthesis of β-ketonitriles is most effectively achieved through a carbon-carbon bond-forming reaction that couples an acyl group with a two-carbon nitrile-containing fragment. The Claisen condensation and its variants stand out as a classic and reliable method for this transformation.[5][6] This reaction involves the acylation of a carbanion derived from a nitrile, such as acetonitrile, with an ester or, more efficiently, an acyl chloride.[7][8]

Retrosynthetic Strategy

Our strategy hinges on a crossed Claisen-type condensation. The target molecule is disconnected at the C2-C3 bond, revealing two synthons: an electrophilic 4-bromo-2-fluorobenzoyl cation and a nucleophilic cyanomethyl anion. These correspond to the practical starting materials: 4-bromo-2-fluorobenzoyl chloride and acetonitrile, respectively. The use of a highly reactive acyl chloride as the electrophile promotes a more efficient reaction compared to the corresponding ester.

Mechanistic Deep Dive: The Claisen-Type Condensation

The core of this synthesis is the base-mediated acylation of the acetonitrile anion. This reaction proceeds through a well-established nucleophilic acyl substitution mechanism. A strong, non-nucleophilic base is essential to drive the reaction to completion.[6]

The mechanism involves several key steps:

  • Enolate Formation: A strong base, such as potassium tert-butoxide (KOt-Bu), deprotonates the α-carbon of acetonitrile. This step is feasible despite the high pKa of acetonitrile (~31) due to the strength of the base.

  • Nucleophilic Attack: The resulting resonance-stabilized cyanomethyl anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzoyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Irreversible Deprotonation (Driving Force): The product, 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile, possesses methylene protons that are significantly more acidic (pKa ≈ 11) than the starting acetonitrile.[9] The alkoxide or any remaining base in the reaction mixture rapidly and irreversibly deprotonates the product to form a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force that pushes the equilibrium towards the product.[6][9]

  • Acidic Workup: A final aqueous acid quench neutralizes the reaction mixture and protonates the enolate to yield the final β-ketonitrile product.

Claisen_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Steps 2 & 3: Attack & Elimination cluster_2 Steps 4 & 5: Drive & Quench acetonitrile CH₃-C≡N enolate ⁻CH₂-C≡N acetonitrile->enolate Deprotonation base KOtBu acyl_chloride Ar-CO-Cl (Ar = 4-Br-2-F-Ph) enolate->acyl_chloride Nucleophilic Attack tetrahedral_intermediate Ar-C(O⁻)(Cl)-CH₂-C≡N product_enolate [Ar-CO-CH-C≡N]⁻ tetrahedral_intermediate->product_enolate Elimination of Cl⁻ final_product Ar-CO-CH₂-C≡N product_enolate->final_product H₃O⁺ Workup

Caption: Figure 2: Experimental Workflow
Step-by-Step Methodology
  • Preparation of Nucleophile: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (4.73 g, 42.12 mmol). Add 50 mL of anhydrous THF and cool the resulting suspension to 0 °C in an ice bath. To this, add anhydrous acetonitrile (2.2 mL, 42.12 mmol) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the cyanomethyl anion.

  • Addition of Electrophile: Dissolve 4-bromo-2-fluorobenzoyl chloride (5.00 g, 21.06 mmol) in 50 mL of anhydrous THF in a dropping funnel. Add this solution dropwise to the stirred suspension of the nucleophile at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl (~50 mL) until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₅BrFNO[10]
Molecular Weight242.05 g/mol [11][12]
AppearanceExpected to be an off-white or pale yellow solid-
Monoisotopic Mass240.95386 Da[10]
XLogP3 (Predicted)2.3[10][11]
Spectroscopic Data (Expected)
  • ¹H NMR: Expect a singlet for the methylene protons (-CO-CH₂ -CN) around δ 4.0-4.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Expect signals for the nitrile carbon (~115 ppm), methylene carbon (~30-40 ppm), and the ketone carbonyl carbon (~190 ppm), in addition to the aromatic carbons.

  • FT-IR (cm⁻¹): Characteristic peaks are expected for the C≡N stretch (~2250 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br/C-F stretches in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak cluster characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

Safety and Hazard Management

The synthesis involves hazardous materials that require strict adherence to safety protocols.

  • 4-Bromo-2-fluorobenzoyl chloride: Corrosive and moisture-sensitive. [13][14]It causes severe skin burns and eye damage. [14]It will react with water/moisture to release HCl gas. Handle only in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. [15]* Potassium tert-butoxide: A corrosive and flammable solid. It reacts violently with water. Handle in an inert atmosphere.

  • Acetonitrile: Flammable and toxic.

  • Cyanide Hazard: The product is a nitrile. While generally less acutely toxic than inorganic cyanide salts, it should be handled with care. The primary risk in this procedure is the potential for side reactions or improper handling of reagents that could generate hydrogen cyanide (HCN) gas, which is extremely toxic. [16]Crucially, never allow cyanide-containing compounds to come into contact with strong acids in an unventilated area. [17][18]The acidic quench must be performed slowly and within the fume hood.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. [16][18]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes. [18]* Spills: For small spills within the fume hood, absorb with an inert material and decontaminate the area with a pH 10 buffer solution followed by a 10% bleach solution. [17]All cleanup materials must be disposed of as hazardous waste.

Conclusion

The described synthetic protocol provides a reliable and efficient method for the preparation of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. The strategy, centered on a base-mediated Claisen-type condensation, is robust and scalable. By understanding the underlying reaction mechanism, particularly the role of the final deprotonation step as the thermodynamic driving force, researchers can troubleshoot and optimize the reaction effectively. Strict adherence to the detailed safety protocols is paramount to ensure the safe execution of this synthesis. The resulting β-ketonitrile is a valuable building block, poised for further elaboration in various drug discovery and development programs.

References

  • D. A. Horton, G. T. Bourne, and M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chemical Reviews, 2003, 103(3), 893-930.
  • Molecules, "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones," National Center for Biotechnology Information, 2019. [Online].
  • ResearchGate, "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones," ResearchGate, 2019. [Online].
  • ResearchGate, "A High-Yielding Preparation of β-Ketonitriles | Request PDF," ResearchGate, 2005. [Online].
  • University of Illinois Urbana-Champaign, "Cyanides | Division of Research Safety," University of Illinois Urbana-Champaign, 2014. [Online].
  • University of the Incarnate Word, "Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs," University of the Incarnate Word, N.D. [Online].
  • Dartmouth College, "Cyanide Salts - Environmental Health and Safety," Dartmouth College, N.D. [Online].
  • Stanford University, "Information on Cyanide Compounds," Stanford Environmental Health & Safety, N.D. [Online].
  • Quora, "What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?," Quora, 2017. [Online].
  • University of St Andrews, "Cyanides and nitriles, use and disposal," University of St Andrews, N.D. [Online].
  • Organic Chemistry Portal, "Claisen Condensation," Organic Chemistry Portal, N.D. [Online].
  • MySkinRecipes, "3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile," MySkinRecipes, N.D. [Online].
  • NINGBO INNO PHARMCHEM CO.,LTD., "Unlocking Chemical Synthesis Potential with 4-Bromo-2-fluoroacetophenone," NINGBO INNO PHARMCHEM CO.,LTD., N.D. [Online].
  • Wikipedia, "Claisen condensation," Wikipedia, 2023. [Online].
  • PubChemLite, "3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (C9H5BrFNO)," PubChemLite, N.D. [Online].
  • PubChem, "3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile," PubChem, N.D. [Online].
  • BYJU'S, "Claisen Condensation Mechanism," BYJU'S, N.D. [Online].
  • NROChemistry, "Claisen Condensation: Mechanism & Examples," NROChemistry, 2022. [Online].
  • Global Chemical Market, "2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis," Global Chemical Market, N.D. [Online].
  • Master Organic Chemistry, "Claisen Condensation and Dieckmann Condensation," Master Organic Chemistry, 2020. [Online].
  • ChemScene, "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile," ChemScene, N.D. [Online].
  • BenchChem, "Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis," BenchChem, N.D. [Online].
  • PubChem, "4-Bromo-2-fluorobenzoyl chloride," PubChem, N.D. [Online].
  • Fisher Scientific, "4-Bromo-2-fluorobenzoyl chloride, 99%," Fisher Scientific, N.D. [Online].
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Sources

Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. In the absence of direct pharmacological data for this specific mol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. In the absence of direct pharmacological data for this specific molecule, we posit a scientifically-grounded hypothesis based on its structural features. The core of this hypothesis is the inhibition of fatty acid biosynthesis, specifically targeting the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) enzymes. This document will delve into the rationale behind this hypothesis, drawing parallels with known inhibitors and the natural substrates of the fatty acid synthase (FAS) pathway. Furthermore, we will present a detailed, multi-stage experimental strategy designed to rigorously test this hypothesis, encompassing in vitro enzymatic assays, cell-based target engagement studies, and phenotypic assessments. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially explore the therapeutic applications of this and related chemical scaffolds.

Introduction: The Therapeutic Potential of Novel Scaffolds and Fatty Acid Synthesis Inhibition

The 3-oxopropanenitrile moiety is a versatile pharmacophore and a valuable intermediate in the synthesis of a wide range of biologically active molecules, including those targeting neurological and psychiatric disorders.[1][2][3] The specific compound, 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, possesses a β-ketonitrile structure that bears a striking resemblance to key intermediates in vital metabolic pathways. One such pathway, de novo fatty acid synthesis, is increasingly recognized as a critical therapeutic target in oncology and metabolic diseases.[4][5]

The fatty acid synthase (FAS) system is responsible for the synthesis of long-chain fatty acids.[6] In humans, a type I FAS, a large multifunctional protein, carries out this process. In contrast, bacteria, mycobacteria, and plants utilize a type II FAS system, which consists of discrete, monofunctional enzymes.[7] This difference has been exploited for the development of novel antimicrobial agents.[7][8] A key step in the elongation cycle of fatty acid synthesis is the Claisen condensation reaction catalyzed by β-ketoacyl-ACP synthases (KAS).[9][10] These enzymes are pivotal regulators of the overall pathway.[11]

Given the structural analogy of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile to the β-ketoacyl-ACP intermediates, we hypothesize that its primary mechanism of action is the inhibition of KAS enzymes.

Hypothesized Mechanism of Action: Competitive Inhibition of β-Ketoacyl-ACP Synthase (KAS)

The KAS-catalyzed reaction involves the condensation of a malonyl-ACP with an acyl-ACP (or acetyl-CoA for the initial step) to form a β-ketoacyl-ACP, releasing CO2 and ACP.[9] The core of our hypothesis is that 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile acts as a mimic of the malonyl-ACP substrate or the transition state of the condensation reaction.

Structural Rationale:

  • β-Keto Group: The ketone at the 3-position is a critical feature for recognition and binding within the KAS active site, which is tailored to accommodate β-ketoacyl intermediates.

  • Acetonitrile Moiety: The nitrile group is a strong electron-withdrawing group, polarizing the adjacent methylene group and potentially interacting with active site residues. It can be considered a bioisostere of the thioester linkage to ACP in the natural substrate.

  • Aromatic Ring: The substituted phenyl ring can engage in hydrophobic or π-stacking interactions within a pocket of the active site, contributing to binding affinity and specificity.

This proposed mechanism is analogous to that of known KAS inhibitors like thiolactomycin, which mimics malonyl-ACP in the active site and forms hydrogen bonds with catalytic histidine residues.[11][12]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway and the hypothesized point of inhibition by 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

FAS_II_Pathway acetyl_coa Acetyl-CoA fabH FabH (KAS III) acetyl_coa->fabH malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD malonyl_acp->fabH elongation_cycle Elongation Cycle (FabB/F - KAS I/II) malonyl_acp->elongation_cycle beta_ketoacyl_acp β-Ketoacyl-ACP fabH->beta_ketoacyl_acp Condensation elongation_cycle->beta_ketoacyl_acp Condensation reduction_dehydration Reduction (FabG) Dehydration (FabZ) Reduction (FabI) beta_ketoacyl_acp->reduction_dehydration acyl_acp Acyl-ACP (C(n+2)) reduction_dehydration->acyl_acp acyl_acp->elongation_cycle Input for next cycle fatty_acids Fatty Acids acyl_acp->fatty_acids inhibitor 3-(4-Bromo-2-fluorophenyl) -3-oxopropanenitrile inhibitor->fabH Inhibition inhibitor->elongation_cycle Inhibition

Caption: Hypothesized inhibition of KAS enzymes in the FAS-II pathway.

A Rigorous Experimental Strategy for Hypothesis Validation

To transition from a well-founded hypothesis to a validated mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed as a self-validating system, where the results of each stage inform and corroborate the others.

Phase 1: In Vitro Enzymatic Inhibition

Objective: To determine if 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile directly inhibits the enzymatic activity of a representative KAS enzyme and to characterize the mode of inhibition.

Experimental Protocol: KAS Inhibition Assay

  • Enzyme Expression and Purification:

    • Clone the gene for a KAS enzyme (e.g., E. coli FabB or FabH) into an expression vector with a purification tag (e.g., 6x-His).

    • Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at an optimal temperature.

    • Lyse the cells and purify the KAS enzyme using affinity chromatography (e.g., Ni-NTA resin).

    • Assess purity via SDS-PAGE and confirm protein concentration (e.g., Bradford assay).

  • Spectrophotometric Activity Assay:

    • This assay couples the consumption of malonyl-CoA to the oxidation of NADH in the presence of excess downstream FAS enzymes. The decrease in absorbance at 340 nm is monitored.

    • Prepare a reaction mixture containing buffer (e.g., 100 mM sodium phosphate, pH 7.0), acyl-ACP substrate, NADH, and the coupling enzymes (FabG, FabZ, FabI).

    • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and incubate.

    • Initiate the reaction by adding the purified KAS enzyme and malonyl-ACP.

    • Measure the rate of NADH oxidation by monitoring the change in A340 over time.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate (e.g., malonyl-ACP) at several fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Workflow for In Vitro KAS Inhibition Assay

KAS_Assay_Workflow start Start: Hypothesis clone Clone KAS Gene into Expression Vector start->clone express Express & Purify KAS Enzyme clone->express assay Perform Spectrophotometric KAS Activity Assay express->assay ic50 Calculate IC50 Value assay->ic50 kinetics Perform Kinetic Studies (Vary [Substrate]) ic50->kinetics mode Determine Mode of Inhibition (e.g., Competitive) kinetics->mode end End: Validated In Vitro Inhibition mode->end

Caption: Experimental workflow for validating in vitro KAS inhibition.

Phase 2: Cellular Target Engagement and Metabolomics

Objective: To confirm that the compound engages its putative target in a cellular context, leading to the expected downstream metabolic perturbations.

Experimental Protocol: Cellular Fatty Acid Synthesis Analysis

  • Cell Culture and Treatment:

    • Select a cell line known to have high de novo fatty acid synthesis rates (e.g., MCF-7 or LNCaP cancer cells).

    • Culture cells to mid-log phase and treat with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the determined IC50) for a defined period.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by washing cells with ice-cold saline.

    • Lyse the cells and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

  • LC-MS/MS Analysis:

    • Analyze the polar metabolite fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Develop a targeted method to quantify key metabolites in the fatty acid synthesis pathway, particularly the substrates of KAS (e.g., Malonyl-CoA, Acetyl-CoA) and the products of the pathway (e.g., Palmitate).

  • Data Analysis:

    • Normalize metabolite levels to an internal standard and cell number.

    • Compare the levels of each metabolite in treated versus untreated cells. Inhibition of KAS is expected to cause an accumulation of its substrates (Malonyl-CoA) and a depletion of downstream products (Palmitate).

Table 1: Expected Metabolomic Changes Upon KAS Inhibition

MetabolitePathway PositionExpected ChangeRationale
Acetyl-CoAPrecursor↑ (Slight)Upstream precursor may accumulate.
Malonyl-CoAKAS Substrate↑↑ (Significant)Direct substrate of the inhibited enzyme.
PalmitateEnd Product↓↓ (Significant)Downstream product of the pathway.
Phase 3: Cellular Phenotypic Assays

Objective: To determine if target engagement translates into a relevant cellular phenotype consistent with the inhibition of fatty acid synthesis.

Experimental Protocol: Phenotypic Consequence Analysis

  • Cell Viability Assay:

    • Treat cancer cells (as in 3.2) with a dose range of the compound for 24-72 hours.

    • Assess cell viability using a standard method such as an MTS or CellTiter-Glo assay.

    • Rationale: Many cancer cells are dependent on de novo fatty acid synthesis for membrane production and signaling, making them susceptible to FAS inhibitors.[5]

  • Lipid Droplet Staining:

    • Treat cells with the compound as described above.

    • Fix the cells and stain for neutral lipids using a fluorescent dye such as BODIPY 493/503 or Oil Red O.

    • Image the cells using fluorescence microscopy and quantify the lipid droplet content.

    • Rationale: Inhibition of fatty acid synthesis should lead to a reduction in the cellular pool of fatty acids available for storage in lipid droplets.[4]

Structure-Activity Relationship (SAR) and Future Directions

Assuming the hypothesis is validated, a medicinal chemistry program could be initiated to optimize the compound's properties. Key areas for exploration would include:

  • Aromatic Ring Substitution: Modifying the bromo and fluoro substituents to improve potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement of the Nitrile: Investigating other electron-withdrawing groups to probe their interaction with the active site.

  • Scaffold Hopping: Replacing the phenyl ring with other aromatic or heterocyclic systems to explore different binding pockets.

Conclusion

While direct evidence for the mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is not yet published, its chemical structure strongly suggests a role as an inhibitor of β-ketoacyl-ACP synthase. This guide outlines a logical, robust, and comprehensive experimental strategy to test this hypothesis. By systematically progressing from in vitro enzymatic assays to cellular target engagement and phenotypic studies, researchers can definitively elucidate the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent targeting diseases characterized by upregulated de novo fatty acid synthesis.

References

  • Le, T. T., & Lherbet, C. (2022). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 27(19), 6243. [Link]

  • Patsnap. (2025). What are the new molecules for FAS inhibitors?. Patsnap Synapse. [Link]

  • Wikipedia. Ketoacyl synthase. [Link]

  • Jones, A. L., Herbert, D., Rutter, A. J., Dancer, J. E., & Harwood, J. L. (2000). Novel inhibitors of the condensing enzymes of the Type II fatty acid synthase of pea (Pisum sativum). Biochemical Journal, 347(1), 205–209. [Link]

  • Price, A. C., Choi, K. H., Heath, R. J., Li, Z., White, S. W., & Rock, C. O. (2001). Inhibition of beta-ketoacyl-acyl carrier protein synthases by thiolactomycin and cerulenin. Structure and mechanism. The Journal of Biological Chemistry, 276(9), 6551–6559. [Link]

  • Beeson, J. G., Mcfadden, G. I., & Sibley, C. H. (2002). Inhibitors of fatty acid synthesis as antimicrobial agents.
  • Shanklin, J., Whittle, E., & Rajasekharan, R. (2001). Targeting the Fatty Acid Biosynthesis Enzyme, β-Ketoacyl–Acyl Carrier Protein Synthase III (PfKASIII), in the Identification of Novel Antimalarial Agents. Journal of Biological Chemistry, 276(47), 44345-44351. [Link]

  • Lemieszek, M. K., & Rzeski, W. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Current Pharmaceutical Design, 26(36), 4569-4581. [Link]

  • Jones, A. L., Herbert, D., Rutter, A. J., Dancer, J. E., & Harwood, J. L. (2000). Novel inhibitors of the condensing enzymes of the type II fatty acid synthase of pea (Pisum sativum). Biochemical Journal, 347(Pt 1), 205–209. [Link]

  • MySkinRecipes. 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. [Link]

  • ResearchGate. (2018). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. [Link]

  • Igushkina, A. V., Golovanov, A. A., & Vasilyev, A. V. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1276. [Link]

Sources

Foundational

physicochemical properties of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Introduction 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, with the CAS Number 267880-92-2, is a halogenat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Introduction

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, with the CAS Number 267880-92-2, is a halogenated aromatic β-ketonitrile.[1][2][3][4] Its molecular structure, featuring a bromo- and fluoro-substituted phenyl ring, a ketone, and a nitrile group, makes it a compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its physicochemical properties, methods for their determination, and its relevance as a pharmaceutical intermediate. The presence of multiple functional groups offers several sites for chemical modification, rendering it a versatile building block in the synthesis of more complex molecules, particularly those targeting neurological and psychiatric disorders.[5]

Physicochemical Properties

A summary of the key is presented below. Due to the limited availability of direct experimental data for this specific compound, some values are estimated based on the properties of the structurally related compound benzoylacetonitrile (CAS 614-16-4).[6][7][8][9][10]

PropertyValueSource/Method
IUPAC Name 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile-
CAS Number 267880-92-2[1][2][3][4]
Molecular Formula C₉H₅BrFNO[1][2]
Molecular Weight 242.05 g/mol [1][2][3]
Appearance Expected to be a solidBased on analogs
Melting Point Estimated: 80-90 °CBased on benzoylacetonitrile (82-83 °C)[6][7][9]
Boiling Point Estimated: >160 °C at 10 mmHgBased on benzoylacetonitrile (160 °C/10 mmHg)[6][7][9]
Solubility Expected to be slightly soluble in water, soluble in organic solvents like DMSO, Chloroform.Based on benzoylacetonitrile[6][7]
pKa (Acidity of CH₂) Estimated: 7-8Based on benzoylacetonitrile (Predicted: 7.78)[6][7][9]
Predicted XlogP 2.3PubChem[11]

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • C=O Stretch: A strong absorption band is predicted in the range of 1685-1705 cm⁻¹ for the ketone carbonyl group conjugated to the aromatic ring.

  • C≡N Stretch: A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹ for the nitrile group.

  • Aromatic C-H Stretch: Peaks will be present above 3000 cm⁻¹.

  • C-F Stretch: A strong band is expected in the region of 1200-1250 cm⁻¹.

  • C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would likely show a singlet for the two methylene (CH₂) protons, with a chemical shift influenced by the adjacent carbonyl and nitrile groups. The aromatic region would display complex splitting patterns for the three protons on the substituted phenyl ring due to their differing electronic environments and coupling to each other and the fluorine atom.

  • ¹³C NMR: The carbon NMR would show distinct signals for the nitrile carbon, the carbonyl carbon, the methylene carbon, and the carbons of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks of almost equal intensity, M+ and (M+2)+, separated by two mass units.

Experimental Protocols

For researchers handling this compound, the following standard protocols are recommended for the experimental determination of its key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Dry the sample thoroughly. P2 Grind to a fine powder. P1->P2 P3 Pack into a capillary tube (2-3 mm height). P2->P3 M1 Place capillary in melting point apparatus. P3->M1 M2 Heat rapidly to ~15-20°C below expected MP. M1->M2 M3 Reduce heating rate to 1-2°C per minute. M2->M3 M4 Record T_initial (first liquid drop). M3->M4 M5 Record T_final (all solid melted). M4->M5 A1 The melting point is the range T_initial - T_final. M5->A1 A2 A narrow range (<2°C) indicates high purity. A1->A2

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This is the "gold standard" method for determining the thermodynamic solubility of a compound.

SolubilityWorkflow S1 Add excess solid compound to a known volume of solvent. S2 Seal the container and agitate at a constant temperature (e.g., 25°C). S1->S2 S3 Continue agitation until equilibrium is reached (typically 24-48 hours). S2->S3 S4 Allow undissolved solid to settle. S3->S4 S5 Withdraw an aliquot of the supernatant. S4->S5 S6 Filter the aliquot to remove any remaining solid particles. S5->S6 S7 Analyze the concentration of the compound in the filtrate (e.g., by HPLC or UV-Vis). S6->S7

Caption: Shake-Flask Method for Solubility.

Proposed Synthesis Pathway

SynthesisPathway Precursor Methyl 4-bromo-2-fluorobenzoate Reaction Claisen-type Condensation Precursor->Reaction Reagent Acetonitrile (CH₃CN) Reagent->Reaction Base Strong Base (e.g., NaH, LDA) Base->Reaction in anhydrous solvent (e.g., THF) Product 3-(4-Bromo-2-fluorophenyl) -3-oxopropanenitrile Reaction->Product followed by acidic workup

Caption: Plausible Synthesis of the Target Compound.

Safety Precautions

A specific Safety Data Sheet (SDS) for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is not widely available. However, based on the known hazards of structurally similar compounds, such as benzoylacetonitrile and other brominated/fluorinated aromatics, the following precautions are advised:[6][12][13][14][15][16]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[12][13][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6][12][13][15]

  • Health Hazards: The compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[6][13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable research chemical with significant potential in the synthesis of novel pharmaceutical agents. This guide provides a foundational understanding of its physicochemical properties, drawing upon data from analogous compounds to fill existing gaps in the literature. The outlined experimental protocols offer a clear path for researchers to perform their own characterization and validation, ensuring scientific rigor in its application. As with any research chemical, adherence to strict safety protocols is paramount.

References

  • Benzoylacetonitrile - Physico-chemical Properties. (2024, April 9). ChemBK.
  • 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. Tetrahedron.
  • 267880-92-2 | 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. ChemScene.
  • CAS:267880-92-2, 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. GuideChem.
  • 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile CAS#: 267880-92-2. ChemicalBook.
  • Benzoylacetonitrile CAS#: 614-16-4. ChemicalBook.
  • Benzoylacetonitrile | C9H7NO | CID 64799. (n.d.). PubChem.
  • 7649-92-5, 2-(4-Fluorobenzoyl)Benzoic Acid. AccelaChem.
  • Benzoylacetonitrile | 614-16-4. ChemicalBook.
  • 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. MySkinRecipes.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
  • 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | C9H5BrFNO | CID 40429532. (n.d.). PubChem.
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 3-(4-BROMOPHENYL)PROPIONITRILE. (2025, September 27). ChemicalBook.
  • Benzoylacetonitrile 99 614-16-4. Sigma-Aldrich.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.
  • 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (C9H5BrFNO). PubChemLite.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for its preparation. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed experimental protocols, and present a comparative analysis of different synthetic routes. The aim is to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely synthesize this important intermediate.

Introduction: The Significance of β-Ketonitriles in Medicinal Chemistry

β-Ketonitriles, such as 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile, are highly versatile intermediates in organic synthesis.[1][2][3] Their unique bifunctional nature, possessing both a ketone and a nitrile group, allows for a wide range of chemical manipulations. This makes them ideal precursors for the construction of complex heterocyclic systems, which are prevalent in a vast number of approved drugs.[4] The presence of the bromo- and fluoro-substituents on the phenyl ring further enhances the utility of this specific molecule, providing sites for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.

Core Synthetic Strategy: The Claisen Condensation

The most common and direct route to 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile involves a Claisen-type condensation reaction.[5] This reaction class is a cornerstone of carbon-carbon bond formation in organic chemistry. In this specific synthesis, the key transformation is the acylation of an acetonitrile anion with a suitable ester of 4-bromo-2-fluorobenzoic acid.

The Starting Materials: A Closer Look

The success of the synthesis hinges on the quality and appropriate selection of the starting materials.

Table 1: Primary Starting Materials and Their Properties

Compound Structure CAS Number Molecular Weight ( g/mol ) Key Considerations
Ethyl 4-bromo-2-fluorobenzoate 133239-84-2249.06The ethyl ester is commonly used due to its good reactivity and the relatively benign nature of the ethanol byproduct. Methyl esters are also a viable alternative.[6]
Acetonitrile 75-05-841.05Must be anhydrous to prevent quenching of the strong base.
Sodium Ethoxide (NaOEt) 141-52-668.05A strong base is required to deprotonate acetonitrile. Sodium hydride (NaH) or sodium amide (NaNH2) can also be used, but NaOEt is often preferred for its ease of handling.[1][7]
The Synthesis of the Ester Starting Material

While commercially available, it is pertinent to understand the synthesis of the key ester, ethyl 4-bromo-2-fluorobenzoate. A common method is the Fischer esterification of 4-bromo-2-fluorobenzoic acid.

Experimental Protocol: Synthesis of Ethyl 4-bromo-2-fluorobenzoate [6]

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1 equivalent) in absolute ethanol (a sufficient volume to dissolve the acid), slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-2-fluorobenzoate.

  • Purify the product by column chromatography or distillation if necessary.

The Heart of the Synthesis: The Claisen Condensation Reaction

The core of the synthesis is the base-mediated condensation of ethyl 4-bromo-2-fluorobenzoate with acetonitrile.

Mechanism of the Reaction

The reaction proceeds through the following key steps:

  • Deprotonation: The strong base, sodium ethoxide, deprotonates acetonitrile to form the resonance-stabilized acetonitrile anion.

  • Nucleophilic Attack: The acetonitrile anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl 4-bromo-2-fluorobenzoate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired β-ketonitrile.

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Acetonitrile Acetonitrile (CH3CN) Anion Acetonitrile Anion ([CH2CN]-) Acetonitrile->Anion Deprotonation Anion_2 Acetonitrile Anion Base Sodium Ethoxide (NaOEt) Base->Acetonitrile Ester Ethyl 4-bromo-2-fluorobenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Intermediate_2 Tetrahedral Intermediate Anion_2->Ester Nucleophilic Attack Product 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Intermediate_2->Product Elimination Ethoxide Ethoxide Intermediate_2->Ethoxide G start Start: Assemble Apparatus reactants Add Acetonitrile and Sodium Ethoxide start->reactants reflux1 Heat to Reflux reactants->reflux1 add_ester Slowly Add Ethyl 4-bromo-2-fluorobenzoate reflux1->add_ester reflux2 Continue Reflux and Monitor add_ester->reflux2 cool Cool to Room Temperature reflux2->cool quench Quench with Ice and HCl cool->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify end End: Obtain Pure Product purify->end

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Derivatives

Introduction: A Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic design and synthesis of novel small molecules with therapeutic potential is a paramount endeavor. The compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design and synthesis of novel small molecules with therapeutic potential is a paramount endeavor. The compound 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile serves as a highly versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique chemical architecture, featuring a reactive β-ketonitrile moiety and a halogenated phenyl ring, makes it an attractive starting material for generating libraries of derivatives with potential biological activities. The presence of the bromo and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing their efficacy and selectivity.[1]

This technical guide provides a comprehensive overview of the prospective biological activities of derivatives synthesized from 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. While direct research on the biological activities of this specific class of derivatives is emerging, this guide will extrapolate from the well-documented activities of structurally related compounds to provide insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the synthetic pathways, potential mechanisms of action, and detailed experimental protocols for the evaluation of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Synthetic Pathways to Bioactive Heterocycles

The chemical reactivity of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile allows for its facile conversion into a variety of heterocyclic systems, which are known to be privileged scaffolds in medicinal chemistry.[2] The β-ketonitrile group is particularly amenable to cyclization reactions with various binucleophiles, leading to the formation of five- and six-membered heterocycles. For instance, reaction with hydrazines can yield pyrazole derivatives, while condensation with amidines or guanidines can afford pyrimidines. Similarly, multicomponent reactions, such as the Gewald reaction, can be employed to synthesize substituted thiophenes.[3]

Synthesis_Workflow A 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile B Hydrazine Derivatives A->B Cyclocondensation C Amidines/Guanidines A->C Cyclocondensation D Sulfur and an α-methylene carbonyl compound A->D Gewald Reaction E Pyrazole Derivatives F Pyrimidine Derivatives G Thiophene Derivatives

Caption: General synthetic routes from 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile to bioactive heterocyclic derivatives.

Anticancer Activity: A Promising Frontier

While specific studies on the anticancer activity of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile derivatives are limited, the broader class of bromo- and fluorophenyl-containing heterocycles has demonstrated significant potential in oncology research.[4][5][6] The presence of halogen atoms can enhance the lipophilicity of the molecules, facilitating their transport across cell membranes, and can also lead to specific interactions with biological targets.[7]

Potential Mechanisms of Action

The anticancer effects of these derivatives could be mediated through various mechanisms, including the induction of apoptosis, inhibition of key kinases involved in cancer cell signaling, and cell cycle arrest.[5][8][9] For instance, many heterocyclic compounds are known to inhibit protein kinases, which are often dysregulated in cancer.[1][7][10][11][12] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is a well-known kinase inhibitor template.[10][12] Derivatives of our core molecule could potentially be designed to mimic ATP and bind to the active site of kinases, thereby blocking their activity and inhibiting cancer cell proliferation.

Furthermore, the induction of apoptosis is a hallmark of many effective anticancer agents.[5][8][9] Bromo- and fluorophenyl-containing compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[6]

Apoptosis_Pathway A 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Derivative B Cancer Cell A->B Induces C Mitochondrial Stress (Intrinsic Pathway) B->C D Death Receptor Activation (Extrinsic Pathway) B->D E Caspase Activation (e.g., Caspase-3, -9) C->E D->E F Apoptosis E->F Execution of MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Generic Enzyme Inhibition Assay

Objective: To determine the concentration at which a compound inhibits 50% of a target enzyme's activity (IC50).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compound stock solution

  • Positive control inhibitor

  • 96-well plate (e.g., UV-transparent or black for fluorescence)

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

The 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile scaffold holds considerable promise as a starting point for the development of novel therapeutic agents. By leveraging its chemical versatility to synthesize a diverse range of heterocyclic derivatives, it is plausible to discover compounds with significant anticancer, antimicrobial, and enzyme-inhibiting properties. The insights from structurally related molecules strongly suggest that this compound class warrants further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that confer potent and selective biological activity. Promising lead compounds should then be advanced to more complex in vitro and in vivo models to fully characterize their therapeutic potential. This systematic approach will be instrumental in unlocking the full potential of this versatile chemical scaffold in the quest for new and effective medicines.

References

Sources

Exploratory

Topic: Potential Therapeutic Targets of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Analogs

An In-depth Technical Guide for Researchers Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The 3-oxo-3-phenylpropanenitrile scaffold, characterized by an α-cyanoketone moiety, represen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxo-3-phenylpropanenitrile scaffold, characterized by an α-cyanoketone moiety, represents a privileged structure in medicinal chemistry. The incorporation of a nitrile group is a well-established strategy in rational drug design, often enhancing binding affinity, improving pharmacokinetic profiles, and even enabling covalent inhibition mechanisms.[1][2] Analogs of this core structure, such as 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, are of significant interest due to the modulatory effects of halogen substituents on electronic properties and metabolic stability. This guide synthesizes current knowledge to explore the plausible therapeutic targets for this class of compounds, provides validated experimental workflows for their investigation, and outlines the causal logic behind these scientific strategies.

The Core Scaffold: A Foundation for Diverse Bioactivity

The therapeutic potential of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile and its analogs stems from the unique chemical properties of its core components:

  • The α-Cyanoketone Moiety: The electron-withdrawing nature of the adjacent ketone and nitrile groups makes the central methylene protons acidic, allowing for various chemical reactions and interactions. The nitrile group itself is a key pharmacophore in over 30 FDA-approved drugs.[1] It can act as a hydrogen bond acceptor, engage in van der Waals forces, or serve as a bioisostere for other functional groups.[1]

  • Aromatic System: The phenyl ring serves as a versatile anchor that can be functionalized to tune selectivity and potency.

  • Halogen Substitution (Bromo and Fluoro): The bromo and fluoro substituents critically modulate the molecule's properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can provide a vector for further chemical modification or participate in halogen bonding, a recognized interaction in ligand-protein binding.

This combination of features suggests that these analogs are well-suited to interact with a variety of biological macromolecules, particularly enzymatic active sites and receptor binding pockets.

High-Priority Therapeutic Target Classes

Based on the known activities of structurally related compounds, several protein families emerge as high-probability targets for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile analogs.

Protein Kinases: Modulators of Cellular Signaling

The nitrile group is a hallmark of numerous potent kinase inhibitors.[1] Kinases play a central role in signal transduction, and their dysregulation is a key driver of cancer and inflammatory diseases.

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) is integral to cytokine signaling via the JAK/STAT pathway.[3] Several approved JAK inhibitors, including Ruxolitinib and Tofacitinib, contain a propanenitrile scaffold.[1][4][5] Inhibition of this pathway is a validated strategy for treating myelofibrosis, rheumatoid arthritis, and other autoimmune conditions.[1] The nitrile group in these inhibitors often forms key interactions within the ATP-binding pocket of the kinase.

  • Tyrosine Kinases (EGFR, HER2, Abl): Benzylidenemalononitrile derivatives, which share the cyano-activated methylene group, have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER2, two critical targets in breast and other cancers.[6][7] Furthermore, the nitrile group in the Abl kinase inhibitor bosutinib makes close contact with key residues in the active site.[1]

  • Bruton's Tyrosine Kinase (BTK): The cyano group can be incorporated as an electrophilic "warhead" to form covalent bonds with specific residues, such as a non-catalytic cysteine in BTK.[2] This strategy can lead to highly potent and selective inhibitors for treating cancers and autoimmune diseases.[2]

The diagram below illustrates the canonical JAK/STAT signaling pathway, a primary target for nitrile-containing inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription of Inflammatory Genes Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor 3-oxopropanenitrile Analog (Inhibitor) Inhibitor->JAK Inhibition Target_ID_Workflow A Compound Library (3-oxopropanenitrile analogs) B Phenotypic Screening (e.g., Cell Viability Assay) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases) A->C D Targeted Enzyme Assays (CYP1B1, 3β-HSD, etc.) A->D E Identification of 'Hits' (Potent Analogs) B->E Identify active compounds G Hypothesis Generation: Top Potential Targets C->G D->G F Molecular Docking & In Silico Profiling E->F F->G Prioritize based on binding scores H Cell-Based Target Engagement & Mechanism of Action Studies G->H I Validated Target(s) H->I

Caption: A multi-step workflow for identifying and validating therapeutic targets.

Detailed Experimental Protocols

The following protocols represent core methodologies for investigating the potential targets outlined above.

This protocol determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Methodology:

  • Prepare Reagents:

    • JAK2 Enzyme (recombinant)

    • Substrate (e.g., a specific peptide for JAK2)

    • ATP solution

    • Kinase reaction buffer

    • Test compounds (serial dilutions, e.g., from 100 µM to 1 nM in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase reaction buffer.

    • Add 1 µL of the test compound dilution (final DMSO concentration <1%). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add 2.5 µL of JAK2 enzyme/substrate mix.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO, 100% for no-enzyme control).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Causality: This experiment directly measures the effect of the compound on the enzyme's catalytic activity, providing strong evidence for target engagement. Performing this across a panel of kinases establishes selectivity.

This protocol assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Causality: While not target-specific, this assay is a crucial first step to confirm that the compounds have a biological effect at the cellular level, justifying further mechanistic studies.

This in silico method predicts the binding mode and affinity of a ligand to a protein target.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., JAK2, CYP1B1) from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign correct protonation states.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile analog.

    • Convert the 2D structure to a 3D conformation and perform energy minimization.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.

    • The software calculates a "docking score" for each pose, which estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds).

    • Compare the predicted binding mode with known inhibitors to assess plausibility.

Causality: Docking provides a structural hypothesis for how the compound might interact with its target. This can guide the design of new analogs (e.g., by modifying a group to form a predicted hydrogen bond) and help explain structure-activity relationships (SAR) observed in experimental assays.

Data Synthesis and Interpretation

Effective drug discovery relies on the clear presentation and interpretation of quantitative data.

Table 1: Example Structure-Activity Relationship (SAR) Data for Analogs
Compound IDR1-substituentR2-substituentJAK2 IC50 (nM) [1][3]CYP1B1 IC50 (nM) [8][9]A549 Cell Viability IC50 (µM)
BF-PN-01 4-Bromo2-Fluoro851,2002.5
BF-PN-02 4-Chloro2-Fluoro1509504.8
BF-PN-03 4-BromoH2302,5008.1
BF-PN-04 HH>10,000>10,000>50
Ruxolitinib (Control)(Control)5>10,0000.9

Data are hypothetical and for illustrative purposes only.

Interpretation: The example data in Table 1 suggests that the 4-bromo and 2-fluoro substitutions (BF-PN-01) are important for potent JAK2 inhibition compared to analogs lacking these groups. The lower cellular potency compared to the enzymatic potency may suggest issues with cell permeability or efflux, which would require further investigation. The selectivity over CYP1B1 is a favorable characteristic.

Conclusion and Future Directions

The 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile scaffold is a promising starting point for the development of novel therapeutics. The strong precedent for nitrile-containing molecules as kinase inhibitors, combined with the known activity of cyanoketones against steroidogenic enzymes, points to protein kinases (especially JAKs) and 3β-HSD as primary targets for investigation . Further exploration into their effects on CYP enzymes, microtubule dynamics, and other cancer-related pathways is also warranted.

The successful progression of this chemical series will depend on a rigorous, hypothesis-driven approach that integrates computational modeling with robust biochemical and cell-based assays. By systematically evaluating the potential targets outlined in this guide, researchers can unlock the full therapeutic potential of these versatile compounds.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, M. A., & Bhuiyan, M. M. H. (2023).
  • de Almeida, F. P. P., & de Souza, M. C. B. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(7), 785-800.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, M. A., & Bhuiyan, M. M. H. (2023).
  • Various Authors. (n.d.). Reactions and conditions: (i) malononitrile, aryl aldehyde, cat...
  • Google Patents. (n.d.). JANUS KINASE INHIBITOR SALTS (R)-3-(4-(7H-PYROLO(2,3-D)PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL)-3-CYCLOPENTYLPROPANENITRILE.
  • Various Authors. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15.
  • Thomas, J. L., Strickler, R. C., & Myers, R. P. (1989). Inhibitory effect of synthetic progestins, 4-MA and cyanoketone on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity. Journal of Steroid Biochemistry, 33(4A), 629-634.
  • Google Patents. (n.d.). Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof.
  • Google Patents. (n.d.). Salts of the janus kinase inhibitor -3- (4- (7H-pyrrolo [2,3-d ] pyrimidin-4-yl).
  • St. Jude Children's Research Hospital. (2025). Study provides scaffold to selectively target drug breakdown process. St. Jude.
  • Miller, D. R., et al. (2023). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Journal of Medicinal Chemistry, 66(2), 1169–1186.
  • Miller, D. R., et al. (2023). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. PubMed.
  • Sevrioukova, I. F. (2019). Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model. Journal of Medicinal Chemistry, 62(17), 7944-7955.
  • Ko, Y. H., et al. (2013). Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting.
  • Han, Y., et al. (2020).

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Foundational

An In-depth Technical Guide to 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in modern medicinal chemistry. While the specific historical discovery of this compound is not...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in modern medicinal chemistry. While the specific historical discovery of this compound is not prominently documented in primary scientific literature, its importance is underscored by its application in the synthesis of complex pharmaceutical agents. This guide will delve into the logical synthesis, chemical properties, and the pivotal role of this molecule in the development of novel therapeutics, particularly for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, also known as 4-bromo-2-fluorobenzoylacetonitrile, is a substituted β-ketonitrile. Its structure, featuring a halogenated phenyl ring, a ketone, and a nitrile group, makes it a versatile building block in organic synthesis.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
CAS Number 267880-92-2[1]
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.05 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1C(=O)CC#N)F)Br

The strategic placement of the bromo and fluoro substituents on the phenyl ring provides handles for further chemical modifications, such as cross-coupling reactions, while the β-ketonitrile moiety allows for the construction of various heterocyclic systems.

Postulated Synthesis and Historical Context

The historical development of this compound is intrinsically linked to the growing demand for complex, highly functionalized intermediates in drug discovery. The presence of both a bromine and a fluorine atom on the phenyl ring is a common feature in modern pharmaceuticals, offering modulated metabolic stability and opportunities for diverse chemical transformations.

Synthetic Routes and Methodologies

The most probable and industrially scalable method for the synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is the Claisen condensation of a suitable 4-bromo-2-fluorobenzoic acid derivative with acetonitrile.

Primary Synthetic Pathway: Claisen Condensation

This reaction involves the condensation of an ester, in this case, an alkyl 4-bromo-2-fluorobenzoate, with acetonitrile in the presence of a strong base.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Ester Alkyl 4-bromo-2-fluorobenzoate Target 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile Ester->Target Condensation Acetonitrile Acetonitrile Acetonitrile->Target Base Strong Base (e.g., NaH, NaOEt) Base->Target Solvent Anhydrous Solvent (e.g., THF, Ethanol) Solvent->Target

Caption: Proposed Claisen condensation route for the synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Detailed Experimental Protocol (Postulated)

The following is a postulated, representative experimental protocol based on general procedures for β-ketonitrile synthesis.

Step 1: Preparation of the Acetonitrile Anion

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., 100 mL of THF).

  • Under a nitrogen atmosphere, add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.2 equivalents), in portions.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure the complete formation of the acetonitrile anion.

Step 2: Condensation Reaction

  • Dissolve the starting ester, for example, ethyl 4-bromo-2-fluorobenzoate (1.0 equivalent), in a minimal amount of anhydrous THF.

  • Add the ester solution dropwise to the prepared acetonitrile anion suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 2: Reagent Quantities for a Representative Synthesis

ReagentMolar Eq.Molecular WeightQuantity
Ethyl 4-bromo-2-fluorobenzoate1.0249.06 g/mol (e.g., 10.0 g)
Sodium Hydride (60%)1.224.00 g/mol (e.g., 1.93 g)
Acetonitrile1.541.05 g/mol (e.g., 2.47 mL)

Role in Pharmaceutical Synthesis and Drug Discovery

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders[1]. Its utility stems from the reactive nature of the β-ketonitrile moiety, which can be readily transformed into a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.

Synthesis of Pyrazole Derivatives

A significant application of β-ketonitriles is in the synthesis of pyrazoles through condensation with hydrazine derivatives. These pyrazole cores are present in a wide range of biologically active molecules.

G Ketonitrile 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile Pyrazole Substituted Pyrazole Derivative Ketonitrile->Pyrazole Condensation & Cyclization Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Pyrazole

Caption: General scheme for the synthesis of pyrazole derivatives from 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Application in the Development of MEK Inhibitors

While specific drug candidates derived directly from this intermediate are not explicitly detailed in the public domain, patent literature indicates its use in the synthesis of complex molecules, such as MEK inhibitors for cancer therapy. The 4-bromo-2-fluorophenyl moiety is a key structural feature in some of these advanced pharmaceutical intermediates.

Spectroscopic and Physicochemical Properties (Predicted)

While a comprehensive, published dataset is not available, the expected spectroscopic and physicochemical properties can be predicted based on the structure.

Table 3: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Solid at room temperature
Boiling Point > 300 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Ethyl Acetate); Insoluble in water.
pKa The methylene protons are acidic (approx. 10-12)

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons and the acidic methylene protons.

  • ¹³C NMR: Resonances for the nitrile, ketone, and aromatic carbons.

  • IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) and ketone (C=O) functional groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Conclusion

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable and versatile intermediate in the field of drug discovery and development. While its own discovery and history are not extensively documented, its utility is evident from its role in the synthesis of complex, biologically active molecules. The synthetic route, primarily through a Claisen-type condensation, is straightforward and scalable. The presence of multiple reactive sites on the molecule allows for a diverse range of chemical transformations, making it a key building block for the construction of novel pharmaceutical candidates. This guide provides a foundational understanding of this important compound for researchers and scientists working at the forefront of medicinal chemistry.

References

  • MySkinRecipes. 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile: A Key Intermediate in the Synthesis of Bioactive Heterocycles

Introduction: The Strategic Importance of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Medicinal Chemistry 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a highly functionalized building block of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Medicinal Chemistry

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a highly functionalized building block of significant interest to the pharmaceutical and drug discovery sectors. Its molecular architecture, featuring a β-ketonitrile moiety attached to a substituted phenyl ring, offers a unique combination of reactive sites, making it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds. Specifically, the presence of the bromine and fluorine atoms on the phenyl ring provides opportunities for further synthetic diversification, such as cross-coupling reactions, while the β-ketonitrile core is primed for cyclization reactions to form privileged scaffolds in medicinal chemistry.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. We will delve into its critical role as a key intermediate, provide detailed, field-proven protocols for its application, and offer insights into the chemical principles that underpin these methodologies. The primary focus of these application notes will be on its use in the synthesis of substituted aminopyrazoles, which are themselves crucial precursors for a range of biologically active molecules, including kinase inhibitors and modulators of neurological pathways.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is paramount for successful and safe experimentation. Below is a summary of the key data for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile and important safety considerations.

Table 1: Physicochemical Data for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

PropertyValueSource
Molecular Formula C₉H₅BrFNOPubChem
Molecular Weight 242.04 g/mol PubChem
CAS Number 642742-00-5Vendor Data
Appearance Off-white to yellow solidVendor Data
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate)General Chemical Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General Laboratory Practice

Safety and Handling: A Self-Validating System for Laboratory Safety

Given the reactive nature of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile and its derivatives, adherence to strict safety protocols is mandatory. The following guidelines are designed to create a self-validating safety system in your laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

  • Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.

Application Protocol: Synthesis of 5-amino-3-(4-bromo-2-fluorophenyl)-1H-pyrazole-4-carbonitrile

This protocol details the synthesis of a key aminopyrazole intermediate, which is a versatile precursor for a wide range of biologically active compounds, including pyrazolo[1,5-a]pyrimidines. The reaction proceeds via a cyclization reaction between 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile and hydrazine.

Causality Behind Experimental Choices:

The choice of hydrazine hydrate as the reagent is critical for the formation of the pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the starting materials and to act as a proton source for the reaction mechanism. The reaction is heated to ensure a sufficient reaction rate. The workup procedure is designed to isolate the product by precipitation and filtration, which is an efficient purification method for this type of crystalline product.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 1. Dissolve 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile in Ethanol B 2. Add Hydrazine Hydrate dropwise at room temperature A->B C 3. Heat the reaction mixture to reflux for 2-4 hours B->C D 4. Monitor reaction progress by TLC or LC-MS C->D E 5. Cool the reaction mixture to room temperature D->E Upon completion F 6. Add water to precipitate the product E->F G 7. Filter the solid product F->G H 8. Wash the solid with water and ethanol G->H I 9. Dry the product under vacuum H->I

Caption: Experimental workflow for the synthesis of 5-amino-3-(4-bromo-2-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Step-by-Step Protocol:
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (10 mL per gram of starting material).

    • To this stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water (equal volume to the ethanol used) to the reaction mixture with stirring. The product will precipitate as a solid.

    • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water and a small amount of cold ethanol.

    • Dry the isolated solid under vacuum to a constant weight to afford the desired 5-amino-3-(4-bromo-2-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Table 2: Reagent Quantities and Expected Yield

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 10g scale)
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile1.0242.0410.0 g
Hydrazine Hydrate (~50-60%)1.2~50.06~2.5 mL
Ethanol--100 mL
Water--100 mL
Expected Product -283.07 ~10.5 g (90% yield)

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesized 5-amino-3-(4-bromo-2-fluorophenyl)-1H-pyrazole-4-carbonitrile is a valuable intermediate for the construction of the pyrazolo[1,5-a]pyrimidine scaffold, which is a core structure in many kinase inhibitors and other therapeutic agents. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

Reaction Pathway Diagram:

G A 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile B 5-Amino-3-(4-bromo-2-fluorophenyl) -1H-pyrazole-4-carbonitrile A->B + C Pyrazolo[1,5-a]pyrimidine Derivative B->C + D Hydrazine Hydrate E 1,3-Dicarbonyl Compound

Sources

Application

Application Notes and Protocols for In Vivo Studies Using 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Intermediates

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Use of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Neuropharmacology The intermediate, 3-(4-bromo-2-fluorophenyl)-3-oxopropa...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Use of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Neuropharmacology

The intermediate, 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile, represents a versatile scaffold for the synthesis of novel neuroactive compounds. Its unique chemical architecture, featuring a halogenated phenyl ring and an α-cyanoketone moiety, allows for the generation of diverse molecular entities with potential therapeutic applications in neurological and psychiatric disorders. The presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing metabolic stability, binding affinity, and blood-brain barrier penetration.

This guide provides a comprehensive framework for the in vivo evaluation of drug candidates derived from this intermediate. It is designed to equip researchers with the scientific rationale and detailed protocols necessary to conduct robust preclinical studies, from initial safety assessments to efficacy evaluation in relevant disease models. The emphasis is on a holistic approach that integrates pharmacokinetics (PK), pharmacodynamics (PD), and safety pharmacology to build a comprehensive profile of the test compound.

Section 1: Preclinical Development Strategy: A Phased Approach

A logical progression of in vivo studies is critical for the efficient development of drug candidates. The following workflow outlines a typical phased approach for compounds synthesized from the 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile intermediate.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In Vivo Efficacy & PD cluster_2 Phase 3: Safety & IND-Enabling Studies A Formulation Development B Acute Toxicity & Dose Range Finding A->B C Preliminary Pharmacokinetics (PK) B->C D Selection of Disease Model(s) (e.g., Anxiety, Depression, Neurodegeneration) C->D Inform Dose Selection I Metabolite Identification & Profiling C->I Characterize Exposure E Efficacy Studies in Selected Models D->E F Pharmacodynamic (PD) & Target Engagement Studies E->F G Safety Pharmacology Core Battery (CNS, Cardiovascular, Respiratory) F->G Identify Potential Off-Target Effects H GLP Repeat-Dose Toxicology G->H H->I

Figure 1: Phased In Vivo Development Workflow.

Section 2: Formulation and Administration

The physicochemical properties of novel compounds, often characterized by poor aqueous solubility, necessitate careful formulation development to ensure adequate bioavailability for in vivo studies.

Rationale for Formulation Strategy

For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance the absorption of poorly water-soluble drugs.[1] These systems form fine emulsions upon contact with gastrointestinal fluids, increasing the surface area for dissolution and absorption. For intravenous or intraperitoneal administration, co-solvent systems (e.g., DMSO, polyethylene glycol) or cyclodextrin-based formulations may be employed. The choice of formulation should be guided by the physicochemical properties of the test compound and the intended route of administration.

Protocol: Preparation of an Oral Formulation (SEDDS)
  • Solubility Screening: Determine the solubility of the test compound in various oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).

  • Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable microemulsion upon aqueous dilution.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a clear glass vial.

    • Heat the mixture to 40-50°C and stir gently until a homogenous solution is formed.

    • Add the test compound to the vehicle and continue stirring until completely dissolved.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Assess the emulsification properties by adding a small volume of the formulation to water and observing the formation of a microemulsion.

    • Determine the particle size of the resulting emulsion using dynamic light scattering.

Parameter Acceptance Criteria Rationale
Appearance Clear, homogenous liquidEnsures uniformity of dosing
Emulsification Time < 1 minuteRapid dispersion in the GI tract
Droplet Size < 200 nmMaximizes surface area for absorption

Table 1: Quality Control Parameters for SEDDS Formulation

Section 3: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental to interpreting efficacy and toxicology data.

Scientific Rationale

The presence of bromine and fluorine on the phenyl ring can influence metabolic pathways. Fluorine can block sites of metabolism, potentially increasing half-life, while both halogens can direct metabolism to other parts of the molecule.[2][3] De-bromination has been identified as a metabolic pathway for some brominated compounds in vivo.[4] A comprehensive PK study should aim to quantify the parent compound and identify major metabolites in both plasma and the target organ (brain).

Protocol: Single-Dose Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing: Administer the formulated test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples (via tail vein or cardiac puncture at termination) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours post-dose).[5]

    • Collect plasma by centrifugation.

    • At each time point, euthanize the animals and harvest the brain.[6][7][8][9]

  • Sample Processing:

    • Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[10] Centrifuge and collect the supernatant.

    • Brain: Homogenize the brain tissue in a suitable buffer (e.g., PBS) and then perform protein precipitation as with plasma.[5]

  • Bioanalysis by LC-MS/MS:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the test compound and potential metabolites.[10][11][12][13][14]

    • Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • Optimize mass spectrometry parameters for the parent compound and internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate PK parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and brain-to-plasma ratio) using non-compartmental analysis software.

Section 4: In Vivo Efficacy and Pharmacodynamic (PD) Studies

Given the intended use of the parent intermediate in synthesizing drugs for neurological and psychiatric disorders, in vivo efficacy studies should be conducted in relevant animal models.

Rationale for Model Selection and PD Endpoints

The choice of animal model should be guided by the hypothesized mechanism of action of the test compound. For example:

  • Anxiolytic Activity: The elevated plus-maze and marble-burying tests are standard models to assess anxiety-like behaviors in rodents.[15][16]

  • Antidepressant Activity: The forced swim test and tail suspension test are commonly used to screen for antidepressant-like effects.[16][17]

Pharmacodynamic assessments are crucial to link drug exposure to a biological response. This can be achieved through:

  • Target Engagement Studies: For kinase inhibitors, this may involve measuring the phosphorylation of a downstream substrate in brain tissue.[3][16][18][19][20] For receptor modulators, receptor occupancy studies can be performed.[2][21][22][23][24]

  • Biomarker Analysis: Measurement of relevant neurotransmitters (e.g., serotonin, dopamine) or their metabolites in brain microdialysates can provide evidence of a compound's effect on neuronal signaling.[4][25][26][27][28]

Protocol: Efficacy Evaluation in the Elevated Plus-Maze (Anxiety Model)
  • Animal Model: Male C57BL/6 mice.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle control, or a positive control (e.g., diazepam) at an appropriate time before the test (determined from PK data).

  • Testing:

    • Place the mouse in the center of the elevated plus-maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries. An increase in these parameters is indicative of anxiolytic activity.

G cluster_0 Pre-Study cluster_1 Behavioral Testing cluster_2 Data Analysis A Animal Acclimation B Dosing (Test Compound, Vehicle, Positive Control) A->B C Place mouse in center of Elevated Plus-Maze B->C Appropriate Pre-treatment Time D 5-minute exploration period C->D E Automated video tracking D->E F Time in Open/Closed Arms E->F G Entries into Open/Closed Arms E->G H Statistical Analysis (e.g., ANOVA) F->H G->H

Figure 2: Workflow for Elevated Plus-Maze Protocol.

Section 5: Safety and Toxicology

A thorough assessment of a compound's safety profile is a regulatory requirement and essential for its progression to clinical development.

Rationale for Safety Studies

Halogenated aromatic compounds can sometimes be associated with specific toxicities.[17][29][30][31][32] Therefore, a comprehensive safety evaluation is necessary. This typically begins with acute toxicity studies to determine the maximum tolerated dose (MTD) and progresses to repeat-dose toxicology studies conducted under Good Laboratory Practice (GLP) guidelines.[33][34][35][36][37]

Safety pharmacology studies are also crucial to assess the effects of the compound on vital organ systems, including the central nervous, cardiovascular, and respiratory systems, as mandated by ICH guidelines S7A and S7B.[15][38][39][40][41]

Protocol: Core Battery CNS Safety Pharmacology (Modified Irwin Test)
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer the test compound at three dose levels (e.g., therapeutic dose, 3x therapeutic dose, and a high dose approaching the MTD) and a vehicle control.

  • Observations: A trained observer, blinded to the treatment groups, systematically assesses the animals for a range of physiological and behavioral parameters at multiple time points post-dose.

  • Parameters to Assess:

    • Behavioral: Alertness, grooming, irritability, fear, stereotypy.

    • Neurological: Tremors, convulsions, gait, coordination (rotarod test), sensory reflexes (pinna, corneal).

    • Autonomic: Salivation, lacrimation, pupil size, body temperature.

  • Data Analysis: Score the observations for each animal and compare the treatment groups to the vehicle control to identify any dose-dependent adverse effects.

Parameter Category Examples of Observations
Behavioral Changes in alertness, grooming, posture, reactivity
Neurological Tremors, convulsions, changes in gait, loss of righting reflex
Autonomic Salivation, lacrimation, pupil diameter, body temperature
Motor Coordination Performance on a rotarod apparatus

Table 2: Key Parameters in a CNS Safety Pharmacology Study

Section 6: Metabolite Identification

Characterizing the metabolic fate of a drug candidate is crucial for understanding its disposition and identifying potentially active or toxic metabolites.

Rationale for Metabolite Profiling

The brominated and fluorinated phenyl rings are potential sites for metabolic modification, including hydroxylation, dehalogenation, and conjugation.[4][42][43][44] High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and structurally elucidating metabolites in biological matrices.

Protocol: In Vivo Metabolite Identification
  • Sample Collection: Collect plasma, urine, and feces from animals in the PK study.

  • Sample Preparation: Perform appropriate extraction (e.g., protein precipitation for plasma, solid-phase extraction for urine) to concentrate the analytes and remove interfering matrix components.

  • LC-HRMS Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in both full scan and data-dependent MS/MS modes.

  • Data Processing:

    • Use metabolite identification software to compare the chromatograms of dosed and vehicle control samples.

    • Identify potential metabolites based on their mass defect, isotope pattern (especially for the bromine-containing compound), and fragmentation spectra.

  • Structural Elucidation: Propose structures for the identified metabolites based on the mass shift from the parent compound and the fragmentation patterns observed in the MS/MS spectra.

Conclusion

The intermediate 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile serves as a valuable starting point for the discovery of novel CNS-active compounds. A systematic and well-rationalized in vivo testing strategy, as outlined in these application notes, is essential for effectively characterizing the therapeutic potential and safety of its derivatives. By integrating pharmacokinetic, pharmacodynamic, and toxicological assessments, researchers can build a comprehensive data package to support the advancement of promising drug candidates toward clinical development.

References

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Method

A Robust, Validated RP-HPLC Method for the Quantification of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Application Note AN-2026-01 Abstract This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitat...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-2026-01

Abstract

This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4] This document provides a complete methodology, including sample preparation, instrument configuration, and a comprehensive validation summary, to support researchers in drug discovery, development, and quality control.

Introduction

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a substituted benzoylacetonitrile derivative. Such compounds are versatile building blocks in organic synthesis, particularly for creating heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[5] The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety profile of the final API. Therefore, a reliable and validated analytical method is essential for its characterization and quality control.

The primary challenge in analyzing this molecule lies in ensuring the method can distinguish it from starting materials, by-products, and potential degradants. This method was developed to provide a straightforward, yet highly specific, solution for its quantification in typical process and research samples. High-performance liquid chromatography was selected as the analytical technique due to its superior resolution, sensitivity, and applicability to non-volatile aromatic ketones.[6][7]

Method Development Strategy

The goal was to develop an isocratic RP-HPLC method for simplicity and robustness. The molecular structure, featuring a bromofluorophenyl group (a chromophore) and a nitrile moiety, guided the selection of initial parameters.

  • Stationary Phase: A C18 column was chosen as the primary workhorse for small molecule analysis due to its hydrophobic nature, which is well-suited for retaining the aromatic ring of the analyte.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water was selected. ACN is a common organic modifier that provides good peak shape for a wide range of compounds and has a low UV cutoff. The ratio was optimized to achieve a retention time between 3 and 10 minutes, ensuring good separation from the solvent front without unnecessarily long run times.

  • Detection Wavelength: Based on the UV/Visible spectra of structurally similar compounds like p-Bromofluorobenzene, which exhibits absorbance in the 250-280 nm range, a detection wavelength of 265 nm was chosen to maximize sensitivity and minimize interference.[8][9]

  • Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C were used to ensure reproducibility and efficiency.

The iterative process of method development is outlined in the diagram below.

G cluster_dev Method Development Workflow A Initial Parameter Selection (C18, ACN/H2O, 265 nm, 1 mL/min) B System Suitability Test (SST) (Tailing Factor, Plate Count, RSD%) A->B Inject Standard C Evaluate Chromatogram (Retention Time, Peak Shape, Resolution) B->C Assess Results D Optimize Mobile Phase Ratio (e.g., 60:40 -> 55:45 ACN:H2O) C->D Is tR or shape suboptimal? E Final Method Confirmation C->E Are SST criteria met? D->B Re-equilibrate & Inject G cluster_workflow End-to-End Analytical Workflow A Sample Receipt & Login B Sample Preparation (Weigh, Dissolve, Filter) A->B D Sequence Run (Standards & Samples) B->D C HPLC System Preparation (Equilibration, SST) C->D E Data Processing (Integration, Calibration) D->E F Result Calculation & Review E->F G Final Report Generation F->G

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Abstract This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile, a key inter...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical synthesis. The described method is demonstrated to be specific, accurate, precise, and stability-indicating, capable of separating the main component from its degradation products and process-related impurities. This protocol is intended for researchers, scientists, and drug development professionals engaged in quality control and stability assessment of pharmaceutical compounds. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3]

Introduction: The Imperative of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The presence of impurities, even in minute quantities, can lead to altered pharmacological activity or toxicological risks. 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a complex halogenated aromatic compound, and its synthesis can potentially generate closely related structural analogs and degradation products. Therefore, a validated, stability-indicating analytical method is paramount to ensure its quality throughout the development lifecycle.[4]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[5][6][7] This note describes a method based on reverse-phase chromatography, which separates molecules based on their hydrophobicity.[8] The method's development was guided by established principles to ensure robust separation of the analyte from potential impurities.[9][10][11]

Method Rationale and Chromatographic Principles

The selection of the chromatographic conditions was based on the physicochemical properties of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (Figure 1).

Figure 1. Chemical Structure of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile [12][13]

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was chosen due to its wide applicability and effectiveness in retaining moderately non-polar compounds like the analyte through hydrophobic interactions. The C18 phase provides a good starting point for method development for a wide range of small molecules.[9]

  • Mobile Phase Selection: A gradient elution with a mixture of acetonitrile and water was selected to ensure the elution of compounds with a range of polarities. Acetonitrile is a common organic modifier in reverse-phase HPLC that offers good UV transparency and elution strength.[11] A phosphate buffer is included to maintain a consistent pH, which is crucial for the retention time reproducibility of ionizable compounds.

  • Detector Selection: A photodiode array (PDA) detector was chosen to monitor the elution. This allows for the simultaneous acquisition of chromatograms at multiple wavelengths and provides spectral data for each peak, which is invaluable for peak purity assessment.[14] The optimal detection wavelength was determined by analyzing the UV spectrum of the analyte.

Experimental Protocol

Materials and Reagents
  • 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array detector is suitable for this analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid in water.
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-25 min: 40% to 80% B; 25-30 min: 80% B; 30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Bandwidth: 4 nm)
PDA Spectral Range 200-400 nm
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[15][16] This ensures that the system is operating within acceptable parameters on the day of analysis.[17] The SST is performed by making five replicate injections of the standard solution. The acceptance criteria are based on USP General Chapter <621> Chromatography.[1][18][19]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][20][21]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[4][22][23] The sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl at 60°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept at 105°C for 24 hours.

  • Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should show significant degradation of the parent peak and the emergence of new peaks corresponding to degradation products, with no interference at the retention time of the main peak. Peak purity analysis using the PDA detector should also be employed to confirm the spectral homogeneity of the main peak in the presence of its degradants.[14][24][25]

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations ranging from the quantitation limit (QL) to 150% of the nominal concentration (0.5 mg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples at the nominal concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing six replicate samples at the nominal concentration on two different days by two different analysts. The %RSD should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ and LOD were determined based on the signal-to-noise ratio. The LOQ is the concentration that gives a signal-to-noise ratio of approximately 10, and the LOD is the concentration that gives a signal-to-noise ratio of approximately 3.

Data Presentation and Visualization

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Volumetric Dilution B->C D System Suitability Test (SST) C->D E HPLC Injection & Data Acquisition D->E If SST Passes F Chromatogram Integration E->F G Peak Purity Assessment F->G H Purity Calculation (% Area) G->H I Final Report H->I Validation_Flow cluster_params Validation Parameters Start Method Development Validation Method Validation (ICH Q2) Start->Validation Specificity Specificity/ Forced Degradation Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ_LOD LOQ / LOD Validation->LOQ_LOD Robustness Robustness Validation->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOQ_LOD->End Robustness->End

Caption: Logical relationship of ICH Q2(R1) validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative determination of the purity of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. The method has been validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, and precise. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for monitoring the stability of the compound under various storage conditions.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Agilent Technologies. (2023). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Agilent. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. ACS. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • English Excel. (2020, June 4). System suitability parameters of HPLC | Resolution | retention time | Tailing. YouTube. [Link]

  • Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. Studylib. [Link]

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  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Element Lab Solutions. (n.d.). Peak Purity Analysis. Element Lab Solutions. [Link]

  • Slideshare. (n.d.). System suitability parameters assessment by HPLC. Slideshare. [Link]

  • United States Pharmacopeia (USP). (2021, November 19). <621> Chromatography. USP. [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • scispace. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. scispace. [Link]

  • U.S. Food and Drug Administration (FDA). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. [Link]

  • Analytics-Shop. (n.d.). Verification of peak purity in HPLC. Analytics-Shop. [Link]

  • International Journal of Research and Analytical Reviews (IJRASET). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARSCT. [Link]

  • Pharmaguideline Forum. (2021, February 3). Peak purity in hplc. Pharmaguideline Forum. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. National Center for Biotechnology Information. [Link]

  • JASCO. (2020, January 9). HPLC ChromNAV: How to set-up Peak Purity calculations. YouTube. [Link]

  • Labroots. (2023, June 13). Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

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  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

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Method

Application Notes and Protocols for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Neurological Drug Discovery

Introduction: A Versatile Scaffold for Neurological Drug Discovery 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a highly functionalized chemical entity poised for significant applications in the field of neurologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Neurological Drug Discovery

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a highly functionalized chemical entity poised for significant applications in the field of neurological drug discovery. Its molecular architecture, featuring a bromo-fluorophenyl ring, a ketone, and a nitrile group, presents multiple avenues for chemical modification and diversification. This makes it an ideal starting point, or "scaffold," for the synthesis of compound libraries aimed at identifying novel therapeutic agents for a range of neurological and psychiatric disorders. The presence of the electrophilic nitrile group and the reactive keto-methylene group allows for its participation in a variety of cyclization and condensation reactions, enabling the construction of diverse heterocyclic systems.[1] Many of these resulting heterocyclic structures, such as quinolines and pyridines, are known to be "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets, including those implicated in neurological diseases.[2]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage the chemical properties of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in the discovery of new drugs for neurological disorders. We will explore its potential as a precursor for the synthesis of inhibitors for key enzymatic targets in neurodegenerative diseases and as a scaffold for developing modulators of critical neurotransmitter receptors. Detailed protocols for the synthesis of derivative compounds and their subsequent in vitro and in vivo evaluation are provided to facilitate the exploration of this promising molecule's therapeutic potential.

Rationale for Application in Neurological Drug Discovery: Targeting Key Pathologies

The bromo-fluorophenyl moiety is a common feature in many biologically active compounds, and its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of bromine and fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability, and increase blood-brain barrier penetration, all of which are critical attributes for centrally acting drugs. Based on the known activities of structurally related compounds, we propose two primary avenues for the application of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in neurological drug discovery:

  • Development of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors for Alzheimer's Disease: BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[3] Inhibition of BACE1 is therefore a major therapeutic strategy for reducing Aβ production and potentially slowing disease progression.[4] The 3-oxo-3-phenylpropanenitrile core can be elaborated into various heterocyclic systems that are known to be effective BACE1 inhibitors.

  • Synthesis of Serotonin 5-HT2A Receptor Antagonists for Psychiatric and Neurological Disorders: The 5-HT2A receptor is a key player in the pathophysiology of numerous disorders, including schizophrenia, depression, and anxiety. Antagonists of the 5-HT2A receptor are established therapeutic agents, and the development of new chemical entities with improved selectivity and side-effect profiles is an ongoing area of research. The versatile chemistry of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile allows for the generation of novel molecular frameworks that can be screened for 5-HT2A receptor antagonist activity.

PART 1: Synthesis of a Focused Compound Library

The following is a generalized protocol for the synthesis of a focused library of pyrimidine derivatives from 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This class of heterocycles has been chosen for its known propensity to interact with various neurological targets.

Protocol 1: Synthesis of 2-Amino-6-(4-bromo-2-fluorophenyl)pyrimidin-4-ol

Objective: To synthesize a core pyrimidine structure from 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile for further derivatization.

Materials:

  • 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

  • Guanidine hydrochloride

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol, absolute

  • Hydrochloric acid, 2M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile (10 mmol) in absolute ethanol (100 mL).

  • Add guanidine hydrochloride (12 mmol) to the solution and stir until dissolved.

  • Slowly add sodium ethoxide solution (25 mmol) to the reaction mixture. The mixture may become warm.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Acidify the mixture to pH ~6-7 with 2M hydrochloric acid.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL).

  • Dry the product under vacuum to yield 2-amino-6-(4-bromo-2-fluorophenyl)pyrimidin-4-ol.

  • Characterize the product by NMR, mass spectrometry, and melting point analysis.

Visualization of Synthetic Workflow:

G start 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile reagents Guanidine HCl, Sodium Ethoxide, Ethanol start->reagents + reaction Reflux (4-6 hours) start->reaction reagents->reaction workup Cooling, Acidification, Filtration reaction->workup product 2-Amino-6-(4-bromo-2-fluorophenyl) -pyrimidin-4-ol workup->product G serotonin Serotonin (Agonist) receptor 5-HT2A Receptor serotonin->receptor antagonist Test Compound (Antagonist) antagonist->receptor gq Gq Protein receptor->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to ca_release Ca²⁺ Release er->ca_release triggers cellular_response Cellular Response ca_release->cellular_response

Caption: 5-HT2A receptor signaling cascade leading to calcium release.

PART 3: In Vivo Evaluation Protocols

Promising compounds from in vitro screening should be advanced to in vivo studies to assess their efficacy and potential for treating neurological disorders.

Protocol 4: Assessment of Cognitive Efficacy in an Alzheimer's Disease Mouse Model

Objective: To evaluate the ability of a lead compound to improve cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1). [5] Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid plaque pathology and cognitive impairments. [5]Age-matched wild-type littermates serve as controls.

Behavioral Test: Morris Water Maze

Principle: This test assesses hippocampal-dependent spatial learning and memory. Mice learn to find a hidden platform in a pool of opaque water using distal visual cues. [6][7] Procedure:

  • Dosing: Administer the test compound or vehicle to the mice for a specified period (e.g., 4 weeks) via an appropriate route (e.g., oral gavage).

  • Acquisition Phase (e.g., 5 days):

    • Place the mouse into the water facing the wall of the pool at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, guide it to the platform.

    • Conduct 4 trials per day for each mouse, with different starting positions.

    • Record the latency to find the platform and the path length using a video tracking system.

  • Probe Trial (e.g., Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial between the vehicle-treated and compound-treated APP/PS1 mice, as well as the wild-type controls. A significant improvement in the compound-treated group suggests cognitive enhancement.

Visualization of In Vivo Efficacy Testing Workflow:

G animal_model APP/PS1 Mice dosing Chronic Dosing (Test Compound vs. Vehicle) animal_model->dosing behavioral_test Morris Water Maze (Acquisition & Probe Trials) dosing->behavioral_test data_collection Track Latency & Path Length Time in Target Quadrant behavioral_test->data_collection analysis Statistical Analysis (Comparison of Groups) data_collection->analysis outcome Assessment of Cognitive Improvement analysis->outcome

Caption: Workflow for in vivo cognitive efficacy testing.

Protocol 5: Evaluation of Anti-Neuroinflammatory Effects

Objective: To determine if a lead compound can reduce markers of neuroinflammation in the brains of treated animals.

Principle: Neuroinflammation is a key feature of many neurodegenerative diseases. [8][9]The levels of inflammatory markers, such as pro-inflammatory cytokines and reactive gliosis, can be measured in brain tissue. [10] Materials:

  • Brain tissue from the in vivo study (Protocol 4)

  • Reagents for protein extraction (lysis buffer)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)

  • Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)

  • Microscope for imaging stained tissue sections

Procedure (ELISA):

  • Tissue Homogenization: Homogenize a specific brain region (e.g., hippocampus or cortex) in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in the homogenates.

  • ELISA: Perform ELISAs for TNF-α and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the total protein concentration and compare the levels between the different treatment groups.

Procedure (Immunohistochemistry):

  • Tissue Processing: Perfuse the animals and fix the brains in paraformaldehyde. Prepare brain sections on a cryostat or microtome.

  • Staining: Perform immunohistochemical staining for Iba1 and GFAP to visualize microglia and astrocytes, respectively.

  • Imaging and Quantification: Capture images of the stained sections and quantify the number and morphology of activated microglia and astrocytes in specific brain regions.

  • Data Analysis: Compare the extent of gliosis between the treatment groups.

Expected Outcomes: A successful neuroprotective compound would be expected to reduce the levels of pro-inflammatory cytokines and the number of activated microglia and astrocytes in the brains of treated APP/PS1 mice compared to vehicle-treated controls.

Conclusion

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile represents a valuable and versatile starting material for the discovery of novel therapeutics for neurological disorders. Its rich chemistry allows for the creation of diverse compound libraries that can be screened against key targets implicated in neurodegeneration and psychiatric conditions. The protocols outlined in these application notes provide a roadmap for researchers to synthesize, screen, and evaluate derivatives of this promising scaffold, with the ultimate goal of identifying new drug candidates to address the significant unmet medical needs in neurology.

References

  • MySkinRecipes. 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. Available at: [Link]

  • Sardi F, et al. Blood-Based Biomarkers of Neuroinflammation in Alzheimer's Disease: A Central Role for Periphery?. Int J Mol Sci. 2021;22(16):8881. Available at: [Link]

  • Kempuraj D, et al. The emerging role of brain neuroinflammatory responses in Alzheimer's disease. Front Aging Neurosci. 2023;15:1147549. Available at: [Link]

  • Welsch ME, et al. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Comb Sci. 2013;15(1):1-6. Available at: [Link]

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  • Al-Ostoot FH, et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. 2022;27(19):6619. Available at: [Link]

  • Wang Y, et al. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules. 2018;23(11):2979. Available at: [Link]

  • Li H, et al. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. 2025;294:117735. Available at: [Link]

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  • Khan A, et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals (Basel). 2024;17(9):1199. Available at: [Link]

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Application

Application Notes and Protocols for the Derivatization of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Abstract This technical guide provides detailed application notes and protocols for the derivatization of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a versatile building block in synthetic and medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the derivatization of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a versatile building block in synthetic and medicinal chemistry. This document explores the chemical reactivity of this α-cyano ketone and presents step-by-step methodologies for its transformation into high-value heterocyclic scaffolds, specifically 2-aminothiophenes and pyrazoles. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying reaction mechanisms and practical guidance for successful synthesis.

Introduction: The Synthetic Potential of a Multifunctional Precursor

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] Its structure, featuring a reactive β-keto-nitrile moiety, offers multiple sites for chemical modification, making it an ideal precursor for generating diverse molecular architectures. The presence of the bromo and fluoro substituents on the phenyl ring provides additional handles for further functionalization, such as cross-coupling reactions, thereby expanding its utility in drug discovery and materials science.

This guide focuses on two powerful and efficient derivatization strategies: the Gewald aminothiophene synthesis and pyrazole formation. These multicomponent reactions are cornerstones of modern heterocyclic chemistry, enabling the rapid construction of complex molecules from simple starting materials.

Scientific Rationale: Leveraging Reactivity for Heterocyclic Synthesis

The synthetic versatility of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile stems from the reactivity of its 1,3-dicarbonyl-like system and the adjacent activated methylene group. This unique arrangement allows for a variety of condensation and cyclization reactions.

The Gewald Aminothiophene Synthesis: A Multicomponent Approach to Thiophenes

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in this case, an α-cyano ketone), and elemental sulfur in the presence of a base.[2][3][4] This reaction is highly valued for its operational simplicity and the biological significance of the resulting 2-aminothiophene scaffold, which is a bioisostere of anthranilic acid and a common motif in pharmaceuticals.[5]

The mechanism commences with a Knoevenagel condensation between the carbonyl group of a reaction partner and the active methylene group of the β-keto-nitrile.[2][6] However, given that 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is itself the α-cyano ketone, the reaction proceeds by its condensation with another active methylene compound in the presence of sulfur and a base.

Diagram 1: Proposed Workflow for Gewald Aminothiophene Synthesis

Gewald Synthesis Workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Work-up and Purification cluster_product Final Product A 3-(4-Bromo-2-fluorophenyl) -3-oxopropanenitrile P1 Combine Reactants in Solvent (Ethanol) A->P1 B Malononitrile B->P1 C Elemental Sulfur C->P1 D Base (e.g., Morpholine) D->P1 P2 Heat and Stir (e.g., 50-60°C) P1->P2 P3 Monitor by TLC P2->P3 W1 Cool to Precipitate P3->W1 W2 Filter and Wash W1->W2 W3 Recrystallize W2->W3 FP 2-Amino-4-(4-bromo-2-fluorophenyl) -5-cyano-3-thiophenecarbonitrile W3->FP

Caption: Workflow for the Gewald synthesis of a substituted 2-aminothiophene.

Pyrazole Synthesis: Cyclocondensation with Hydrazines

The formation of pyrazoles from 1,3-dicarbonyl compounds and their analogues is a classical and reliable method in heterocyclic synthesis.[7] In the case of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, the reaction with hydrazine or substituted hydrazines leads to the formation of 5-amino-3-arylpyrazoles. This reaction is typically acid-catalyzed and proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration. The resulting pyrazole derivatives are of significant interest due to their wide range of pharmacological activities.[8][9]

Diagram 2: Logical Flow of Pyrazole Formation

Pyrazole Formation Logic start Reactants step1 Nucleophilic Attack Hydrazine attacks the carbonyl carbon of the β-keto-nitrile. start->step1 Acid Catalyst (e.g., Acetic Acid) step2 Intermediate Formation Formation of a hydrazone or enamine intermediate. step1->step2 step3 Intramolecular Cyclization The terminal nitrogen of the hydrazine attacks the nitrile carbon. step2->step3 step4 Tautomerization & Dehydration Aromatization to form the stable pyrazole ring. step3->step4 end Product (5-Amino-3-arylpyrazole) step4->end

Caption: Key mechanistic steps in the formation of pyrazoles from β-keto-nitriles.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Gewald Synthesis of 2-Amino-4-(4-bromo-2-fluorophenyl)-5-cyano-3-thiophenecarbonitrile

This protocol details the synthesis of a polysubstituted 2-aminothiophene via a multicomponent Gewald reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile256.041.0256 mg
Malononitrile66.061.066 mg
Elemental Sulfur32.061.135 mg
Morpholine87.122.00.18 mL
Ethanol (absolute)46.07-15 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add 15 mL of absolute ethanol to the flask.

  • While stirring, add morpholine (2.0 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60°C and maintain stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:2).

  • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).

  • Dry the crude product under vacuum.

  • Recrystallize the product from ethanol or an ethanol/water mixture to obtain the pure 2-aminothiophene derivative.

Protocol 2: Synthesis of 5-Amino-3-(4-bromo-2-fluorophenyl)-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a substituted pyrazole via cyclocondensation with hydrazine hydrate.[10][11]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile256.041.0256 mg
Hydrazine hydrate (~64% hydrazine)50.061.2~0.06 mL
Ethanol (absolute)46.07-10 mL
Glacial Acetic Acid60.05-2-3 drops

Procedure:

  • Dissolve 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile (1.0 mmol) in 10 mL of absolute ethanol in a 25 mL round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add hydrazine hydrate (1.2 mmol) dropwise.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Stir the reaction at room temperature for 3-5 hours. The product may begin to precipitate during this time.

  • Monitor the reaction by TLC (e.g., Ethyl acetate/Hexane 1:1) until the starting material is consumed.

  • If precipitation is significant, cool the flask in an ice bath for 30 minutes to maximize product recovery.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the desired pyrazole derivative.

Troubleshooting and Key Considerations

  • Low Yield in Gewald Synthesis: Ensure the base is added dropwise to control any exothermic reaction. The quality of the elemental sulfur can also impact the reaction; use finely powdered sulfur for better reactivity.

  • Incomplete Reaction in Pyrazole Synthesis: The reaction can be gently heated (40-50°C) if it proceeds slowly at room temperature. Ensure the hydrazine hydrate is fresh, as it can degrade over time.

  • Purification Challenges: If the product does not precipitate cleanly, the reaction mixture can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel.

Conclusion

The protocols outlined in this guide demonstrate the effective derivatization of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile into synthetically and potentially biologically valuable heterocyclic compounds. The Gewald aminothiophene synthesis and pyrazole formation represent robust and efficient methods for leveraging the inherent reactivity of this versatile precursor. These application notes provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Amino-thiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Al-Zahrani, H. A., et al. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 25(10), 2378. [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(3), 1195-1209. [Link]

  • Putrov, G. A., & Komykhov, S. A. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2018(2), 245-296. [Link]

  • de Souza, A. C. A., et al. (2018). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 23(11), 2993. [Link]

  • ResearchGate. (n.d.). Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(19), 5898. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • MySkinRecipes. (n.d.). 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. MySkinRecipes. [Link]

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Method

Application Notes and Protocols for the Scaled-Up Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the scaled-up synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scaled-up synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed to be robust, scalable, and accompanied by in-depth scientific rationale to ensure both high yield and purity. This guide is structured to provide not only a step-by-step methodology but also a thorough understanding of the underlying chemical principles and safety considerations critical for successful implementation in a drug development setting.

Introduction and Strategic Overview

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. Its structure, featuring a reactive β-ketonitrile moiety and a substituted phenyl ring, allows for a wide range of subsequent chemical modifications.

The synthetic strategy for scaling up the production of this intermediate is centered around a Claisen-type condensation reaction. This approach is favored for its efficiency in forming carbon-carbon bonds and its adaptability to a variety of substrates. The chosen pathway involves the reaction of an activated 4-bromo-2-fluorobenzoic acid derivative with the anion of acetonitrile. This method offers a convergent and cost-effective route to the desired product.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2][3] In this specific application, an ester or other activated derivative of 4-bromo-2-fluorobenzoic acid serves as the acylating agent, while acetonitrile, deprotonated by a strong base, acts as the nucleophile.

The mechanism proceeds as follows:

  • Deprotonation: A strong base, such as sodium hydride or sodium ethoxide, abstracts a proton from acetonitrile to form the resonance-stabilized acetonitrile anion.

  • Nucleophilic Acyl Substitution: The acetonitrile anion attacks the electrophilic carbonyl carbon of the activated 4-bromo-2-fluorobenzoyl derivative.

  • Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating the leaving group (e.g., an alkoxide from an ester) to yield the final β-ketonitrile product.

The choice of a strong, non-nucleophilic base is crucial to favor the deprotonation of acetonitrile without competing with the desired acylation reaction. The use of an activated carboxylic acid derivative, such as an ester or an acid chloride, enhances the electrophilicity of the carbonyl carbon, thereby promoting the reaction.

Detailed Experimental Protocol: Scaled-Up Synthesis

This protocol is designed for a laboratory scale-up synthesis and can be adapted for pilot plant production with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 4-bromo-2-fluorobenzoate≥98%Commercially AvailableStarting material.
AcetonitrileAnhydrous, ≥99.8%Commercially AvailableReagent and solvent.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableStrong base. EXTREMELY FLAMMABLE AND REACTIVE WITH WATER.
Diethyl EtherAnhydrous, ≥99.7%Commercially AvailableReaction solvent.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor work-up.
Saturated Sodium Bicarbonate SolutionLaboratory PreparedFor work-up.
Brine (Saturated NaCl solution)Laboratory PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially AvailableDrying agent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Equipment
  • Three-necked round-bottom flask (appropriate size for the scale) equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Ice-water bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Fume hood.

Step-by-Step Procedure

Safety First: This procedure involves highly flammable and toxic materials. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Special care must be taken when handling sodium hydride and cyanides.

  • Reaction Setup:

    • Under a nitrogen atmosphere, carefully charge the three-necked round-bottom flask with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

    • Wash the sodium hydride with anhydrous hexanes (3 x volume of NaH dispersion) to remove the mineral oil. Carefully decant the hexanes each time.

    • Add anhydrous diethyl ether to the flask to create a slurry.

  • Formation of the Acetonitrile Anion:

    • In a separate flask, prepare a solution of anhydrous acetonitrile (1.5 equivalents) in anhydrous diethyl ether.

    • Slowly add the acetonitrile solution to the stirred sodium hydride slurry at 0 °C (ice-water bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will be evolved, so ensure adequate ventilation.

  • Acylation Reaction:

    • Dissolve ethyl 4-bromo-2-fluorobenzoate (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the ester solution dropwise to the acetonitrile anion slurry over 30-60 minutes at room temperature.

    • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH of the aqueous layer is acidic (pH ~2-3). Caution: Hydrogen cyanide gas may be evolved if the solution is not kept sufficiently acidic during the initial quench of any unreacted acetonitrile anion.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

    • Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be employed.

Process Flow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up and Extraction cluster_2 Purification A Charge NaH and wash with Hexanes B Add Anhydrous Diethyl Ether A->B C Add Acetonitrile Solution at 0°C B->C D Warm to RT and Stir for 1 hr C->D E Add Ethyl 4-bromo-2-fluorobenzoate Solution D->E F Reflux for 2-4 hrs E->F G Cool to 0°C and Quench with 1M HCl F->G H Separate Layers G->H I Extract Aqueous Layer with Ethyl Acetate H->I J Combine Organic Layers I->J K Wash with NaHCO3 and Brine J->K L Dry over MgSO4 and Concentrate K->L M Column Chromatography or Recrystallization L->M N Obtain Pure Product M->N

Sources

Application

The Versatile Scaffolding of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Building Block In the landscape of contemporary drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. Central to this endeavor is the utilizat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel bioactive molecules are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer facile routes to diverse and complex molecular architectures. 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile has emerged as a key intermediate of significant interest to medicinal chemists. Its unique trifunctional nature, comprising a reactive β-ketonitrile moiety, a synthetically malleable bromophenyl group, and a fluorine atom to modulate physicochemical properties, renders it an exceptionally valuable precursor for the construction of a wide array of heterocyclic compounds with therapeutic potential.

This guide provides an in-depth exploration of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile as a building block in medicinal chemistry. We will delve into its reactivity, showcase its application in the synthesis of medicinally relevant heterocyclic cores, and provide detailed, field-proven protocols for its utilization. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals the insights needed to effectively leverage this powerful synthetic tool. The applications of this building block are particularly notable in the development of active pharmaceutical ingredients (APIs) targeting a range of disorders, including neurological and psychiatric conditions[1].

Chemical Profile and Reactivity

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, with the chemical formula C₉H₅BrFNO, possesses a molecular weight of 242.05 g/mol . The molecule's reactivity is primarily dictated by the interplay of its three key functional components:

  • The β-Ketonitrile Moiety: This is the most reactive part of the molecule. The methylene group is activated by the adjacent ketone and nitrile groups, making it a strong nucleophile in the presence of a base. This reactivity is central to its use in cyclization reactions to form various heterocyclic systems.

  • The 4-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, amine, or alkyne substituents, enabling the exploration of structure-activity relationships (SAR).

  • The 2-Fluoro Substituent: The fluorine atom on the phenyl ring can significantly influence the molecule's properties. It can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding or dipolar interactions, and modulate the pKa of nearby functional groups.

Core Applications in Heterocyclic Synthesis

The true power of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile lies in its ability to serve as a precursor to a variety of privileged heterocyclic scaffolds in medicinal chemistry. Below, we detail the synthesis of two key classes of heterocycles: pyrazoles and pyrimidines.

Synthesis of 5-(4-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine: A Gateway to Kinase Inhibitors

Aminopyrazoles are a cornerstone of many kinase inhibitor discovery programs. The pyrazole core can mimic the hinge-binding interactions of ATP, while the amino group provides a key hydrogen bond donor. The following protocol details the synthesis of a key aminopyrazole intermediate.

Reaction Scheme:

G reactant1 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile product 5-(4-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine reactant1->product Ethanol, Acetic Acid (cat.), Reflux reactant2 Hydrazine Hydrate reactant2->product

Caption: Synthesis of 5-(4-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine.

Protocol 1: Synthesis of 5-(4-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine

This protocol describes the cyclocondensation reaction between 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile and hydrazine hydrate to yield the corresponding 3-aminopyrazole derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile267880-92-2242.05102.42 g
Hydrazine hydrate (80%)7803-57-850.06120.75 mL
Ethanol (anhydrous)64-17-546.07-50 mL
Glacial Acetic Acid64-19-760.05catalytic~0.1 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (2.42 g, 10 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add hydrazine hydrate (0.75 mL, 12 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford 5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine as a solid.

Expected Yield and Characterization:

  • Yield: 80-90%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.0 (s, 1H, NH), 7.6-7.8 (m, 3H, Ar-H), 6.0 (s, 1H, pyrazole-H), 5.5 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.5, 158.0, 145.0, 132.0, 130.0, 128.0, 120.0, 118.0, 95.0.

  • MS (ESI): m/z 255.9 [M+H]⁺, 257.9 [M+H+2]⁺.

Causality and Experimental Insights:

  • The use of a slight excess of hydrazine hydrate ensures the complete consumption of the starting β-ketonitrile.

  • The catalytic amount of acetic acid facilitates the initial condensation and subsequent cyclization by protonating the carbonyl oxygen, making it more electrophilic.

  • Ethanol is an excellent solvent for this reaction as it dissolves the starting materials and allows for a convenient reflux temperature. The product is less soluble in cold ethanol, which facilitates its isolation by precipitation.

  • TLC monitoring is crucial to determine the endpoint of the reaction and prevent the formation of byproducts from prolonged heating.

Synthesis of 2-Amino-4-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: A Precursor for Bioactive Pyrimidines

Pyrimidines are another class of heterocycles of immense importance in medicinal chemistry, being core components of nucleobases and numerous drugs. The following protocol outlines the synthesis of a highly functionalized pyrimidine derivative.

Reaction Scheme:

G reactant1 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile product 2-Amino-4-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile reactant1->product Sodium Ethoxide, Ethanol, Reflux reactant2 Guanidine Hydrochloride reactant2->product

Caption: Synthesis of a functionalized pyrimidine derivative.

Protocol 2: Synthesis of 2-Amino-4-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

This protocol details the base-catalyzed condensation of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile with guanidine to form a substituted pyrimidine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile267880-92-2242.05102.42 g
Guanidine Hydrochloride50-01-195.53111.05 g
Sodium Ethoxide (21% in Ethanol)141-52-668.0522~7.0 mL
Ethanol (anhydrous)64-17-546.07-60 mL
Acetic Acid (glacial)64-19-760.05-As needed

Procedure:

  • In a 100 mL three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve guanidine hydrochloride (1.05 g, 11 mmol) in anhydrous ethanol (30 mL).

  • To this solution, add sodium ethoxide solution (21% in ethanol, ~7.0 mL, 22 mmol) dropwise at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

  • In a separate beaker, dissolve 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (2.42 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Add the solution of the β-ketonitrile to the freshly prepared guanidine solution in the reaction flask.

  • Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC (eluent: 3:1 ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the desired pyrimidine derivative.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 7.7-7.9 (m, 3H, Ar-H), 7.2 (s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.0, 162.0, 160.0, 158.0, 132.0, 130.0, 128.0, 120.0, 118.0, 115.0, 90.0.

  • MS (ESI): m/z 296.9 [M+H]⁺, 298.9 [M+H+2]⁺.

Causality and Experimental Insights:

  • Guanidine is used as its hydrochloride salt, and a base (sodium ethoxide) is required to generate the free guanidine base in situ. Two equivalents of the base are used: one to neutralize the guanidine hydrochloride and one to deprotonate the active methylene group of the β-ketonitrile.

  • The reaction proceeds via a nucleophilic attack of the deprotonated β-ketonitrile on one of the amino groups of guanidine, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

  • Neutralization with acetic acid is a critical step to precipitate the product, which is often soluble in the basic reaction mixture as its salt.

  • Washing with water removes inorganic salts, and the cold ethanol wash removes any unreacted starting materials or soluble impurities.

Further Synthetic Diversification and Biological Relevance

The true utility of the synthesized pyrazole and pyrimidine cores lies in their potential for further functionalization, primarily through the bromine atom on the phenyl ring. This allows for the creation of libraries of compounds for biological screening.

Workflow for Library Synthesis:

G start 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile intermediate1 5-(4-Bromo-2-fluorophenyl)-1H-pyrazol-3-amine start->intermediate1 Protocol 1 intermediate2 2-Amino-4-(4-bromo-2-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile start->intermediate2 Protocol 2 library1 Library of Pyrazole Derivatives intermediate1->library1 Suzuki-Miyaura Coupling (Arylboronic acids) library2 Library of Pyrimidine Derivatives intermediate2->library2 Buchwald-Hartwig Amination (Amines)

Caption: Diversification of heterocyclic cores via cross-coupling reactions.

The pyrazole and pyrimidine derivatives synthesized from 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile are of high interest in several therapeutic areas:

  • Kinase Inhibition: As mentioned, aminopyrazoles are well-known scaffolds for kinase inhibitors targeting various kinases involved in cancer and inflammatory diseases. The 4-bromophenyl group allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.

  • Antimicrobial Agents: The pyrimidine core is found in many antimicrobial agents. The ability to diversify the 4-phenyl substituent via cross-coupling reactions can lead to the discovery of novel antibacterial and antifungal compounds.

  • CNS-Active Agents: The presence of the fluorophenyl moiety is often beneficial for compounds targeting the central nervous system, as it can improve blood-brain barrier penetration.

Conclusion

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a highly valuable and versatile building block in medicinal chemistry. Its inherent reactivity and multiple points for synthetic modification provide a robust platform for the efficient construction of diverse libraries of heterocyclic compounds. The detailed protocols provided herein offer a practical guide for researchers to harness the potential of this intermediate in their drug discovery efforts. The ability to readily access key pharmacophores such as aminopyrazoles and functionalized pyrimidines underscores the importance of this building block in the ongoing quest for novel and effective therapeutics.

References

  • MySkinRecipes. 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. [Link]

  • PubChem. 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable pharmaceutical intermediate.[1] By understanding the underlying chemical principles, you can effectively troubleshoot and refine your experimental approach.

The primary synthetic route to this class of β-ketonitriles is a crossed Claisen-type condensation. This reaction involves the C-C bond formation between a non-enolizable ester, such as a derivative of 4-bromo-2-fluorobenzoic acid, and the enolate of acetonitrile.[2] While conceptually straightforward, the reaction's success is highly sensitive to reaction conditions, reagent quality, and potential side reactions. This guide provides direct answers to specific issues you may encounter.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has failed to initiate or shows very low conversion. What are the first things I should check?

A1: Failure to initiate is almost always linked to the reagents and reaction environment. The Claisen condensation relies on the generation of a potent nucleophile (acetonitrile anion) using a strong base. This process is extremely sensitive to quenching agents.

  • Primary Culprit: Moisture. The strong bases used (e.g., sodium hydride, sodium ethoxide) react violently with water. Any moisture in your solvent, glassware, or reagents will consume the base, preventing the deprotonation of acetonitrile and halting the reaction before it starts.[3]

  • Base Inactivity. Sodium hydride (NaH), a common choice, can develop an inactive outer layer of sodium hydroxide upon exposure to air. Similarly, alkoxide bases can degrade over time.

  • Reagent Purity. Ensure your starting ester (e.g., methyl or ethyl 4-bromo-2-fluorobenzoate) and acetonitrile are of high purity and anhydrous.

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check_reagents -> action_reagents [label=" No "]; check_reagents -> success_node [label=" Yes "];

action_moisture -> success_node; action_base -> success_node; action_reagents -> success_node; }

Caption: Initial troubleshooting workflow for reaction failure.

Q2: My yield is consistently low (<50%), even with product formation. What are the likely side reactions, and how can I mitigate them?

A2: Low yields in the presence of product formation point towards competing reaction pathways or product degradation during workup.

  • Hydrolysis of the Nitrile: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form a carboxylic acid.[4][5][6][7][8] If this occurs, you form the corresponding β-keto acid.

    • Solution: During the aqueous workup, carefully neutralize the reaction mixture to a pH of ~7 with a mild acid (e.g., acetic acid or dilute HCl) while keeping the temperature low (ice bath).[3] Avoid prolonged exposure to strong base or acid.

  • Decarboxylation: The β-keto acid formed from nitrile hydrolysis is highly unstable. Upon gentle heating, it can readily lose CO₂ (decarboxylate) to form 1-(4-bromo-2-fluorophenyl)ethan-1-one.[9][10][11] This is a common and often overlooked cause of significant yield loss.

    • Solution: Maintain low temperatures throughout the workup and purification process. If you suspect hydrolysis has occurred, avoid heating the crude product before purification.

  • Transesterification: If you are using an ester (e.g., methyl ester) and a non-matching alkoxide base (e.g., sodium ethoxide), you can scramble the ester group, leading to a mixture of products.[12]

    • Solution: Use a base that either matches the ester's alkoxy group (e.g., sodium methoxide for a methyl ester) or a non-alkoxide base like sodium hydride (NaH).[2][12]

Q3: I'm struggling with the purification of the final product. What is the best approach?

A3: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is typically a solid. The primary impurities are unreacted starting ester and the decarboxylated side product.

  • Recrystallization: This is often the most effective method. A solvent system of isopropanol/n-heptane or ethanol/water can be effective. Dissolve the crude product in the minimum amount of hot alcohol and slowly add the anti-solvent (heptane or water) until turbidity is observed, then allow it to cool slowly.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity should effectively separate the more polar product from the less polar starting ester.

ProblemPotential CauseRecommended SolutionScientific Rationale
No Reaction Presence of water/protic impurities.Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert (N₂ or Ar) atmosphere.Strong bases like NaH are rapidly quenched by protic sources, preventing the necessary deprotonation of acetonitrile.[3]
Low Yield Inactive base.Use a fresh bottle of sodium hydride or titrate alkoxide solutions to confirm their concentration before use.The surface of NaH can oxidize, rendering it inactive. Alkoxides can degrade upon storage.
Side Product Detected Nitrile hydrolysis during workup.Perform the aqueous quench and neutralization at 0°C. Avoid extreme pH values for extended periods.The rate of nitrile hydrolysis is significantly reduced at lower temperatures.[5][7]
Major Impurity is Ketone Decarboxylation of the β-keto acid intermediate.Keep all workup and purification steps at low temperatures. Avoid heating the crude mixture.The pericyclic reaction for decarboxylation of β-keto acids is thermally driven.[10][11]
Mixture of Products Transesterification.Use a non-nucleophilic base (e.g., NaH) or an alkoxide base that matches the ester (e.g., NaOEt for ethyl ester).Matching the alkoxide prevents it from acting as a nucleophile and displacing the ester's original alkoxy group.[12]

Optimized Experimental Protocol

This protocol is designed to maximize yield by controlling the key parameters identified in the troubleshooting guide.

Reactants:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 eq)

  • Anhydrous Acetonitrile (3.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride to a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.

  • Acetonitrile Addition: Cool the THF/NaH slurry to 0°C in an ice bath. Add the anhydrous acetonitrile dropwise over 15 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Enolate Formation: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the acetonitrile anion.

  • Ester Addition: Dissolve the methyl 4-bromo-2-fluorobenzoate in a small amount of anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Adjust the pH of the aqueous layer to ~7 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (x3).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<40°C).

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol/heptane).

G

Caption: Optimized workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this reaction?

A: This reaction is a crossed Claisen condensation.[2] The mechanism involves three key steps:

  • Enolate Formation: The strong base (e.g., NaH) removes an acidic α-proton from acetonitrile to form a resonance-stabilized enolate anion.

  • Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-bromo-2-fluorobenzoate ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxy group (e.g., methoxide) as a leaving group to yield the β-ketonitrile product. The final deprotonation of the product by the liberated alkoxide drives the reaction equilibrium toward the product side.[12][13]

Q: Why is a 'crossed' Claisen condensation necessary here?

A: A standard Claisen condensation occurs between two identical, enolizable esters.[14] A 'crossed' Claisen involves two different carbonyl partners. For a crossed Claisen to be efficient and avoid a complex mixture of four different products, one of the partners must be non-enolizable (i.e., have no α-protons).[2] In this synthesis, the 4-bromo-2-fluorobenzoate ester has no α-protons, making it an ideal electrophile. Acetonitrile is the enolizable partner that serves exclusively as the nucleophile, leading to a single desired product.

Q: Can I use a ketone instead of an ester as the electrophile?

A: While a Claisen-like reaction between a ketone and an ester's enolate is possible, reacting a ketone with the acetonitrile enolate would be classified as a condensation reaction leading to a β-hydroxy nitrile (after protonation), not the target β-ketonitrile. The ester functionality is crucial as its alkoxy group serves as the necessary leaving group to reform the carbonyl and yield the final "oxo" product.[15]

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2020). r/Chempros - Failing Claisen condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 3-oxopropanenitriles 3. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonyl Homologation and Degradation. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • YouTube. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile.
  • Chemspace. (n.d.). 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]

  • Google Patents. (n.d.). EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride.
  • ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]

  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Google Patents. (2018). PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF.

Sources

Optimization

Technical Support Center: Purification Challenges of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Introduction: Welcome to the technical support guide for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile (CAS No. 267880-92-2).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile (CAS No. 267880-92-2). This molecule is a valuable intermediate in medicinal chemistry and organic synthesis, often used in the development of novel pharmaceutical compounds.[1] Its structure, which incorporates a reactive β-ketonitrile moiety, presents unique purification challenges.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will address common issues encountered during purification, provide troubleshooting advice in a direct question-and-answer format, and offer detailed, field-proven protocols to help you achieve high purity for your downstream applications.

Section 1: Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities in your crude material. The impurity profile is heavily dependent on the synthetic route used to prepare the target molecule.

Q: What are the most common types of impurities I should expect in my crude 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile?

A: Impurities in your crude product can generally be classified into four categories:

  • Unreacted Starting Materials: The most common impurities are often the reagents used in the synthesis. For a Claisen-type condensation, this would include unreacted 4-bromo-2-fluorobenzonitrile or a related acylating agent, and the nitrile source (e.g., acetonitrile).

  • Process-Related Byproducts: These are formed from side reactions during the synthesis. Given the β-ketonitrile structure, hydrolysis of the nitrile group to the corresponding amide (3-(4-bromo-2-fluorophenyl)-3-oxopropanamide) or even the carboxylic acid is a significant risk, particularly if aqueous workups are performed under non-neutral pH conditions.[3][4] Similar syntheses involving related aryl ketones have also shown the potential for impurities arising from the reaction solvent or base used.[5][6]

  • Over-reaction Products: In some synthetic pathways, particularly those involving bromination steps to create the starting material, there is a risk of forming over-brominated species or isomers where bromine is added to other positions on the aromatic ring.[7]

  • Degradation Products: β-Ketonitriles can be unstable and may be prone to polymerization or other degradation pathways, especially when exposed to heat or strong acidic/basic conditions for extended periods.[8]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. Success hinges on selecting an appropriate solvent system and using the correct technique.

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing my compound? A: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while your impurities are either highly soluble or insoluble at all temperatures.[9] A systematic screening approach is recommended:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different test solvent to each tube.

  • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

The table below lists common solvents that can be screened for a moderately polar compound like 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

SolventBoiling Point (°C)PolarityComments
Heptane/Hexane 98 / 69Non-polarGood for removing non-polar impurities. Often used as an "anti-solvent" in a solvent pair.[9]
Toluene 111Moderately Non-polarGood for aromatic compounds; can be effective at dissolving the product when hot.
Ethyl Acetate (EtOAc) 77Moderately PolarA versatile solvent that often works well for compounds with ketone and nitrile groups.[10]
Isopropanol (IPA) 82PolarCan be very effective, often used in combination with a non-polar solvent like heptane.[11]
Ethanol (EtOH) 78PolarSimilar to IPA; a good starting point for screening.
Methanol (MeOH) 65PolarMay be too polar, potentially dissolving the compound even when cold.
Water 100Very PolarUnlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent with polar organic solvents like ethanol or acetone.[12]

Q: My product is "oiling out" instead of forming crystals. What's wrong? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[9] To resolve this:

  • Add More Solvent: The most common cause is using too little solvent. Add more of the hot solvent to the oiled mixture until it fully redissolves, then attempt to cool it again, but more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature before inducing crystallization.

  • Change Solvent System: Your current solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a solvent-pair system (e.g., Ethyl Acetate/Hexane or Isopropanol/Heptane).

Q: My compound won't crystallize from solution, even after cooling. How can I induce crystallization? A: If crystals are reluctant to form from a supersaturated solution, you can try the following:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

  • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystallization.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and re-cool.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, or if your compound is an oil, flash column chromatography is the preferred method for purification.[13]

Frequently Asked Questions (FAQs)

Q: How do I choose the right eluent (mobile phase) for my column? A: The ideal eluent system should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. For 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is a good starting point.[14]

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Target Rf: Aim for a solvent system that gives your target compound an Rf (retention factor) of approximately 0.3-0.4 . This Rf value typically provides the best separation during a column run.

Q: My compounds are streaking on the TLC plate. What does this mean for my column? A: Streaking on a TLC plate suggests that the compound is highly polar, interacting very strongly with the silica gel, or that the sample is overloaded. This will translate to poor separation and broad peaks on your column.

  • Add a Polar Modifier: Add a small amount (0.5-1%) of a more polar solvent like methanol or a few drops of acetic acid (if your compound is acidic) or triethylamine (if it is basic) to your eluent system. This can improve peak shape by competing for active sites on the silica.

  • Check Compound Stability: β-Ketonitriles can sometimes decompose on silica gel. If streaking is severe, consider using a less acidic stationary phase like neutral alumina or deactivating your silica gel.

Q: Two spots are very close together on the TLC. How can I improve the separation on the column? A:

  • Decrease Eluent Polarity: Use a higher proportion of the non-polar solvent (e.g., switch from 4:1 to 9:1 Hexane:EtOAc). This will cause all compounds to move more slowly down the column, increasing the separation between them.

  • Use a Different Solvent System: Sometimes, changing the polar component of the eluent (e.g., from ethyl acetate to dichloromethane) can alter the selectivity of the separation and improve the resolution between two closely-eluting spots.

Section 4: Recommended Purification Protocols

The following are generalized protocols. Always begin with a small-scale trial before committing your entire batch of material.

General Purification Workflow

The diagram below outlines a typical workflow for purifying a crude synthetic product.

G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis Crude Crude Product TLC TLC & ¹H NMR Analysis Crude->TLC Take small sample IsSolid Is product solid & >85% pure? TLC->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Column Chromatography IsSolid->Column No Purified Purified Product Recrystallize->Purified Column->Purified Analysis Purity Check (HPLC, qNMR) Purified->Analysis

Caption: General workflow for the purification and analysis of a synthetic compound.

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale screening, select a suitable solvent or solvent pair (e.g., Isopropanol/Heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Isopropanol) in portions while heating the mixture to a gentle boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery. If using a solvent pair, add the anti-solvent (e.g., Heptane) dropwise to the hot solution until it just begins to turn cloudy, then allow it to cool.[9]

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Determine the optimal eluent system using TLC (e.g., 85:15 Heptane:Ethyl Acetate).

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (Heptane).[15] Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.[15]

  • Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the fractions using TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Section 5: Purity Assessment

After purification, it is critical to verify the purity of your material. Visual inspection or melting point alone is insufficient.

Q: How do I definitively confirm the purity of my final product?

A: A combination of analytical techniques is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity analysis. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase gradient) can separate the target compound from polar and non-polar impurities. Purity is typically reported as a percentage based on the relative area of the main peak.[16][17]

  • Quantitative NMR (qNMR): This powerful technique provides an absolute purity value, not just a relative one. It involves acquiring a ¹H NMR spectrum of a precisely weighed sample with a precisely weighed internal standard of known purity. By comparing the integral of a signal from your compound to a signal from the standard, the exact purity can be calculated.[18] This method is orthogonal to chromatography and can detect impurities that HPLC might miss (and vice-versa).

  • Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for impurity identification.[16]

For research-grade material, a purity of >95% is generally required, as determined by HPLC or qNMR.[18]

Section 6: Safety and Handling

Q: What are the primary safety precautions for handling 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile?

A: While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, related structures provide clear guidance. This compound should be handled with care.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[20][21]

  • Ventilation: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[22]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[19]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. Retrieved from [Link]

  • Sastry, T. U., et al. (2013).
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Royal Society of Chemistry. (2016, May 13). Column chromatography. YouTube. Retrieved from [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Brady, D., et al. (2007). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science.
  • PubChem. (n.d.). 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Wang, L., et al. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Welcome to the technical support center for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a crystalline solid, its dissolution behavior is critical for successful reaction kinetics, purification, and formulation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Molecule: A Senior Scientist's Perspective

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a substituted benzoylacetonitrile. Its structure, featuring a halogenated phenyl ring, a ketone, and a nitrile group, results in a moderate polarity and a crystalline nature. The primary challenge in dissolving such compounds often lies in overcoming the crystal lattice energy—the energy that holds the molecules together in a solid state.[1][2] For dissolution to occur, the energy of interaction between the solute and the solvent molecules must be sufficient to overcome this lattice energy.

This guide will walk you through a logical progression of techniques, from simple solvent screening to more advanced methods, to help you achieve the desired solubility for your specific application.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. Which organic solvents should I try first?

A1: Based on the principle of "like dissolves like," you should start with solvents that have a polarity similar to the compound.[3] Given its structure, we can anticipate that 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile will be more soluble in polar aprotic and some polar protic solvents than in nonpolar solvents.

For a structurally related compound, 4-Bromophenylacetonitrile, qualitative data suggests good solubility in acetone, chloroform, diethyl ether, and ethanol, with sparser solubility in ethyl acetate. This provides an excellent starting point for your solvent screening.

Recommended Starting Solvents:

  • Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Ethanol, Methanol, Isopropanol

  • Chlorinated: Dichloromethane (DCM), Chloroform

It is advisable to start with small-scale solubility tests to conserve your material.

Q2: Why is my compound not dissolving even in the recommended solvents?

A2: Several factors can contribute to poor solubility, even in seemingly appropriate solvents. The most common culprit is high crystal lattice energy.[1] The strong intermolecular forces within the crystal can be difficult to overcome. Additionally, the rate of dissolution may be very slow.

Initial Troubleshooting Steps:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of most solids.[4]

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for dissolution.

  • Particle Size Reduction: Grinding the crystalline solid into a fine powder before adding it to the solvent can increase the dissolution rate.

Q3: Can I use a co-solvent system? If so, how do I choose one?

A3: Yes, a co-solvent system is an excellent strategy when a single solvent is not effective. The goal is to use a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) to fine-tune the overall polarity.[5]

A common approach for crystallization, which relies on solubility principles, is to dissolve the compound in a minimum amount of a good, hot solvent and then slowly add a poor solvent until the solution becomes slightly cloudy.[5] This indicates that the solution is nearing saturation. For simply dissolving the compound, you would use a higher proportion of the "good" solvent.

Example Co-Solvent Systems to Try:

  • Toluene/Ethanol

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

Q4: Are there any solvents I should avoid?

A4: Highly volatile solvents like diethyl ether and dichloromethane can be challenging for maintaining a constant concentration due to evaporation.[6] Solvents that may react with the ketone or nitrile functionalities under your experimental conditions should also be avoided. For instance, strongly acidic or basic conditions could potentially lead to hydrolysis of the nitrile group.

Troubleshooting Guide: A Step-by-Step Approach to Dissolving 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

This guide provides a systematic workflow for addressing solubility issues.

Troubleshooting_Solubility start Start: Undissolved Compound solvent_screen Q1: Have you tried a range of solvents? (e.g., Acetone, ACN, DCM, EtOH) start->solvent_screen solvent_screen->start No, try recommended solvents heat_sonicate Q2: Have you applied gentle heat and/or sonication? solvent_screen->heat_sonicate Yes heat_sonicate->start No, apply heat/sonication cosolvent Q3: Have you tried a co-solvent system? (e.g., Toluene/EtOH) heat_sonicate->cosolvent Yes cosolvent->start No, try a co-solvent system hsp Advanced: Consider Hansen Solubility Parameters (HSP) for rational solvent selection. cosolvent->hsp Yes success Success: Compound Dissolved hsp->success Solvent identified re_evaluate Re-evaluate experimental needs. Is a suspension acceptable? Can the reaction conditions be altered? hsp->re_evaluate No suitable solvent found re_evaluate->success Alternative approach viable

Caption: A logical workflow for troubleshooting solubility issues.

Advanced Topic: Hansen Solubility Parameters (HSP) for Rational Solvent Selection

For particularly challenging solubility problems, a more theoretical approach can be beneficial. Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility between a solute and a solvent.[7] The principle is that "like dissolves like" can be quantified by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol15.112.322.3
Tetrahydrofuran16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data sourced from various references.[9][10][11][12]

By testing the solubility of your compound in a selection of these solvents, you can begin to map out the range of HSP values that are most effective.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is a reliable and widely used technique.

Objective: To determine the saturation solubility of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in a given solvent at a specific temperature.

Materials:

  • 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

  • Selected organic solvent(s)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature. Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

  • Quantification: Determine the concentration of the diluted sample against a pre-prepared calibration curve.

  • Calculation: Calculate the original solubility, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Shake_Flask_Workflow start 1. Add excess solid to vial add_solvent 2. Add known volume of solvent start->add_solvent equilibrate 3. Equilibrate on shaker (24-48h) add_solvent->equilibrate settle 4. Allow excess solid to settle equilibrate->settle filter 5. Filter supernatant settle->filter analyze 6. Analyze by HPLC/UV-Vis filter->analyze calculate 7. Calculate solubility analyze->calculate

Caption: The workflow for the shake-flask solubility determination method.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13). Retrieved January 17, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 17, 2026, from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved January 17, 2026, from [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. (2022, August 22). Retrieved January 17, 2026, from [Link]

  • Hansen Solubility Parameters 2000.pdf - Kinam Park. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]

  • 3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Retrieved January 17, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 17, 2026, from [Link]

  • Hansen solubility parameters of different solvents and physico-chemical... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hansen solubility parameters - Stenutz. (n.d.). Retrieved January 17, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 17, 2026, from [Link]

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation | Asian Journal of Pharmaceutics (AJP). (2017, December 15). Retrieved January 17, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Retrieved January 17, 2026, from [Link]

  • (PDF) Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]

  • Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems - UCL Discovery. (2022, September 4). Retrieved January 17, 2026, from [Link]

  • 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (C9H5BrFNO) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

  • 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | C9H5BrFNO | CID - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Simple measurements for prediction of drug release from polymer matrices – Solubility parameters and intrinsic viscosity - Kinam Park. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solubility comparison in acetonitrile. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved January 17, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved January 17, 2026, from [Link]

  • 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Under Acidic Conditions

Welcome to the technical support center for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile β-ketoni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile β-ketonitrile in their synthetic workflows. We understand that unexpected stability issues can arise, particularly when working under acidic conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity of your experiments and the successful progression of your research.

Understanding the Core Instability: A Tale of Two Reactions

The primary stability concern for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in an acidic environment stems from two sequential degradation pathways:

  • Acid-Catalyzed Nitrile Hydrolysis: The nitrile functional group is susceptible to hydrolysis under acidic conditions, leading to the formation of a β-ketoamide intermediate, which is then further hydrolyzed to the corresponding β-keto acid: 4-Bromo-2-fluorobenzoylacetic acid.

  • Decarboxylation of the β-Keto Acid: The resulting β-keto acid is inherently unstable, especially upon heating, and readily undergoes decarboxylation to yield 2-acetyl-5-bromo-1-fluorobenzene and carbon dioxide.

The presence of electron-withdrawing bromo and fluoro substituents on the phenyl ring is expected to influence the rate of these degradation pathways. In highly concentrated acidic media, these substituents can accelerate the initial nitrile hydrolysis by increasing the electrophilicity of the nitrile carbon.[1][2][3]

Visualizing the Degradation Pathway

A 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile B Protonated Nitrile Intermediate A->B + H⁺ C β-Ketoamide Intermediate B->C + H₂O - H⁺ D 4-Bromo-2-fluorobenzoylacetic acid (β-Keto Acid) C->D + H₂O, + H⁺ - NH₄⁺ E Enol Intermediate D->E Heat G Carbon Dioxide D->G Heat F 2-Acetyl-5-bromo-1-fluorobenzene (Ketone Product) E->F

Caption: Acid-catalyzed degradation of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Troubleshooting Common Experimental Issues

Here we address specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Low yield of desired product after acidic workup. Significant degradation of the β-ketonitrile. The acidic conditions of the workup are causing hydrolysis and subsequent decarboxylation.1. Minimize Contact Time with Acid: Perform the acidic quench and extraction as rapidly as possible. 2. Use Weaker Acids: If your protocol allows, consider using a weaker acid (e.g., saturated ammonium chloride solution, dilute citric acid) instead of strong mineral acids. 3. Lower the Temperature: Conduct the acidic workup at low temperatures (0-5 °C) to slow down the rate of hydrolysis and decarboxylation.
Presence of an unexpected ketone byproduct in NMR or LC-MS. Decarboxylation has occurred. The β-keto acid intermediate formed during hydrolysis has lost CO₂ to form 2-acetyl-5-bromo-1-fluorobenzene.1. Confirm the Byproduct: Compare the spectral data of the impurity with the expected structure of the ketone byproduct. 2. Optimize Reaction Quench: If the reaction is quenched with acid, this is the likely source of the issue. Refer to the recommendations for "Low yield." 3. Modify Purification: If the byproduct is formed during purification (e.g., on silica gel which can be acidic), consider using a neutral or deactivated stationary phase.
Inconsistent reaction outcomes or yields. Variability in acid concentration or temperature during workup. Minor fluctuations in these parameters can significantly impact the extent of degradation.1. Standardize Your Protocol: Ensure that the concentration of the acid, the temperature of the workup, and the duration of acid exposure are consistent across all experiments. 2. Monitor pH: Use pH paper or a pH meter to ensure the desired acidity is reached and not exceeded during the quench.
Formation of a carboxylic acid impurity. Incomplete decarboxylation of the β-keto acid intermediate. The β-keto acid (4-Bromo-2-fluorobenzoylacetic acid) may be stable enough to be isolated, especially if the workup is performed at low temperatures and for a short duration.1. Analyze Crude Material: Use techniques like LC-MS to identify the carboxylic acid. 2. Gentle Heating (if desired): If the goal is the ketone, gentle heating of the crude product in a suitable solvent might drive the decarboxylation to completion. However, this may not be compatible with your desired product. 3. Purification Strategy: The carboxylic acid can likely be removed by extraction with a mild aqueous base (e.g., sodium bicarbonate solution) if your target compound is not acidic.

Frequently Asked Questions (FAQs)

Q1: At what pH is 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile most stable?

A1: Generally, β-ketonitriles are most stable under neutral to slightly acidic conditions. Strong acidic conditions (pH < 4) will promote hydrolysis of the nitrile group. Conversely, strongly basic conditions (pH > 10) can lead to other side reactions, such as enolate formation and subsequent aldol-type reactions. For storage, it is recommended to keep the compound in a dry, neutral environment.

Q2: I need to perform a reaction under acidic conditions. How can I minimize the degradation of my β-ketonitrile starting material?

A2: If the reaction itself must be acidic, consider the following:

  • Use the mildest acid possible that still allows for the desired reaction to proceed.

  • Employ the lowest effective temperature.

  • Keep the reaction time to a minimum.

  • Consider a two-phase system where the acid concentration in the organic phase is lower.

  • If possible, use a Lewis acid instead of a Brønsted acid, as this may be more selective for your desired transformation without promoting hydrolysis.

Q3: How can I detect the formation of degradation products in my reaction mixture?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): You may observe new spots corresponding to the more polar β-keto acid and the less polar ketone byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weights of the starting material and any degradation products. You would look for the mass of the hydrolyzed β-keto acid and the decarboxylated ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a new singlet in the aromatic region and a methyl singlet around 2.5 ppm could indicate the formation of the 2-acetyl-5-bromo-1-fluorobenzene byproduct. The carboxylic acid proton of the β-keto acid would appear as a broad singlet far downfield.

Q4: Does the position of the bromo and fluoro substituents affect the stability?

A4: Yes, the electronic effects of these substituents are significant. Both bromine and fluorine are electron-withdrawing groups. Their presence on the phenyl ring makes the carbonyl carbon more electrophilic. In the context of nitrile hydrolysis, studies on substituted benzonitriles have shown that electron-withdrawing groups can increase the rate of hydrolysis in concentrated acids.[1][2][3] For the decarboxylation of the resulting benzoylacetic acid, electron-withdrawing groups have been shown to accelerate the rate of decarboxylation of the corresponding anion.[4] Therefore, it is reasonable to expect that 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile may be more susceptible to acid-catalyzed degradation compared to an unsubstituted benzoylacetonitrile.

Experimental Protocols

Protocol 1: Optimized Acidic Workup to Minimize Degradation

This protocol is designed for quenching a reaction and isolating the β-ketonitrile with minimal hydrolysis and decarboxylation.

A Reaction Mixture at 0 °C B Slowly add pre-chilled saturated aq. NH₄Cl solution A->B C Extract with cold ethyl acetate (3x) B->C D Combine organic layers C->D E Wash with cold brine D->E F Dry over anhydrous Na₂SO₄ E->F G Filter and concentrate in vacuo at low temperature F->G

Caption: Workflow for a degradation-minimizing acidic workup.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Prepare Quenching Solution: Pre-cool a saturated aqueous solution of ammonium chloride (NH₄Cl) to 0-5 °C.

  • Quench Slowly: Add the cold NH₄Cl solution dropwise to the stirred reaction mixture, ensuring the temperature does not rise significantly.

  • Extraction: Promptly transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with cold (0-5 °C) ethyl acetate or another suitable organic solvent. Repeat the extraction two more times to ensure complete recovery of the product.

  • Wash: Combine the organic extracts and wash once with cold brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30 °C.

Protocol 2: Analysis of Potential Degradation Products by LC-MS

This protocol outlines a general method for identifying the starting material and its primary degradation products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time (e.g., 5-10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan a range that includes the molecular weights of the starting material, the β-keto acid, and the ketone byproduct (e.g., m/z 100-400).

  • Data Analysis:

    • Look for the expected m/z values for the protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ of:

      • 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile: C₉H₅BrFNO (MW: 242.05)

      • 4-Bromo-2-fluorobenzoylacetic acid: C₉H₆BrFO₃ (MW: 261.05)

      • 2-Acetyl-5-bromo-1-fluorobenzene: C₈H₆BrFO (MW: 217.04)

References

  • Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A, 63(10-11), 603-608. [Link]

  • Hay, R. W., & Tate, K. R. (1970). The kinetics of decarboxylation of benzoylacetic acid and its p-methoxy and p-nitro derivatives in dioxan-water mixtures. Australian Journal of Chemistry, 23(7), 1407-1414. [Link]

  • Abbas, K. A., & Al-Hamdany, R. (2010). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. Jordan Journal of Chemistry, 5(2), 169-178. [Link]

  • Khan, M. N. (2007). Kinetics and Mechanism of Chemical Reactions. CRC Press.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromo-2-fluorophenyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This document is designed to offer practical, experience-driven insights to anticipate and resolve common experimental challenges.

Introduction to the Synthesis

The synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a valuable intermediate in pharmaceutical development, is typically achieved via a Claisen-type condensation reaction. The most common route involves the reaction of an activated carboxylic acid derivative of 4-bromo-2-fluorobenzoic acid, such as an ester (e.g., ethyl 4-bromo-2-fluorobenzoate), with acetonitrile in the presence of a strong base.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts.

Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC analysis. What are the likely side reactions?

Low yields and a complex reaction mixture are common challenges in Claisen-type condensations. Several side reactions can compete with the desired product formation.

Answer: The primary culprits for low yields and multiple byproducts are typically self-condensation of the starting materials and hydrolysis of the product.

  • Self-Condensation of Ethyl 4-bromo-2-fluorobenzoate: The ester starting material can react with its own enolate, leading to the formation of a β-keto ester. This is a classic Claisen condensation side reaction.

  • Reactions involving Acetonitrile: Acetonitrile can undergo self-condensation or react with more than one molecule of the ester, leading to more complex structures.

  • Hydrolysis: The nitrile functional group in the product is susceptible to hydrolysis to either an amide or a carboxylic acid, especially during aqueous workup or if there is residual water in the reaction.[1][2][3][4][5]

Workflow for Investigating Low Yields:

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I have an unexpected peak in my ¹H NMR spectrum. What could it be?

The presence of unexpected signals in the NMR spectrum is a clear indication of impurities. By analyzing the chemical shift, multiplicity, and integration of these peaks, we can deduce the structure of the byproducts.

Answer: Based on the likely side reactions, here are some potential byproducts and their expected ¹H NMR signatures:

Potential Byproduct Structure Anticipated ¹H NMR Signals (in CDCl₃)
Ethyl 4-bromo-2-fluorobenzoate (Unreacted) ~8.0 ppm (t, 1H), ~7.5 ppm (dd, 1H), ~7.4 ppm (dd, 1H), ~4.4 ppm (q, 2H), ~1.4 ppm (t, 3H)
4-Bromo-2-fluorobenzoic acid ~8.1 ppm (t, 1H), ~7.6 ppm (dd, 1H), ~7.5 ppm (dd, 1H), Broad singlet for -COOH
3-(4-Bromo-2-fluorophenyl)-3-oxopropanamide Aromatic protons similar to product, broad signals for -NH₂
Self-condensation product of ester Complex aromatic and aliphatic signals

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.

  • Controlled Addition: Add the base slowly to the reaction mixture at a low temperature to control the exotherm and reduce side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of acetonitrile can sometimes favor the desired reaction.

  • Choice of Base: The strength and steric bulk of the base can influence the reaction pathway. Strong, non-nucleophilic bases are often preferred.

Question 3: My final product is difficult to purify. What purification strategies do you recommend?

The presence of structurally similar byproducts can make the purification of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile challenging.

Answer: A multi-step purification approach is often necessary.

  • Aqueous Workup: Carefully perform an aqueous workup to remove water-soluble impurities and unreacted base. A mild acidic wash can help to neutralize any remaining base, followed by a brine wash to remove residual water.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from nonpolar byproducts and unreacted starting materials. A gradient elution system, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities and obtain a highly pure product.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and collect fractions.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Recommended purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong base in this reaction?

A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is crucial for deprotonating acetonitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester, initiating the condensation reaction. A stoichiometric amount of base is often required to drive the reaction to completion.[6][7][8]

Q2: Can I use a different ester as the starting material?

Yes, other esters of 4-bromo-2-fluorobenzoic acid, such as the methyl or tert-butyl ester, can be used. However, the choice of ester may influence the reaction conditions and the choice of base. For example, if using a methyl ester, sodium methoxide would be the preferred base to avoid transesterification.

Q3: How can I confirm the identity of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure and the connectivity of atoms.[9][10][11]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[12]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) groups.

Q4: What are the key safety precautions for this synthesis?

  • Strong Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water.

  • Solvents: The organic solvents used are typically flammable. The reaction should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Claisen Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

  • Tech-Blog. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • YouTube. (2013). Decarboxylation of beta Keto acid # Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. Journal of the American Chemical Society. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 24. Qualitative Organic Analysis – Identification of an Unknown. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions with 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

A Guide for Research, Development, and Scientific Professionals Part 1: Frequently Asked Questions (FAQs) This section provides rapid answers to common queries regarding the handling, properties, and reactivity of 3-(4-B...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Development, and Scientific Professionals

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding the handling, properties, and reactivity of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Q1: What are the essential safety precautions for handling this compound?

A1: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, like many nitrile-containing compounds, is classified as an irritant.[1][2] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In the event of exposure, flush the affected area with copious amounts of water. Always consult the material's Safety Data Sheet (SDS) for comprehensive safety information.

Q2: How should 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile be stored for optimal stability?

A2: This compound is generally stable under ambient conditions. For long-term storage and to maintain its integrity, it should be kept in a tightly sealed container in a cool, dry, and dark environment. Exposure to moisture can lead to hydrolysis of the nitrile group, while excessive heat can promote decomposition.

Q3: What are the recommended solvents for reactions involving this reagent?

A3: The solubility of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a critical parameter for reaction success. It exhibits good solubility in a variety of common organic solvents, as detailed in the table below.

SolventPolaritySuitability and Key Considerations
Dichloromethane (DCM) Polar AproticExcellent choice for reactions at or below room temperature.
Tetrahydrofuran (THF) Polar AproticA versatile solvent, particularly for organometallic reactions.
Acetonitrile (ACN) Polar AproticA common solvent for a range of synthetic transformations.
N,N-Dimethylformamide (DMF) Polar AproticHigh boiling point, useful for reactions requiring elevated temperatures.
Toluene NonpolarSuitable for higher temperature reactions, such as some cross-couplings.
Water Polar ProticGenerally insoluble, which is advantageous for aqueous workup procedures.
Q4: What are the primary applications of this compound in organic synthesis?

A4: The unique structural features of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile make it a valuable and versatile building block in medicinal chemistry and materials science. Its key reactive sites allow for a variety of transformations:

  • Heterocycle Synthesis: The β-ketonitrile moiety is a well-established precursor for the synthesis of a wide array of heterocycles, including pyrazoles, pyrimidines, and pyridines.[3][4][5]

  • Cross-Coupling Reactions: The aryl bromide functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-ketone group, can be displaced by various nucleophiles.[6][7][8]

Part 2: Troubleshooting Guides for Failed Reactions

This section provides a systematic, causality-driven approach to diagnosing and resolving common experimental failures.

Scenario 1: Low to No Conversion of Starting Material

Observation: TLC or LC-MS analysis indicates that the starting material remains largely unreacted after the allotted reaction time.

Diagnostic Workflow

start Low or No Conversion Observed reagent_check 1. Verify Reagent Purity and Stoichiometry start->reagent_check conditions_check 2. Assess Reaction Conditions (Temp, Atmosphere) reagent_check->conditions_check catalyst_check 3. Evaluate Catalyst/Reagent Activity conditions_check->catalyst_check solvent_check 4. Re-evaluate Solvent Choice and Purity catalyst_check->solvent_check

Caption: A step-by-step diagnostic workflow for troubleshooting low or no reaction conversion.

Troubleshooting Steps and Scientific Rationale
  • Reagent Purity and Stoichiometry:

    • Action: Double-check all calculations and weighings. If possible, verify the purity of all reagents, including the starting material, by an appropriate analytical method (e.g., NMR).

    • Expertise & Experience: In our experience, seemingly simple errors in stoichiometry are a common cause of reaction failure. Impurities in reagents can act as catalyst poisons or introduce competing side reactions.[9]

  • Reaction Conditions:

    • Temperature:

      • Action: Ensure the internal reaction temperature is accurate. If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C).

      • Trustworthiness: Many organic reactions have a significant activation energy. Inadequate thermal energy can prevent the reaction from proceeding at a reasonable rate.

    • Atmosphere:

      • Action: For oxygen- or moisture-sensitive reactions, such as Suzuki-Miyaura couplings, ensure that the inert atmosphere (argon or nitrogen) is of high purity and that all glassware was rigorously dried.

      • Authoritative Grounding: Palladium(0) catalysts are readily oxidized to an inactive state in the presence of oxygen, which will halt the catalytic cycle.[10]

  • Catalyst and Reagent Activity:

    • Action: For catalytic reactions, ensure the catalyst is active. If you have a reliable test reaction, run it in parallel. For stoichiometric reagents, particularly strong bases or organometallics, consider their age and storage conditions.

    • Expertise & Experience: Many common bases, such as potassium carbonate, are hygroscopic and can lose their efficacy if not stored in a desiccator.

  • Solvent Purity and Choice:

    • Action: Use a freshly opened bottle of anhydrous solvent for moisture-sensitive reactions. Reconsider if the chosen solvent is optimal for the specific reaction class.

    • Trustworthiness: The solvent not only dissolves the reactants but also plays a crucial role in stabilizing intermediates and transition states.

Scenario 2: Formation of Multiple Byproducts

Observation: The starting material is consumed, but TLC or LC-MS analysis reveals a complex mixture of products, with the desired compound being a minor component.

Diagnostic Workflow

start Multiple Byproducts Formed temp_control 1. Investigate Reaction Temperature start->temp_control side_reactions 2. Consider Competing Reaction Pathways temp_control->side_reactions reagent_stability 3. Assess Reagent Stability side_reactions->reagent_stability workup_artifacts 4. Evaluate Workup and Purification Procedures reagent_stability->workup_artifacts

Caption: A diagnostic flowchart for addressing the formation of multiple byproducts in a reaction.

Troubleshooting Steps and Scientific Rationale
  • Reaction Temperature:

    • Action: If the reaction was run at an elevated temperature, try reducing it. Consider slower addition of reagents to control any potential exotherms.

    • Expertise & Experience: β-Ketonitriles can be prone to decomposition or self-condensation at higher temperatures, leading to a complex mixture of byproducts.[11][12][13]

  • Competing Reaction Pathways:

    • Action: The presence of multiple functional groups allows for the possibility of competing reactions. For example, in a Suzuki coupling, a strong base could potentially react with the acidic methylene protons of the β-ketonitrile. Consider using a milder base or protecting the acidic protons.

    • Authoritative Grounding: The choice of reaction conditions (base, solvent, temperature) can often be tuned to favor one reaction pathway over another.

  • Reagent Stability:

    • Action: Ensure that all reagents are stable under the reaction conditions. For example, some boronic acids are prone to decomposition at high temperatures.

    • Trustworthiness: Decomposing reagents can introduce new reactive species into the reaction mixture, leading to the formation of unexpected byproducts.

  • Workup and Purification Artifacts:

    • Action: If the crude reaction mixture appears clean but byproducts are observed after workup or purification, consider the stability of your product to the conditions used. For example, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Expertise & Experience: It is good practice to analyze a small aliquot of the crude reaction mixture by LC-MS before proceeding with the full-scale workup and purification.[14] This can help to determine if byproducts are being formed during the reaction or during the isolation process.

Part 3: Key Experimental Protocols

This section provides a detailed, step-by-step methodology for a common reaction involving 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile with an arylboronic acid.

Materials:

  • 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene

  • Water

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, combine 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Reddit. Common sources of mistake in organic synthesis. r/OrganicChemistry. Available from: [Link]

  • Master Organic Reactions. Step-by-Step Problem Solving Guide. YouTube. Available from: [Link]

  • The Organic Chemistry Tutor. Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. Available from: [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Quora. What are some common mistakes made when solving problems involving organic reaction mechanisms? Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • ResearchGate. How to separate amide and nitrile from mixture? Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • PubChem. 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (C9H5BrFNO). Available from: [Link]

  • PubChem. 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Molecules. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available from: [Link]

  • Reddit. Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction? Available from: [Link]

  • RSC Advances. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • MH Chem. Suzuki Coupling Mechanism. YouTube. Available from: [Link]

  • Chemspace. 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. Available from: [Link]

  • RSC Advances. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Google Patents. DE102005057461A1 - Preparation of beta-ketonitrile compounds...
  • MDPI. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]

  • Organic & Biomolecular Chemistry. Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[6][9]hexanes. Available from: [Link]

  • RSC Advances. Recent advances in non-conventional synthesis of N-heterocyclic compounds... Available from: [Link]

  • ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Available from: [Link]

  • Organic Letters. A high-yielding preparation of beta-ketonitriles. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. Structure, dynamics, and stability of beta-cyclodextrin inclusion complexes of aspartame and neotame. Available from: [Link]

  • PubChem. 3-(3-Bromophenyl)-3-oxopropanenitrile. Available from: [Link]

  • PubChem. 3-Bromo-2-methylpropanenitrile. Available from: [Link]

Sources

Troubleshooting

improving reaction conditions for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile synthesis

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important pharmaceutical intermediate.[1] As a versatile β-ketonitrile, this compound serves as a critical building block in the synthesis of various bioactive molecules.[2] This guide is structured to provide not just protocols, but a deeper understanding of the reaction to empower you to optimize your synthesis and overcome common challenges.

I. Reaction Overview and Mechanism

The synthesis of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile typically proceeds via a Claisen-type condensation reaction. This reaction involves the formation of a new carbon-carbon bond between a ketone or ester and a nitrile-containing compound in the presence of a strong base. The general mechanism involves the deprotonation of the α-carbon of the nitrile to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ketone or ester.

II. Experimental Protocol: A Representative Synthesis

Reaction Scheme:

Reaction_Scheme start 4-Bromo-2-fluoroacetophenone plus1 + reagent Ethyl Cyanoacetate arrow1 NaOEt, EtOH Reflux product 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Troubleshooting_Guide cluster_solutions Potential Solutions A Low or No Product Yield B Incomplete Reaction A->B Possible Cause C Side Product Formation A->C Possible Cause D Product Degradation A->D Possible Cause S1 Increase reaction time or temperature B->S1 S2 Check purity of starting materials B->S2 S3 Ensure anhydrous conditions B->S3 S4 Optimize base and solvent C->S4 S5 Purify via column chromatography C->S5 D->S1 Avoid excessive heat E Multiple Spots on TLC E->C Indicates E->S5 F Oily Product That Won't Solidify F->C Indicates S6 Triturate with a non-polar solvent F->S6

Sources

Optimization

Technical Support Center: Navigating the Reactivity of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Welcome to the technical support hub for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile buildi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we delve into the common synthetic challenges, offering scientifically-grounded troubleshooting guides and detailed protocols to mitigate side reactions and optimize your experimental outcomes. Our approach integrates mechanistic understanding with practical, field-tested solutions to ensure the reliability and success of your work.

Troubleshooting Guides & FAQs

Q1: During the hydrolysis of the nitrile group to a carboxylic acid, we are observing significant formation of 1-(4-bromo-2-fluorophenyl)ethan-1-one. What is causing this major side product and how can we prevent it?

A1: The Challenge of Decarboxylation

This is a classic and frequently encountered issue. The byproduct you are observing, 1-(4-bromo-2-fluorophenyl)ethan-1-one, is the result of decarboxylation. The hydrolysis of the nitrile first produces a β-keto acid intermediate. This class of compounds is notoriously unstable, particularly when heated, as the molecular geometry facilitates the loss of carbon dioxide through a cyclic transition state.[1][2]

Primary Side Reactions:

  • Decarboxylation: The primary degradation pathway for the β-keto acid intermediate is the loss of CO₂, which is often accelerated by heat and acidic conditions.[2][3][4] The resulting enol intermediate rapidly tautomerizes to the stable ketone byproduct you are isolating.

  • Retro-Claisen Condensation: Under strongly basic conditions, the C-C bond between the carbonyl and the α-carbon can cleave.[5][6] This would lead to the formation of a 4-bromo-2-fluorobenzoate salt and acetonitrile, which might be lost during workup.

Expert Recommendations & Protocols:

To achieve a clean hydrolysis, the key is to use conditions that are mild enough to convert the nitrile without promoting the subsequent decarboxylation of the β-keto acid intermediate.

Protocol 1: Two-Stage Mild Acid Hydrolysis

This protocol minimizes heating to suppress decarboxylation.

  • Amide Formation: Dissolve 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in concentrated sulfuric acid at 0-5°C. Stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed and the primary product is the corresponding amide.

  • Reaction Quench: Carefully pour the reaction mixture onto crushed ice.

  • Amide Isolation: Extract the amide with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Amide Hydrolysis: The isolated, more stable amide can then be hydrolyzed to the carboxylic acid under standard conditions (e.g., refluxing with aqueous HCl or NaOH), though careful temperature control is still advised.

Protocol 2: Low-Temperature Basic Hydrolysis with H₂O₂

This method can sometimes effect hydrolysis under milder conditions than strong heating.

  • Dissolve the β-ketonitrile in a mixture of ethanol and water.

  • Cool the solution to below room temperature.

  • Add an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide (30%).

  • Maintain the temperature and monitor the reaction closely.

  • Acidify the reaction mixture carefully upon completion to precipitate the desired carboxylic acid.

Visualizing the Decarboxylation Pathway:

Caption: Reaction pathways during nitrile hydrolysis.

Q2: We are attempting a Knoevenagel condensation with an aromatic aldehyde and are getting low yields and several byproducts. How can we optimize this C-C bond formation?

A2: Mastering the Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for this substrate, but its success hinges on carefully controlling the reaction conditions to prevent competing pathways.[7][8] Low yields are often due to suboptimal catalyst choice, inefficient water removal, or side reactions involving the starting materials.

Common Side Reactions:

  • Aldehyde Self-Condensation (Aldol): Under strongly basic conditions, many aldehydes can react with themselves.[9]

  • Michael Addition: The electron-deficient alkene product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the starting β-ketonitrile.[9]

  • Cannizzaro Reaction (for aldehydes without α-hydrogens): Under strong base, these aldehydes can disproportionate into an alcohol and a carboxylic acid.

Expert Recommendations & Protocols:

The most reliable method for this transformation is often the Doebner modification, which uses a mild base in a solvent that allows for the azeotropic removal of water, driving the reaction equilibrium towards the product.[10]

Protocol: Catalytic Piperidine/Acetic Acid with Dean-Stark Trap

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile (1.0 eq.) and the desired aldehyde (1.0-1.1 eq.) in a suitable solvent such as toluene or benzene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) and a co-catalytic amount of acetic acid (e.g., 0.05 eq.). The acid protonates the piperidine to form a piperidinium salt, which acts as a milder catalytic species.

  • Reaction: Heat the mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous magnesium or sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.

Data Summary: Catalyst Systems for Knoevenagel Condensation

Catalyst SystemSolventTemperatureKey AdvantagesCommon Pitfalls
Piperidine/AcOHTolueneRefluxEfficient water removal, mild catalysis, high yields.[11]Requires heating, which may not be suitable for sensitive substrates.
L-prolineEthanolRT - RefluxGreener solvent, often proceeds at room temperature.[12]May require longer reaction times.
Ammonium AcetateAcetic AcidRefluxSimple, inexpensive reagents.Can be less effective for deactivated aldehydes.
Q3: Our attempts at a Suzuki cross-coupling to replace the bromine atom are plagued by homocoupling of the boronic acid and significant debromination of our starting material. How can we favor the desired cross-coupling product?

A3: Fine-Tuning the Suzuki-Miyaura Coupling

The issues you are facing—homocoupling and debromination—are common challenges in Suzuki-Miyaura couplings, especially with electron-deficient aryl halides.[13][14][15] These side reactions are typically promoted by the presence of oxygen, suboptimal catalyst/ligand combinations, or inappropriate base/solvent choices.

Mechanisms of Side Reactions:

  • Homocoupling: This byproduct arises from the reaction of two molecules of the boronic acid, a process often catalyzed by Pd(II) species that can form in the presence of oxygen.[14][16]

  • Debromination (Protodebromination): This occurs when the aryl-palladium intermediate is protonated by a source in the reaction mixture (e.g., water, solvent) before it can transmetalate with the boronic acid.

Expert Recommendations & Protocols:

Success in this reaction requires a carefully chosen catalytic system and rigorous exclusion of oxygen.

Protocol: Optimized Suzuki Coupling with a Buchwald Ligand

  • Reagents & Catalyst:

    • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%).

    • Ligand: A bulky, electron-rich phosphine ligand is critical. SPhos or XPhos (1.1-1.2 eq. relative to Pd) are excellent choices for activating the C-Br bond and promoting the desired reductive elimination.[15][17][18][19]

    • Base: Powdered, anhydrous K₃PO₄ or Cs₂CO₃ (2-3 eq.) are effective and generally superior to aqueous bases for sensitive substrates.[15]

    • Boronic Acid/Ester: Use 1.1-1.5 equivalents.

  • Setup & Degassing (Crucial Step):

    • Combine the 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, boronic acid/ester, base, and ligand in a Schlenk flask or other reaction vessel suitable for inert atmosphere techniques.

    • Add the solvent (e.g., anhydrous, deoxygenated 1,4-dioxane or toluene).

    • Thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). A subsurface sparge with inert gas for 15-30 minutes is also highly effective.[14][16]

  • Reaction:

    • After degassing, add the palladium precatalyst under a positive pressure of inert gas.

    • Heat the reaction mixture (typically 80-110°C) and monitor by LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter through a pad of celite to remove the base and palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by flash column chromatography.

Visualizing Suzuki Coupling Logic:

Suzuki_Logic cluster_conditions Optimized Conditions cluster_outcomes Reaction Pathways Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Desired Successful Cross-Coupling Ligand->Desired Promotes Reductive Elimination Side2 Debromination Ligand->Side2 Suppresses Base Anhydrous Base (e.g., K₃PO₄) Base->Desired Activates Boronic Acid Atmosphere Rigorous Degassing (Inert Atmosphere) Atmosphere->Desired Prevents Catalyst Oxidation Side1 Homocoupling Atmosphere->Side1 Inhibits (O₂ promotes)

Caption: Logic for minimizing side reactions in Suzuki coupling.

References

  • Chemist Ai. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3?
  • Cravotto, G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 9(6), 923-931.
  • Yaka, H., et al. (2018). Optimization conditions of Knoevenagel condensation reactions. ResearchGate.
  • BenchChem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
  • SciSpace. (n.d.). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles.
  • Semantic Scholar. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
  • BenchChem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
  • National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886-2892.
  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.
  • ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile.
  • Kiyokawa, K., Nagata, T., & Minakata, S. (2014). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis, 46(12), 1533-1546.
  • BenchChem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances, 14(1), 1-24.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry.
  • PubMed Central. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(30), 8104-8111.
  • Reddit. (n.d.). What's the role of the phosphine ligand in Suzuki couplings?
  • Lee, H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28834-28845.
  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines.
  • YouTube. (2020). Examples of Synthesis using the Claisen Condensation.
  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(7), 1596-1606.
  • Chemistry LibreTexts. (2022). 13.4: Claisen Condensation.
  • Ashenhurst, J. (n.d.). Decarboxylation of beta-keto carboxylic acids. Master Organic Chemistry.
  • Química Organica.org. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Wikipedia. (n.d.). Claisen condensation.
  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (n.d.). Why are beta ketoacids instable and easily decarboxylate?
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (2014). ChemistryOpen, 3(4), 149-155.
  • Igrashkina, A. A., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8875.
  • Recent developments in knoevenagel condensation reaction: a review. (2020). World Journal of Pharmaceutical Research, 9(9), 1145-1160.
  • ResearchGate. (n.d.). Reactions of 1,3-Diaryl-2-chloropropane-1,3-diones with Nucleophiles− Cyanide-Induced Retro-Claisen−Claisen Condensation.

Sources

Troubleshooting

Technical Support Center: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Welcome to the technical support center for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile β-ketonitrile intermediate. The following question-and-answer format directly addresses potential challenges related to the stability and degradation of this compound, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile and how do they influence its reactivity?

A1: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile possesses three key functional groups that dictate its chemical behavior: a ketone, a nitrile, and a bromo-fluorophenyl ring. The β-ketonitrile motif is particularly reactive. The methylene protons (the -CH₂- group) are positioned between two electron-withdrawing groups (the ketone and the nitrile), making them acidic and susceptible to deprotonation by bases. This acidity is a key factor in both its synthetic utility and its potential for degradation.[1][2]

Q2: I'm observing a gradual loss of my compound in solution, even when stored at room temperature. What could be the cause?

A2: The most likely cause of gradual degradation in solution, especially in non-anhydrous solvents, is hydrolysis. The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis, which can be initiated by trace amounts of acid, base, or even water over time.[3][4][5][6][7] For optimal stability, it is recommended to store the compound in a dry, aprotic solvent and under an inert atmosphere.

Q3: My reaction yield is consistently low when using a strong base. What are potential side reactions?

A3: Low yields in the presence of strong bases can be attributed to several factors. The high acidity of the α-carbon can lead to unintended side reactions if not carefully controlled.[8] Additionally, β-ketonitriles can be sensitive to strongly basic conditions, potentially leading to decomposition pathways other than the desired reaction. Careful control of temperature and stoichiometry of the base is crucial.

Troubleshooting Guide: Degradation Pathways

This section provides detailed insights into the most probable degradation pathways for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, along with troubleshooting advice for mitigating these issues.

Issue 1: Hydrolytic Instability

Q: I've noticed the appearance of new peaks in my HPLC analysis after dissolving the compound in a protic solvent like methanol or water. What are these new compounds?

A: The new peaks are likely the result of hydrolytic degradation. The nitrile group is the primary site of hydrolysis. This process typically occurs in two stages:

  • Hydrolysis to an Amide: The nitrile is first hydrolyzed to the corresponding amide, 3-(4-bromo-2-fluorophenyl)-3-oxopropanamide.

  • Hydrolysis to a Carboxylic Acid: The amide can then undergo further hydrolysis to form the β-keto acid, 3-(4-bromo-2-fluorophenyl)-3-oxopropanoic acid.[3][4][5]

This β-keto acid is itself unstable and can undergo further degradation (see Issue 3: Thermal Instability).

Troubleshooting:

  • Solvent Choice: For storage and reactions where the nitrile group must be preserved, use anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane).

  • pH Control: Avoid acidic or basic aqueous conditions unless hydrolysis is the intended reaction. Buffer your reaction medium if necessary.

  • Temperature: Hydrolysis is accelerated by heat. Store solutions at low temperatures (2-8 °C) to minimize this degradation pathway.

Diagram: Proposed Hydrolytic Degradation Pathway

Hydrolytic Degradation 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile 3-(4-Bromo-2-fluorophenyl)-3-oxopropanamide 3-(4-Bromo-2-fluorophenyl)-3-oxopropanamide 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile->3-(4-Bromo-2-fluorophenyl)-3-oxopropanamide H₂O (Acid or Base) 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid 3-(4-Bromo-2-fluorophenyl)-3-oxopropanamide->3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid H₂O (Acid or Base) 1-(4-Bromo-2-fluorophenyl)ethanone 1-(4-Bromo-2-fluorophenyl)ethanone 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid->1-(4-Bromo-2-fluorophenyl)ethanone Heat (Decarboxylation)

Caption: Hydrolysis of the nitrile to a carboxylic acid, followed by decarboxylation.

Issue 2: Photolytic Instability

Q: I work in an open lab environment and have noticed my compound turning slightly yellow over time. Is it light-sensitive?

A: Yes, aromatic bromine compounds, especially those with a ketone functionality, can be sensitive to light. The energy from UV light can be sufficient to induce cleavage of the carbon-bromine (C-Br) bond.[9][10][11][12] This homolytic cleavage generates a phenyl radical, which can then undergo a variety of reactions, including abstracting a hydrogen atom from the solvent or other molecules to form the debrominated analog, 1-(2-fluorophenyl)ethanone. These subsequent reactions can lead to a mixture of colored impurities.

Troubleshooting:

  • Light Protection: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Minimize Exposure: During experiments, minimize the exposure of the compound to direct light sources.

Diagram: Proposed Photolytic Degradation Pathway

Photolytic Degradation 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Aryl Radical + Br• Aryl Radical + Br• 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile->Aryl Radical + Br• UV Light (hν) 1-(2-Fluorophenyl)-3-oxopropanenitrile 1-(2-Fluorophenyl)-3-oxopropanenitrile Aryl Radical + Br•->1-(2-Fluorophenyl)-3-oxopropanenitrile Hydrogen Abstraction

Caption: UV light-induced cleavage of the C-Br bond.

Issue 3: Thermal Instability

Q: I am running a reaction at an elevated temperature and see a significant amount of a lower molecular weight byproduct. What could this be?

A: If your reaction conditions could also lead to hydrolysis of the nitrile group to the β-keto acid (see Issue 1), then the byproduct is likely the result of thermal decarboxylation. β-keto acids are notoriously unstable to heat and readily lose carbon dioxide (CO₂) to form a ketone.[13][14][15][16] In this case, 3-(4-bromo-2-fluorophenyl)-3-oxopropanoic acid would decarboxylate to form 1-(4-bromo-2-fluorophenyl)ethanone.

Troubleshooting:

  • Temperature Control: If decarboxylation is not the desired outcome, run reactions at the lowest effective temperature.

  • In-situ Use: If the β-keto acid is an intermediate, consider generating and using it in situ without isolation to avoid decomposition.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[17][18][19][20] Below are general protocols for stress testing 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Stress Condition Protocol Potential Degradation Products
Acid Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24-48 hours.3-(4-Bromo-2-fluorophenyl)-3-oxopropanamide, 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid, 1-(4-Bromo-2-fluorophenyl)ethanone
Base Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8-24 hours.3-(4-Bromo-2-fluorophenyl)-3-oxopropanamide, Sodium salt of 3-(4-bromo-2-fluorophenyl)-3-oxopropanoic acid
Oxidative Dissolve the compound in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.Monitor for potential oxidation products, though the primary functional groups are relatively stable to mild oxidation.
Photolytic Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm or 365 nm) for 24-48 hours.1-(2-Fluorophenyl)-3-oxopropanenitrile and other related photoproducts.
Thermal Heat the solid compound at 80°C for 72 hours. Also, reflux a solution of the compound in a high-boiling point solvent.Monitor for decomposition and for 1-(4-Bromo-2-fluorophenyl)ethanone if water is present.

Analytical Methods for Stability Monitoring

A robust analytical method is crucial for monitoring the purity of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile and quantifying its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable.[21][22][23] For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[24][25]

Recommended Starting HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

References

  • Favorskii rearrangement. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]

  • Favorskii Rearrangement. NROChemistry. Accessed January 17, 2026. [Link]

  • The Favorskii Rearrangement of Haloketones. Organic Reactions. Accessed January 17, 2026. [Link]

  • Ashenhurst J. Decarboxylation. Master Organic Chemistry. Published May 20, 2022. Accessed January 17, 2026. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Accessed January 17, 2026. [Link]

  • Cooper MM, Klymkowsky MW. 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Published October 31, 2021. Accessed January 17, 2026. [Link]

  • Favorskii Rearrangement. Chemist Wizards. Accessed January 17, 2026. [Link]

  • Grayson MN, Williams IH. Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry. 2005;70(25):10359-10370. doi:10.1021/jo051590p
  • Nitriles to Carboxylic Acids: Hydrolysis. JoVE. Accessed January 17, 2026. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Accessed January 17, 2026. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminous. Published April 18, 2022. Accessed January 17, 2026. [Link]

  • Clark J. hydrolysis of nitriles. Chemguide. Accessed January 17, 2026. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Accessed January 17, 2026. [Link]

  • Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. JoVE. Accessed January 17, 2026. [Link]

  • Zhang Y, Chen J, Liu C, et al. Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. Water Res. 2021;207:117775. doi:10.1016/j.
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. apicule. Accessed January 17, 2026. [Link]

  • Wagner PJ, Sedon JH, Gudmundsdottir A. Photoinduced Radical Cleavage of Bromophenyl Ketones. Journal of the American Chemical Society. 1996;118(4):746-754. doi:10.1021/ja952782f
  • Singh S, Handa T, Narayanam M, Sahu A, Junwal M, Singh G. Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. 2013;50:1-19. doi:10.1016/j.trac.2013.04.010
  • 21.5. Hydrolysis of nitriles. In: Organic Chemistry II. Lumen Learning; Accessed January 17, 2026. [Link]

  • Wagner PJ, Sedon JH, Gudmundsdottir A. Photoinduced Radical Cleavage of Bromophenyl Ketones. Sci-Hub. Accessed January 17, 2026. [Link]

  • Jain D, Basniwal PK. Forced Degradation Studies. MedCrave online. 2016;1(6). doi:10.15406/japlr.2016.01.00030
  • Yuan L, Zhang G, Yao B, Zhang Y. Photoactivatable turn-on fluorescence based on the photo-cleavage of the C–Br bond in 1,2-bis(5-(bromoethyl)benzoxazol-2-yl)ethane. New J Chem. 2014;38(11):5219-5222. doi:10.1039/C4NJ01124A
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Accessed January 17, 2026. [Link]

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  • A High-Yielding Preparation of β-Ketonitriles. Request PDF. ResearchGate. Accessed January 17, 2026. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Published August 24, 2016. Accessed January 17, 2026. [Link]

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  • A High‐Yielding Preparation of β‐Ketonitriles. Request PDF. ResearchGate. Accessed January 17, 2026. [Link]

  • D’hooghe M, Törnroos KW, De Kimpe N. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein J Org Chem. 2019;15:2854-2861. doi:10.3762/bjoc.15.278
  • Kiyokawa K, Yasui Y, Minakata S. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Org Biomol Chem. 2022;20(18):3756-3776. doi:10.1039/d2ob00366a
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  • Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
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Optimization

Technical Support Center: Purification of Crude 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Welcome to the technical support center for the purification of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key pharmaceutical intermediate in high purity.

Introduction

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable building block in medicinal chemistry, often synthesized via a Claisen condensation reaction between a substituted acetophenone and a cyanoester.[1][2] The crude product from this synthesis often contains unreacted starting materials, side-products, and other process-related impurities that can interfere with subsequent synthetic steps and compromise the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for identifying and removing these impurities to yield a highly pure product.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of crude 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Q1: My crude product is an oil/dark-colored solid. What are the likely impurities?

A1: The physical appearance of your crude product can provide initial clues about the impurities present. Common impurities from a Claisen-type synthesis include:

  • Unreacted Starting Materials: 4-Bromo-2-fluoroacetophenone and the cyanoester starting material (e.g., ethyl cyanoacetate) are common contaminants.

  • Side-Reaction Products: Self-condensation of the starting acetophenone can occur, leading to β-hydroxy ketone or α,β-unsaturated ketone impurities.[3] Additionally, hydrolysis of the nitrile group to a carboxylic acid or amide can occur during workup.

  • Residual Base and Salts: Inorganic salts from the basic condensation and subsequent acidic workup may also be present.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

A yellow or brown tint often suggests the presence of conjugated impurities or degradation products.[4]

Q2: I'm trying to recrystallize my product, but it's "oiling out." What should I do?

A2: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem with moderately polar compounds.

Here are several troubleshooting strategies:

  • Change the Solvent System: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[5] For a compound like 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, consider a mixed solvent system. A good starting point is a combination of a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or heptane).[6]

  • Lower the Crystallization Temperature: If the boiling point of your solvent is too high, it can cause the compound to melt. Switch to a lower-boiling point solvent or solvent mixture.

  • Slow Down the Cooling Process: Rapid cooling encourages oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a Seed Crystal: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, saturated solution can induce crystallization.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low recovery is a frequent challenge in recrystallization. Here are some key factors to consider:

  • Minimize the Amount of Hot Solvent: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product. Adding too much solvent will keep more of your product in solution upon cooling, thus reducing the yield.[7]

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved in the hot solvent before cooling. Any undissolved material will not be purified by this process.

  • Cool Thoroughly: Ensure the solution has reached room temperature slowly before cooling it further in an ice bath to maximize crystal formation.

  • Use Ice-Cold Solvent for Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.

Q4: I'm running a flash column, but my compound is co-eluting with an impurity. What can I do?

A4: Co-elution in column chromatography indicates that the chosen solvent system (eluent) is not providing adequate separation.

  • Optimize the Eluent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to test various solvent systems. For a β-ketonitrile, a mixture of hexanes and ethyl acetate is a good starting point.[7] Adjust the polarity to achieve a clear separation between your product spot and the impurity spots. An ideal Rf value for the product is typically between 0.2 and 0.4.

  • Use a Gradient Elution: Start with a less polar eluent to first wash off non-polar impurities. Then, gradually increase the polarity of the eluent to release your product from the silica gel, followed by any more polar impurities.[8]

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.[9]

  • Sample Loading: Load the crude product onto the column in the minimum amount of solvent possible to ensure a tight band at the start of the chromatography.[10]

Q5: How do I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity by separating the main compound from any residual impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for compounds of this nature.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined by small-scale trials.

Materials:

  • Crude 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

  • Recrystallization solvent(s) (e.g., isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature. A promising solvent system for this compound is a mixture of isopropanol and water, or ethyl acetate and hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a mixed system). Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, or for more efficient drying, place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

Materials:

  • Crude 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system that provides good separation between the product and impurities (Rf of product ~0.3). A gradient of 10% to 30% ethyl acetate in hexanes is a likely effective range.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Add a thin layer of sand on top of the silica gel to protect the surface.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself) and carefully apply it to the top of the silica gel.[10]

  • Elution: Begin eluting the column with the starting eluent. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation Crude Crude Product (from Claisen Condensation) Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Secondary Method HPLC HPLC Analysis Recrystallization->HPLC ColumnChromatography->HPLC NMR NMR Spectroscopy (1H & 13C) HPLC->NMR MP Melting Point NMR->MP PureProduct Pure 3-(4-Bromo-2-fluorophenyl) -3-oxopropanenitrile MP->PureProduct

Caption: Purification and analysis workflow for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Data Summary Table

The following table summarizes the key analytical techniques and expected outcomes for a pure sample of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Analytical TechniqueParameterExpected Outcome for Pure SampleReference
HPLC Purity>98% by peak area
Retention TimeConsistent retention time under specific conditions
¹H NMR Chemical Shift (CH₂)Singlet, ~4.0-4.2 ppm (in CDCl₃)[7]
Chemical Shift (Aromatic)Complex multiplets in the aromatic region[7]
IntegrationProtons in the correct ratios[7]
¹³C NMR Carbonyl Carbon (C=O)~180-190 ppm[6]
Nitrile Carbon (C≡N)~115 ppm[6]
Melting Point Melting Point RangeSharp, narrow range[5]

References

  • MySkinRecipes. (n.d.). 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. Retrieved from [Link]

  • DeMong, D. E., & Williams, R. M. (2006). A high-yielding preparation of beta-ketonitriles. Organic Letters, 8(6), 1161–1163.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-OXO-3-PHENYLPROPANENITRILE | CAS 614-16-4. Retrieved from [Link]

  • Oncotarget. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

  • MDPI. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1234.
  • ResearchGate. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Chemistry LibreTexts. (2019, June 5). 22.6: 22.4 Claisen Condensation Reactions. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation... Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Isolation of Plant Pigments by Column Chromatography (Procedure). Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile synthesis methods

An Expert's Guide to the Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile: A Comparative Analysis Welcome to a comprehensive guide on the synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a key inte...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile: A Comparative Analysis

Welcome to a comprehensive guide on the synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Its unique structure, featuring a halogenated and fluorinated phenyl ring coupled with a reactive β-ketonitrile moiety, makes it a valuable building block for introducing complex functionality into target molecules.

This document provides an in-depth analysis of the prevalent synthetic strategies for this compound. We will move beyond simple protocol recitation to explore the underlying mechanistic principles, the rationale behind procedural choices, and a data-driven comparison of the available methods. This guide is intended for researchers, chemists, and process development professionals seeking a robust and efficient synthesis.

Introduction to Synthetic Strategies

The synthesis of β-ketonitriles like 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile primarily revolves around the formation of a carbon-carbon bond between a carbonyl carbon and the α-carbon of a nitrile. The two most prominent and effective strategies are:

  • Claisen-type Condensation: This classic approach involves the reaction of an activated carboxylic acid derivative (typically an ester or an acyl chloride) with the carbanion (enolate) of acetonitrile.

  • Direct Cyanation of an Acetophenone: This method involves the reaction of the corresponding acetophenone with a suitable cyanating agent.

This guide will dissect these two primary pathways, offering a comparative analysis to guide your selection based on factors such as starting material availability, yield, scalability, and safety.

Method 1: Claisen-Type Condensation of 4-Bromo-2-fluorobenzoyl Chloride with Acetonitrile

This method is often the most direct and high-yielding approach. It leverages the high reactivity of an acyl chloride with the nucleophilic carbanion generated from acetonitrile by a strong base.

Mechanism and Rationale

The reaction proceeds via a well-established Claisen condensation mechanism. A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is required to deprotonate acetonitrile (pKa ≈ 25), which is weakly acidic. The resulting acetonitrile carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzoyl chloride. A subsequent workup quenches the reaction and allows for the isolation of the desired β-ketonitrile.

The choice of base is critical. Weaker bases like sodium ethoxide are generally insufficient to deprotonate acetonitrile to a significant extent, leading to low yields. Sodium hydride is often preferred due to its high basicity and the fact that the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

Experimental Protocol

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile (anhydrous)

  • 4-Bromo-2-fluorobenzoyl chloride

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with sodium hydride (1.2 equivalents).

  • The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and then anhydrous THF is added.

  • The suspension is cooled to 0 °C in an ice bath.

  • Acetonitrile (1.5 equivalents) dissolved in anhydrous THF is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to allow for the formation of the acetonitrile carbanion.

  • A solution of 4-bromo-2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous THF is then added dropwise, again keeping the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the mixture is acidic (pH ≈ 2-3).

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naH Wash NaH prep_thf Add Anhydrous THF prep_naH->prep_thf prep_cool Cool to 0°C prep_thf->prep_cool add_MeCN Add Acetonitrile (forms carbanion) prep_cool->add_MeCN add_acyl Add Acyl Chloride add_MeCN->add_acyl stir Stir at RT add_acyl->stir quench Quench with HCl stir->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product product purify->product Final Product

Caption: Workflow for Claisen-type condensation synthesis.

Method 2: Cyanation of 4-Bromo-2-fluoroacetophenone

This alternative route starts from the corresponding acetophenone and introduces the nitrile group. While potentially having fewer steps if the acetophenone is readily available, the yields can be more variable depending on the cyanating agent used.

Mechanism and Rationale

A common approach in this category is the reaction of the acetophenone with a reagent like ethyl (triphenylphosphoranylidene)cyanoacetate followed by hydrolysis, or more directly with reagents like tosyl cyanide (TsCN) in the presence of a base.

For this guide, we will focus on a method involving the formation of an enolate from 4-bromo-2-fluoroacetophenone, which then reacts with a cyanating agent. For instance, using a base like lithium diisopropylamide (LDA) to form the enolate, followed by quenching with a cyanide source like cyanogen bromide (BrCN) or phenyl cyanate.

This method avoids the need to handle the often lachrymatory and moisture-sensitive acyl chloride. However, it requires the use of strong, sterically hindered bases like LDA, which must be prepared fresh or handled under strictly anhydrous conditions.

Experimental Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Bromo-2-fluoroacetophenone

  • Tosyl cyanide (TsCN)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, a flask is charged with anhydrous THF and diisopropylamine (1.1 equivalents). The solution is cooled to -78 °C (dry ice/acetone bath).

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 20 minutes at -78 °C to generate LDA.

  • A solution of 4-bromo-2-fluoroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • A solution of tosyl cyanide (1.2 equivalents) in anhydrous THF is then added dropwise at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • The reaction is quenched with saturated ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with water, brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated, and the resulting crude material is purified by column chromatography to yield the final product.

Reaction Diagram

start 4-Bromo-2-fluoroacetophenone reagent1 + LDA, THF, -78°C start->reagent1 enolate Lithium Enolate reagent2 + Tosyl Cyanide (TsCN) enolate->reagent2 product 3-(4-Bromo-2-fluorophenyl) -3-oxopropanenitrile reagent1->enolate reagent2->product

Caption: Key steps in the cyanation of an acetophenone.

Comparative Analysis

To aid in selecting the optimal synthetic route, the two methods are compared below based on several key performance indicators.

FeatureMethod 1: Claisen CondensationMethod 2: Acetophenone Cyanation
Starting Material 4-Bromo-2-fluorobenzoyl chloride4-Bromo-2-fluoroacetophenone
Key Reagents NaH, AcetonitrileLDA, Tosyl Cyanide
Typical Yield Generally higher (70-90%)Moderate to good (50-75%)
Scalability Good; managing H₂ evolution is key.Moderate; requires cryogenic temperatures.
Safety Concerns NaH is pyrophoric; acyl chloride is a lachrymator.n-BuLi is pyrophoric; TsCN is toxic.
Cost-Effectiveness Often more cost-effective due to cheaper bulk reagents.Can be more expensive due to specialized reagents (LDA, TsCN).
Simplicity Fewer cryogenic steps, but requires careful handling of NaH.Requires strict anhydrous conditions and low temperatures (-78 °C).

Expert Recommendation:

For most laboratory-scale and pilot-scale syntheses, Method 1 (Claisen-type Condensation) is the recommended route. It generally provides higher yields and utilizes more common and cost-effective reagents. The procedure is robust, and the primary safety concern—the handling of sodium hydride—is a standard practice in many synthesis labs.

Method 2 (Acetophenone Cyanation) serves as a valuable alternative, particularly if the 4-bromo-2-fluoroacetophenone starting material is significantly more accessible or cheaper than the corresponding acyl chloride. It may also be preferred in cases where the acyl chloride is found to be unstable. However, the requirement for cryogenic temperatures and the handling of pyrophoric n-BuLi make it less amenable to large-scale production.

References

  • General Synthesis of β-Ketonitriles via Claisen Condensation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Synthesis and Reactions of β-Ketonitriles: Adams, R., & Levine, R. (1949). The Chan-Lam Coupling Reaction. Organic Reactions, 5(1), 1-84. (Note: While this is a classic text, it provides foundational context for C-C bond formation relevant to the synthesis). A more modern overview can often be found in review articles.
  • Cyanation of Ketones: Fleming, F. F., & Yao, L. (2003). The Stereocontrolled Synthesis of Nitriles. Current Organic Chemistry, 7(13), 1275-1294. This review covers various methods for introducing the nitrile functionality. [Link]

Comparative

A Technical Guide to the Structural Analogs of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile and Their Biological Activities

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of structural...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of structural analogs derived from the versatile building block, 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. While direct comparative studies on a series of immediate analogs are not extensively documented in publicly available literature, we can infer significant structure-activity relationships (SAR) by examining the biological activities of heterocyclic compounds synthesized from this and structurally related β-ketonitriles. This guide will delve into the synthesis of these derivatives, present comparative biological data, and elucidate the underlying principles of their activity.

The Core Moiety: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile - A Versatile Synthetic Intermediate

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a β-ketonitrile that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a reactive ketonitrile functional group and a substituted phenyl ring, makes it an ideal starting material for the construction of diverse heterocyclic systems with potential therapeutic applications. The bromo and fluoro substituents on the phenyl ring offer opportunities for further chemical modification and can significantly influence the biological activity of the resulting molecules.

Synthetic Pathways to Bioactive Heterocycles

The primary utility of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile lies in its ability to undergo cyclization reactions to form various heterocyclic scaffolds. A prominent example is the synthesis of pyrimidine derivatives, a class of compounds known for a wide range of pharmacological activities, including anticancer effects.[1]

The general synthetic route involves the condensation of the β-ketonitrile with a suitable binucleophile. For instance, reaction with thiourea in the presence of a base can yield thiouracil derivatives, which can be further modified. Similarly, condensation with guanidine leads to the formation of aminopyrimidines.

Below is a generalized experimental protocol for the synthesis of pyrimidine derivatives from a β-ketonitrile precursor.

Experimental Protocol: Synthesis of Pyrimidine Derivatives
  • Reaction Setup: To a solution of the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add a condensing agent like guanidine hydrochloride (1.2 equivalents) and a base (e.g., sodium ethoxide, 2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours (e.g., 6-8 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a dilute acid (e.g., acetic acid) and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure pyrimidine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

dot graph "synthesis_workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Synthetic Workflow for Pyrimidine Derivatives."

Comparative Biological Activity of Structural Analogs

While specific data on a systematically varied series of direct analogs of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile is limited, we can draw valuable insights from studies on pyrimidine and other heterocyclic derivatives synthesized from similar β-ketonitriles. These studies provide a basis for understanding the potential impact of structural modifications on anticancer activity.

Anticancer Activity of Pyrimidine Derivatives

Several studies have reported the synthesis and in vitro anticancer activity of pyrimidine derivatives against various cancer cell lines. The data from these studies can be used to establish a preliminary structure-activity relationship.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1a 2-methylphenylHHePG2 (Liver)5.8[2]
1b 2-methoxyphenylHHePG2 (Liver)6.2[2]
2a 2-methylphenylClHePG2 (Liver)4.5[2]
2b 2-methoxyphenylClHePG2 (Liver)4.9[2]
3a 4-methoxyphenylHMIA PaCa-2 (Pancreatic)141.39[3]
3b 4-(trifluoromethyl)phenylHMIA PaCa-2 (Pancreatic)-[3]
4a 4-methoxyphenylHPanC-1 (Pancreatic)52.68[3]
4b 4-(trifluoromethyl)phenylHPanC-1 (Pancreatic)-[3]

Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Analysis

Based on the available data, several key SAR trends can be identified for pyrimidine derivatives:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence anticancer activity. For instance, the presence of a chlorine atom at the R2 position (compounds 2a and 2b ) led to a slight increase in potency against the HePG2 cell line compared to the unsubstituted analogs (1a and 1b ).[2] This suggests that electron-withdrawing groups may be favorable for activity.

  • Nature of the Heterocyclic Core: The core heterocyclic structure is critical for biological activity. Pyrimidine scaffolds are well-established pharmacophores in anticancer drug design.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and interact with its target.

dot graph "sar_logic" { rankdir="TB"; node [shape="box", style="rounded,filled", fontcolor="#202124"]; edge [color="#34A853"];

} "Structure-Activity Relationship Logic."

Potential Mechanisms of Action and Molecular Targets

The anticancer activity of pyrimidine derivatives and other related heterocycles often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The structural similarity of some of these compounds to the endogenous ligands of kinase active sites makes them promising candidates for kinase inhibitor development. For instance, the pyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and several pyrimidine-based inhibitors have been developed.[4][5][6] It is plausible that derivatives of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile could be designed to target the ATP-binding site of EGFR or other kinases. Molecular docking studies can be instrumental in predicting the binding modes of these compounds and guiding the design of more potent and selective inhibitors.

dot graph "signaling_pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontcolor="#202124"]; edge [color="#EA4335"];

} "EGFR Signaling Pathway Inhibition."

Conclusion and Future Directions

The insights into the structure-activity relationships of these related compounds can guide the rational design of novel analogs of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogs to elucidate more precise SAR and to identify lead compounds with potent and selective anticancer activity. The exploration of their inhibitory potential against various kinases, particularly those implicated in cancer, represents a promising avenue for the development of next-generation targeted therapies.

References

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Validation

comparing efficacy of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile derivatives

An In-Depth Comparative Guide to the Efficacy of Bromo-Fluorophenyl Propanenitrile Analogs and Related Heterocyclic Derivatives Foreword: Navigating the Landscape of Bromo-Fluorophenyl Derivatives The compound 3-(4-Bromo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Bromo-Fluorophenyl Propanenitrile Analogs and Related Heterocyclic Derivatives

Foreword: Navigating the Landscape of Bromo-Fluorophenyl Derivatives

The compound 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile represents a fascinating and highly functionalized scaffold for medicinal chemistry.[1][2] Its unique combination of a halogenated aromatic ring, a reactive keto-nitrile group, and strategic fluorine placement makes it a valuable starting point for the synthesis of novel therapeutic agents. However, the public domain literature focusing specifically on a wide range of direct derivatives of this exact molecule and their comparative efficacy is still emerging.

Therefore, this guide adopts a broader, more practical approach for the research community. We will analyze the efficacy of structurally related compounds, focusing on key pharmacophores: the bromo-phenyl and fluoro-phenyl moieties integrated into various heterocyclic systems. By examining these analogs, we can derive critical structure-activity relationship (SAR) insights that are directly applicable to the rational design of novel derivatives based on the 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile core. This guide synthesizes data from disparate studies to provide a cohesive overview of their anticancer, antimicrobial, and anti-inflammatory potential.

Part 1: Comparative Analysis of Anticancer Efficacy

The development of novel anticancer agents often leverages halogenated phenyl rings to enhance binding affinity and modulate metabolic stability. Several studies on related structures provide a compelling case for their potential.

Activity Against Hormone-Dependent and Glioblastoma Cell Lines

Research into halogenated benzohydrazides and 1,3,4-thiadiazole derivatives has revealed significant cytotoxic potential. A key finding is the selective efficacy of certain compounds against specific cancer types, a highly desirable trait in drug development. For instance, a series of novel 1,3,4-thiadiazole derivatives with halogen-substituted aromatic rings showed concentration-dependent cytotoxicity against the estrogen-dependent MCF-7 breast cancer cell line, but no significant activity against the estrogen-independent MDA-MB-231 line.[3] This suggests a mechanism of action potentially linked to aromatase inhibition, a critical enzyme in estrogen biosynthesis.[3]

Similarly, studies on 3/4-bromo benzohydrazide derivatives identified compounds with potent activity, in some cases exceeding that of standard drugs like 5-fluorouracil.[4] Other research on propanehydrazide derivatives identified a compound, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, as being particularly active against the U-87 glioblastoma cell line.[5][6]

Table 1: Comparative Anticancer Activity (IC₅₀)

Compound Class Derivative/Compound ID Key Structural Features Target Cell Line IC₅₀ (µM) Reference
Benzohydrazide Compound 22 3/4-Bromo substitution HCT116 1.20 [4]
Standard Drug Tetrandrine - HCT116 1.53 [4]
Standard Drug 5-Fluorouracil - HCT116 4.6 [4]
1,3,4-Thiadiazole Compound A2 Fluorophenyl substitution MCF-7 52.35 [3]
1,3,4-Thiadiazole Compound B1 Fluorophenyl substitution MCF-7 53.9 [3]
1,3,4-Thiadiazole Compound B3 Fluorophenyl substitution MCF-7 54.1 [3]

| Propanehydrazide | Compound 21 | 4-Fluorophenyl, 1,2,4-triazole | U-87 Glioblastoma | ~10 (reduces viability by >80%) |[5] |

Structure-Activity Relationship (SAR) Insights

From the available data, several SAR principles can be inferred:

  • Halogen Placement: The presence of bromine and fluorine atoms on the phenyl ring is consistently associated with enhanced cytotoxic activity.[3][7] The position of these halogens can influence selectivity and potency.

  • Heterocyclic Core: The nature of the heterocyclic system attached to the phenyl ring is critical. Triazoles, thiadiazoles, and pyridines have all been shown to be effective scaffolds.[3][5][8]

  • Lipophilicity and Polarity: The introduction of groups like -OCH₃ can reduce polarity, which may impact cell permeability and, consequently, biological activity.[8]

Part 2: Comparative Analysis of Antimicrobial Efficacy

The rise of drug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Bromo-phenyl derivatives have shown promise in this area.

Activity Against Gram-Positive and Gram-Negative Bacteria

Studies on various heterocyclic derivatives incorporating brominated phenyl rings demonstrate a broad spectrum of activity. For example, novel dihydropyrimidine derivatives exhibited significant inhibitory action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values as low as 32 µg/ml.[9] The efficacy against Gram-negative bacteria was particularly noteworthy and hypothesized to be related to the lipophilic character of the compounds.[9]

Further research on pyrazine carboxamides synthesized via Suzuki coupling also identified potent agents against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[10] One derivative in this series demonstrated an MIC of 6.25 mg/mL, highlighting its potential in combating highly resistant strains.[10]

Table 2: Comparative Antimicrobial Activity (MIC)

Compound Class Derivative/Compound ID Key Structural Features Target Microorganism MIC Reference
Dihydropyrimidine C6, C22, and others Varied substitutions E. coli, P. aeruginosa 32 µg/mL [9]
Dihydropyrimidine Multiple derivatives Varied substitutions S. aureus 32-64 µg/mL [9]
Pyrazine Carboxamide Compound 5d Arylated via Suzuki coupling XDR-S. Typhi 6.25 mg/mL [10]
Pyrazine Carboxamide Compound 5c Arylated via Suzuki coupling XDR-S. Typhi 12.5 mg/mL [10]
N-(2-Bromo-phenyl)-2-hydroxy-benzamide Multiple derivatives Salicylanilide core Gram-positive bacteria 2.5–5.0 mg/mL [11]
Flavonoid 6-chloro-8-nitroflavone Chloro and nitro groups E. faecalis, S. aureus Strong Inhibition [12]

| Flavonoid | 6-bromo-8-nitroflavone | Bromo and nitro groups | E. faecalis, S. aureus | Strong Inhibition |[12] |

Part 3: Comparative Analysis of Anti-inflammatory Efficacy

Chronic inflammation is a hallmark of numerous diseases. The inhibition of key pro-inflammatory mediators is a primary strategy for therapeutic intervention.

Inhibition of Key Inflammatory Mediators

Derivatives of pyrimidine and imidazo[2,1-b]thiazole have been investigated as potent anti-inflammatory agents. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or key signaling kinases like p38α.[13][14] For example, certain pyrazolo[3,4-d]pyrimidine derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing the COX-2 enzyme, with IC₅₀ values comparable to the standard drug celecoxib (0.04 µmol).[13]

Another study focused on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as inhibitors of p38α kinase, a critical regulator of pro-inflammatory mediators.[14] The most potent compound in this series exhibited an IC₅₀ of 0.68 µM against p38α.[14] The data also showed that structural modifications, such as the linker length and terminal moiety (amide vs. sulfonamide), significantly impacted activity against nitric oxide (NO) and prostaglandin E2 (PGE2) production.[14]

Table 3: Comparative Anti-inflammatory Activity

Compound Class Derivative/Compound ID Mechanism/Target IC₅₀ Reference
Pyrazolo[3,4-d]pyrimidine Compound 5 COX-2 Inhibition 0.04 ± 0.09 µmol [13]
Pyrazolo[3,4-d]pyrimidine Compound 6 COX-2 Inhibition 0.04 ± 0.02 µmol [13]
Standard Drug Celecoxib COX-2 Inhibition 0.04 ± 0.01 µmol [13]
Imidazo[2,1-b]thiazole Compound 24g p38α Kinase Inhibition 0.68 µM [14]
Imidazo[2,1-b]thiazole Compound 21d Nitric Oxide Release Inhibition 1.21 µM [14]

| Imidazo[2,1-b]thiazole | Compound 24i | PGE2 Production Inhibition | 0.87 µM |[14] |

Visualizing the p38α Kinase Signaling Pathway

The p38α mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade in the cellular response to inflammatory stimuli. Its inhibition by compounds like the imidazo[2,1-b]thiazole derivatives is a key therapeutic strategy.

p38a_pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 activates MKK MAPKKs (MKK3/6) TLR4->MKK activates p38a p38α Kinase MKK->p38a phosphorylates MK2 MK2 p38a->MK2 activates Inhibitor Imidazo[2,1-b]thiazole Derivatives Inhibitor->p38a inhibits TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TNFa_mRNA->Cytokines leads to

Caption: p38α MAPK inflammatory signaling pathway and point of inhibition.

Part 4: Foundational Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections detail common methodologies used to evaluate the activities discussed in this guide.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition p1 1. Seed cells in a 96-well plate p2 2. Incubate for 24h for cell adherence p1->p2 p3 3. Add serial dilutions of test compounds p2->p3 p4 4. Incubate for 24-72h p3->p4 p5 5. Add MTT reagent to each well p4->p5 p6 6. Incubate for 2-4h (Formation of Formazan) p5->p6 p7 7. Add solubilizing agent (e.g., DMSO) p6->p7 p8 8. Read absorbance at ~570nm using a plate reader p7->p8

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

While direct, extensive comparative studies on derivatives of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile are not yet widely published, a comprehensive analysis of its structural analogs provides invaluable insights for future research. The consistent findings across different studies underscore the importance of the bromo-fluorophenyl moiety as a powerful pharmacophore.

Key Takeaways:

  • Anticancer Potential: Halogenated phenyl rings attached to heterocyclic systems like thiadiazoles and triazoles show significant and often selective cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Lipophilic derivatives demonstrate promising broad-spectrum antibacterial activity, including against highly resistant strains, making this a fertile area for development.

  • Anti-inflammatory Action: Fluorophenyl-containing molecules can be potent inhibitors of key inflammatory pathway components like COX-2 and p38α kinase.

Future work should focus on the systematic synthesis and screening of direct derivatives of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. By modifying the keto-nitrile portion of the molecule to form diverse heterocycles (pyrimidines, thiazoles, oxazoles) and exploring substitutions on the phenyl ring, it will be possible to build upon the foundational knowledge presented in this guide to develop next-generation therapeutic agents.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures its suitability for its intended purpose, providing a high de...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures its suitability for its intended purpose, providing a high degree of assurance that the measurements are accurate, reliable, and reproducible. This guide provides an in-depth technical comparison of the validation of a proposed analytical method for the quantification of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical synthesis.

This document is structured to provide not just a protocol, but a logical framework for approaching analytical method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the "why" behind the "how," offering insights into the causality of experimental choices and ensuring a self-validating system of protocols.

The Analytical Challenge: Quantifying 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a molecule of interest in medicinal chemistry. Accurate quantification is crucial for process control, stability testing, and quality assurance. Due to its aromatic nature and the presence of chromophores, a UV-based chromatographic method is a logical starting point. We will therefore focus on the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

The Foundation of Trust: ICH Q2(R1) and the Validation Workflow

The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5] Our approach will be to systematically evaluate the performance of our proposed RP-HPLC method against the key validation parameters outlined in this guideline.

The overall workflow for the validation of an analytical method can be visualized as follows:

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation Method_Development Method Development (Column, Mobile Phase, etc.) Method_Optimization Method Optimization (Flow Rate, Temperature, etc.) Method_Development->Method_Optimization System_Suitability System Suitability Testing Method_Optimization->System_Suitability Specificity Specificity & Forced Degradation System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection_Limit Detection Limit (DL) Precision->Detection_Limit Quantitation_Limit Quantitation Limit (QL) Detection_Limit->Quantitation_Limit Robustness Robustness Quantitation_Limit->Robustness Validation_Report Validation Report Robustness->Validation_Report Standard_Operating_Procedure Standard Operating Procedure (SOP) Validation_Report->Standard_Operating_Procedure

Caption: A generalized workflow for analytical method validation, from development to documentation.

Proposed RP-HPLC Method for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

The following RP-HPLC method is proposed for the analysis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. The selection of a C18 column is based on its versatility for separating moderately polar compounds, while the mobile phase composition is chosen to achieve a reasonable retention time and good peak shape.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

Comparative Validation of the Proposed RP-HPLC Method

This section details the experimental protocols and acceptance criteria for validating the proposed method. Hypothetical experimental data is presented to illustrate the expected performance.

Specificity: Distinguishing the Analyte from its Degradants

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3][5] For a stability-indicating method, this is demonstrated through forced degradation studies.[6][7]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by the proposed RP-HPLC method.

Causality Behind Experimental Choices: The stress conditions are chosen to be harsh enough to induce degradation (typically 5-20%) without completely degrading the parent compound. This allows for the resolution of the parent peak from any degradation products to be adequately assessed.

Forced_Degradation_Workflow Start Drug Substance/ Product Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 105°C, solid) Start->Thermal Photolytic Photolytic Stress (e.g., UV light) Start->Photolytic Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Decision workflow for forced degradation studies to establish method specificity.

Acceptance Criteria & Expected Results:

  • The peak for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile should be spectrally pure in the presence of its degradation products.

  • Resolution between the main peak and the closest eluting degradant peak should be > 2.

Stress Condition% Degradation (Hypothetical)Resolution of Main Peak from Nearest Degradant
Acid Hydrolysis15.2%3.1
Base Hydrolysis18.5%2.8
Oxidative Degradation8.7%4.5
Thermal Degradation5.1%Not Applicable (No major degradants)
Photolytic Degradation12.3%3.6

These hypothetical results would demonstrate the stability-indicating nature of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol:

  • Prepare a stock solution of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

  • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria & Expected Results:

  • The correlation coefficient (r²) should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%50501234
75%75752345
100%1001003456
125%1251254567
150%1501505678
Correlation Coefficient (r²) 0.9998

This hypothetical data indicates a strong linear relationship between concentration and response.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often assessed by determining the recovery of a spiked sample.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • For each level, prepare three replicate samples.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Expected Results:

  • The mean percent recovery should be within 98.0% to 102.0%.

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.399.4%
Mean Recovery 99.7%

These results would confirm the accuracy of the method across the specified range.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze six replicate samples of the same concentration on a different day, by a different analyst, or on a different instrument.

Acceptance Criteria & Expected Results:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

Precision LevelMean Peak AreaStandard Deviation% RSD
Repeatability100256789650.89%
Intermediate Precision1005678123451.23%

This data would indicate that the method is precise, with minimal variability in results under different conditions.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol (Based on the standard deviation of the response and the slope of the calibration curve):

  • Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.

  • Calculate the slope of the calibration curve from the linearity study.

  • DL = 3.3 * (Standard Deviation of the Intercept / Slope)

  • QL = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria & Expected Results:

  • These values should be determined and reported.

ParameterHypothetical Value (µg/mL)
Detection Limit (DL) 0.1
Quantitation Limit (QL) 0.3

These values establish the lower limits of the method's capabilities.

Conclusion: A Validated Method for Confident Analysis

The comprehensive validation of an analytical method, as detailed in this guide for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, is a critical exercise in ensuring data integrity. By systematically evaluating specificity, linearity, range, accuracy, precision, and detection/quantitation limits against the internationally recognized standards of the ICH, a high degree of confidence in the analytical results can be achieved. The presented protocols and hypothetical data serve as a robust template for researchers and scientists in the drug development field to design and execute their own method validation studies, ultimately contributing to the quality and safety of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Revised ICH Guideline Q2(R1)
  • Quality Guidelines - ICH.
  • ICH Q2 Analytical Method Valid
  • ICH Q2(R1)
  • Forced degrad
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
  • RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets.
  • VALIDATION OF ANALYTICAL METHODS – STR
  • Validation of Analytical Methods for Pharmaceutical Analysis.
  • A review article on analytical method valid
  • Forced Degrad
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Analytical Method Validation: A Comprehensive Review of Current Practices.
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALID

Sources

Validation

A Comparative Guide to Cross-Reactivity Profiling of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Based Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of investigational compounds derived from the 3-(4...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of investigational compounds derived from the 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile scaffold. We will explore the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer a framework for data interpretation to guide lead optimization and candidate selection.

Introduction: The Imperative of Selectivity

The 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile core is a versatile starting scaffold in medicinal chemistry.[1][2][3] It serves as a key intermediate in the synthesis of diverse bioactive molecules, including the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast, used in the treatment of dry eye disease.[4][5] As with any therapeutic candidate, achieving a high degree of target selectivity is paramount. Off-target interactions, or cross-reactivity, can lead to a host of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe adverse drug reactions (ADRs) in clinical settings.[6]

This guide is designed to equip researchers with a strategic approach to proactively identify and mitigate potential cross-reactivity liabilities in compounds derived from this scaffold. By integrating computational, biochemical, and cell-based assays early in the discovery process, development teams can make more informed decisions, reduce late-stage attrition, and build a comprehensive safety profile for their lead candidates.[7]

The Challenge of Specificity: Understanding the "Why"

Perfectly selective drugs are rare. The human proteome contains numerous protein families, such as kinases and G-protein coupled receptors (GPCRs), which share structural homology, particularly within their ligand-binding sites.[8] This conservation makes it challenging to design small molecules that interact with only the intended target.

For instance, kinase inhibitors often target the highly conserved ATP-binding pocket, making off-target inhibition of other kinases a common liability.[8] Similarly, the physicochemical properties that confer potent activity at the primary target may also predispose a compound to interact with unrelated proteins, leading to unexpected pharmacology. Proactively assessing a compound's promiscuity is not just a regulatory hurdle but a fundamental component of robust drug design.[6][7]

Designing a Cross-Reactivity Screening Strategy: A Tiered Approach

A logical, tiered approach to cross-reactivity profiling allows for the efficient allocation of resources, providing critical data at key decision points. The strategy begins with broad, cost-effective screens to flag potential liabilities early, followed by more focused, in-depth studies for promising lead compounds.[9]

Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: Early Discovery & Hit-to-Lead cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate Selection A In Silico Profiling (Target Homology, Docking) B Broad Safety Panel Screen (e.g., SafetyScreen44/47) [3, 1] A->B C Broad Kinase Panel (Single High Concentration) [8] B->C D Dose-Response (IC50) Assays for Primary Hits from Tier 1 C->D Prioritize hits for follow-up E CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2D6, 3A4) [7, 11] D->E F hERG Channel Assay (High-Throughput or Patch-Clamp) [9] E->F G Cell-Based Functional Assays for Confirmed Off-Targets F->G Confirm physiological relevance H Secondary & Tertiary Assays (e.g., Time-Dependent CYP Inhibition) [10] G->H I Comprehensive Profile Analysis & Risk Assessment H->I

Caption: A tiered workflow for assessing compound cross-reactivity.

Comparative Data Presentation

To effectively compare lead compounds, cross-reactivity data must be presented clearly and concisely. The following tables illustrate how data for three hypothetical compounds derived from the 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile scaffold (Compounds A, B, and C) might be summarized. Assume the primary target is a hypothetical "Target X" with an IC50 of 15 nM for all three compounds.

Table 1: Comparative Selectivity Profile from a Broad Safety Panel

This table summarizes inhibition data (%) at a single high concentration (e.g., 10 µM) against a standard panel of targets known to be involved in adverse drug reactions.[6]

Target ClassTargetCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Compound C (% Inhibition @ 10 µM)
GPCR Adrenergic α1A8%12%65%
Dopamine D2<5%8%15%
Serotonin 5-HT2A11%22%78%
Ion Channel hERG (K+ Channel)15%55%48%
Nav1.5 (Na+ Channel)<5%9%31%
Enzyme COX-27%6%11%
PDE3A<5%11%5%
Transporter SERT9%15%85%

Interpretation: Compound A shows a clean profile with minimal off-target activity at 10 µM. Compound B shows a significant liability at the hERG channel.[10] Compound C is highly promiscuous, showing strong inhibition of multiple GPCRs and the serotonin transporter (SERT), suggesting a high potential for ADRs.

Table 2: Comparative IC50 Values for Key Off-Targets

For any target showing significant inhibition (>50%) in the initial screen, a full dose-response curve should be generated to determine the IC50 value. This allows for the calculation of a selectivity window (Off-Target IC50 / Primary Target IC50).

Off-TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target X 15 15 15
hERG Channel>30,0008501,200
Adrenergic α1A>30,000>30,000210
Serotonin 5-HT2A>30,000>30,000155
SERT>30,000>30,00095
Selectivity Window (hERG)>2000x57x80x
Selectivity Window (SERT)>2000x>2000x6x

Interpretation: The IC50 data confirms the initial findings. Compound A has a very large selectivity window. The selectivity of Compound B against the hERG channel is only 57-fold, which is a significant concern for potential cardiotoxicity.[11] Compound C's poor selectivity, especially against SERT, makes it a high-risk candidate.

Key Experimental Protocols

The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for three critical assays in safety pharmacology.

Protocol: Kinase Selectivity Profiling (Radiometric Assay)

Causality: Kinases are a large, structurally related protein family, and off-target kinase inhibition is a common cause of toxicity.[8] A broad panel screen is the most effective way to identify these liabilities early.[12][13] Radiometric assays, which measure the transfer of ³³P-ATP to a substrate, are considered a gold standard for their sensitivity and direct measurement of enzymatic activity.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. For a single-point screen, create a 100 µM intermediate plate, which will be diluted to a final assay concentration of 10 µM. For IC50 determination, perform a serial dilution (e.g., 10-point, 3-fold) from the stock.

  • Assay Reaction Setup: In a 96-well or 384-well plate, combine the following:

    • Reaction Buffer (containing MgCl₂, MnCl₂, Brij-35, and DTT).

    • Required cofactors (e.g., lipids, Ca²⁺/calmodulin, as needed for the specific kinase).

    • The specific kinase being tested.

    • The appropriate peptide or protein substrate.

    • Test compound or vehicle control (e.g., 1% DMSO final concentration).

  • Initiation: Add the ATP mix (unlabeled ATP plus [γ-³³P]-ATP) to initiate the reaction. Incubate for a specified time (e.g., 40-120 minutes) at room temperature.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or ion exchange) that captures the phosphorylated substrate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Add scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle (high) and no-enzyme (low) controls. For dose-response curves, plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cytochrome P450 (CYP) Inhibition Assay (LC-MS/MS)

Causality: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[14][15] An in vitro assay using human liver microsomes provides a physiologically relevant system to assess the potential for a compound to interfere with the metabolism of co-administered drugs.[16][17]

  • Reagent Preparation:

    • Test Compound: Prepare a dilution series in acetonitrile or another appropriate solvent.

    • Substrate Cocktail: Prepare a mixture of probe substrates, each specific for a major CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

    • Cofactor: Prepare a solution of NADPH in phosphate buffer.

    • Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound (or positive control inhibitor) with the liver microsomes and substrate cocktail for 5-10 minutes at 37°C to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C with shaking.

  • Termination: Stop the reaction by adding a "stop solution" of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Detection: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the formation of the specific metabolite for each probe substrate.

  • Data Analysis: Quantify the amount of metabolite formed in the presence of the test compound relative to the vehicle control. Plot the percent inhibition against the log of inhibitor concentration and calculate the IC50 value.

Protocol: hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)

Causality: Blockade of the hERG potassium channel is a critical safety liability linked to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[11] Automated patch clamp provides high-quality electrophysiological data on channel function, which is considered the gold standard for assessing hERG risk.[10][18][19]

  • Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells). Culture cells according to standard protocols until they reach the appropriate confluency for the assay.[20]

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension in the appropriate extracellular buffer solution.

  • Assay Setup (Automated Patch Clamp System):

    • Load the cell suspension, intracellular buffer, extracellular buffer, and test compound plates onto the automated patch clamp instrument.

    • The instrument will automatically capture individual cells on the microfluidic chip, establish a high-resistance (giga-ohm) seal, and achieve whole-cell configuration.

  • Electrophysiological Recording:

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step where the characteristic tail current is measured.[19]

    • Record a stable baseline current in the presence of vehicle.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing the drug effect to reach equilibrium at each concentration. Record the hERG current at each concentration.

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., Dofetilide or E-4031) to confirm channel activity and determine the level of maximal inhibition.[19]

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline (vehicle) response and plot the percent inhibition versus the log of compound concentration. Fit the data to determine the IC50 value.

Conclusion and Future Directions

A proactive, data-driven approach to cross-reactivity profiling is essential for the successful development of compounds derived from the 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile scaffold. By employing a tiered screening cascade—from broad panels to focused, mechanistic assays—researchers can efficiently identify and mitigate potential safety liabilities. The comparative data and detailed protocols provided in this guide serve as a blueprint for designing and executing a robust selectivity assessment. This strategy not only de-risks a project but also builds a comprehensive understanding of a compound's pharmacological profile, ultimately increasing the probability of selecting a safe and effective clinical candidate.

References

A comprehensive, numbered list of all sources cited in the guide, including title, source, and a valid URL for verification.

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Comparative

A Senior Application Scientist's Guide to Benchmarking 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Halogenated β-Ketonitriles in Medicinal Chemistry In the landscape of modern drug discovery, the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated β-Ketonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of complex heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of therapeutic agents, capable of engaging with biological targets through precise three-dimensional interactions.[1][2] Within the synthetic chemist's toolkit, β-ketonitriles are exceptionally versatile intermediates. Their dual reactivity, stemming from the electrophilic carbonyl carbon and the acidic α-methylene protons, enables a wide range of cyclization and condensation reactions.[3]

This guide focuses on 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile , a highly functionalized intermediate that offers multiple strategic advantages for molecular design. The presence of a bromine atom provides a reactive handle for post-synthesis modifications via cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final compound.[4]

The central objective of this document is to provide an objective, data-driven benchmark of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. We will compare its performance in a model heterocyclic synthesis against structurally and functionally related alternatives. This analysis moves beyond simple yield reporting, delving into the causality behind experimental choices and providing a framework for logical intermediate selection in your own research campaigns.

Chapter 1: Profiling the Key Intermediates

The selection of a starting material is a critical decision point that dictates the efficiency and flexibility of a synthetic route. Here, we profile our benchmark compound and its selected alternatives, highlighting the structural nuances that influence their reactivity.

1.1 The Benchmark: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

This intermediate is a powerful building block for constructing pharmaceutical scaffolds.[5] Its utility is derived from a confluence of reactive sites: the aryl bromide for late-stage functionalization (e.g., Suzuki or Buchwald-Hartwig couplings), the ketone for condensation reactions, and the activated nitrile and methylene groups for constructing heterocyclic rings.

1.2 The Alternatives: A Study in Functional Group Substitution

To provide a meaningful comparison, we have selected three alternatives that systematically vary key functional groups. This allows us to isolate and understand the impact of each modification on synthetic performance.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Differentiator
Benchmark 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrileC₉H₅BrFNO242.05Nitrile group; Aryl bromide & fluoride
Alternative A Ethyl 4-bromo-2-fluorobenzoylacetateC₁₁H₁₀BrFO₃291.10Ethyl ester replaces nitrile
Alternative B 4-Bromo-2-fluorobenzonitrileC₇H₃BrFN200.01Lacks the 3-oxopropane side chain
Alternative C 3-(4-Chloro-2-fluorophenyl)-3-oxopropanenitrileC₉H₅ClFNO197.60Aryl chloride replaces bromide

The choice of these alternatives is deliberate. Alternative A allows us to directly compare the influence of a nitrile versus an ester group in cyclization efficiency. Alternative B represents a more fundamental precursor, benchmarking a synthetic strategy where the side chain is installed later. Alternative C provides a direct comparison of halogen reactivity in potential downstream applications.

Chapter 2: Comparative Experimental Benchmarking

To objectively assess performance, a standardized model reaction is essential. We have selected the Gewald reaction, a robust and widely used multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][3] This reaction directly engages the key functionalities of our benchmark intermediate and its alternatives, providing a clear basis for comparison.

Experimental Workflow: A Systematic Approach

The following workflow was designed to ensure a fair and reproducible comparison between the intermediates. Each reaction was conducted under identical conditions, with the only variable being the starting intermediate.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Parallel Synthesis cluster_analysis Phase 3: Analysis & Comparison A Reagent Weighing & Stoichiometric Calculation B Solvent & Base Preparation (Ethanol, Morpholine) A->B Standardize Concentrations C Reaction Setup: Intermediate + Cyclohexanone + Sulfur in Ethanol B->C Charge Reactors D Initiate Reaction: Add Morpholine (Base) C->D E Heat to Reflux (78°C) Monitor by TLC (2 hours) D->E F Work-up & Isolation: Cool, Precipitate, Filter, Wash with Cold Ethanol E->F Reaction Completion G Characterization: Dry Product, Obtain Mass F->G H Purity Analysis: HPLC (C18, MeCN/H2O) G->H I Data Consolidation & Benchmarking H->I

Caption: Standardized workflow for the comparative Gewald reaction synthesis.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

Causality: This protocol is designed to be self-validating. By keeping the molar equivalents of reactants, solvent volume, temperature, and reaction time constant, any significant variations in yield or purity can be confidently attributed to the intrinsic reactivity of the specific intermediate being tested.

  • Reactor Charging: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the respective intermediate (10.0 mmol), cyclohexanone (1.08 g, 11.0 mmol, 1.1 eq), and elemental sulfur (0.32 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture to create a suspension.

  • Catalyst Introduction: Add morpholine (0.87 g, 10.0 mmol, 1.0 eq) dropwise to the suspension at room temperature. The use of a mild organic base like morpholine is crucial for catalyzing the initial Knoevenagel condensation without promoting unwanted side reactions.[1]

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2 hours. The reaction progress is monitored every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Product Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with two portions of cold (4°C) ethanol (10 mL each) to remove unreacted starting materials and soluble impurities.

  • Drying and Analysis: Dry the purified product under vacuum at 40°C to a constant weight. Calculate the isolated yield. Determine the purity by High-Performance Liquid Chromatography (HPLC).

Quantitative Benchmarking Results

The performance of each intermediate was quantified based on reaction time, isolated yield, and final product purity.

Intermediate Reaction Time (h) Isolated Yield (%) Purity (HPLC Area %) Observations
Benchmark 285%>98%Clean reaction profile, rapid precipitation upon cooling.
Alternative A 272%>97%Slower initial reaction rate observed on TLC.
Alternative B N/A0%N/ANo reaction. Lacks the activated methylene group required for the initial condensation.
Alternative C 282%>98%Performance comparable to the benchmark, slight decrease in yield.

Chapter 3: Discussion of Results and Mechanistic Rationale

The experimental data provides clear insights into the synthetic utility of each intermediate.

  • Benchmark vs. Alternative A (Nitrile vs. Ester): The benchmark compound provided a significantly higher yield (85%) compared to its ethyl ester counterpart, Alternative A (72%). This is mechanistically logical. The electron-withdrawing effect of the nitrile group is stronger than that of the ester, rendering the adjacent α-methylene protons more acidic. This increased acidity accelerates the initial base-catalyzed Knoevenagel condensation with cyclohexanone, which is the rate-determining step of the Gewald reaction, leading to a more efficient overall transformation.

  • The Invalidity of Alternative B: As predicted, 4-Bromo-2-fluorobenzonitrile (Alternative B) failed to produce any product. This result serves as an important validation of the experimental design, confirming that the 3-oxopropane moiety is essential for this specific synthetic pathway. It underscores the importance of selecting an intermediate that already possesses the core reactive functionalities required for the desired transformation.

  • Benchmark vs. Alternative C (Bromine vs. Chlorine): The chloro-substituted Alternative C performed nearly as well as the bromo-substituted benchmark, with only a marginal difference in yield. For the Gewald reaction itself, the identity of the halogen at the 4-position has a minimal electronic impact on the reactivity of the distant oxopropanenitrile chain. However, the choice between bromine and chlorine becomes critically important when considering downstream applications. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, making the benchmark compound the superior choice for synthetic routes that require late-stage diversification .

Conclusion and Strategic Recommendations

This comparative guide demonstrates that while multiple intermediates may appear suitable on paper, their performance in the laboratory can differ significantly based on subtle structural and electronic factors.

  • For Maximum Efficiency in Gewald-type Syntheses: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is the superior choice. Its nitrile group enhances the acidity of the α-protons, leading to higher reaction efficiency and yield compared to ester analogues.

  • For Synthetic Routes Requiring Late-Stage Diversification: The bromine atom of the benchmark compound provides a crucial advantage over its chlorinated counterpart (Alternative C). It offers broader and more reliable reactivity in a variety of cross-coupling reactions, maximizing the potential for creating diverse compound libraries from a common intermediate.

Ultimately, the selection of an intermediate is a strategic decision that should be informed by empirical data. By understanding the mechanistic principles behind the reactivity of these building blocks, researchers can make more informed choices, leading to more efficient, robust, and versatile synthetic campaigns in the pursuit of new therapeutic agents.

References

  • MySkinRecipes. 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile.
  • Benchchem. A Comparative Guide to the Reaction Products of 3-Oxopropanenitrile and its Synthetic Alternatives.
  • Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
  • MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest.
  • Pharmaffiliates. CAS No : 105942-08-3 | Product Name : 4-Bromo-2-fluorobenzonitrile.
  • Benchchem. Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
  • PubChem. 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | C9H5BrFNO | CID 40429532.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Westgard QC. The Comparison of Methods Experiment.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4-fluorobenzonitrile.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(3-Bromo-4-fluorophenyl)acetonitrile.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromo-2-fluorobenzonitrile | 105942-08-3.
  • PubChem. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzonitrile | 105942-08-3.

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Isomers

Introduction: The Critical Need for Isomeric Purity in Drug Development In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomeric Purity in Drug Development

In the landscape of pharmaceutical research and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of atoms, can exhibit vastly different pharmacological and toxicological profiles. The subject of this guide, 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, is a key building block in the synthesis of various therapeutic agents.[1] The potential for isomeric impurities arising during its synthesis necessitates robust analytical methodologies for their identification and quantification. This guide provides an in-depth comparison of the expected spectroscopic data for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile and its most probable positional isomers, offering a practical framework for researchers, scientists, and drug development professionals to ensure the isomeric purity of their compounds.

The synthesis of the target molecule likely proceeds via a Friedel-Crafts acylation of a disubstituted benzene ring. Given the directing effects of halogen substituents in electrophilic aromatic substitution, where both fluorine and bromine are ortho-, para-directing, the choice of starting material will dictate the potential isomeric byproducts.[2][3] For instance, the acylation of 1-bromo-3-fluorobenzene could theoretically yield the desired 4-bromo-2-fluoro isomer, alongside the 2-bromo-4-fluoro and 4-bromo-2-fluoro isomers, with the regioselectivity governed by the interplay of inductive and resonance effects of the two halogens. This guide will focus on the spectroscopic differentiation of these likely positional isomers.

Comparative Spectroscopic Analysis: A Multi-technique Approach

Due to the identical molecular weight and formula (C₉H₅BrFNO) of the isomers, a multi-faceted spectroscopic approach is essential for their unambiguous differentiation. This section details the predicted distinguishing features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Aromatic Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local chemical environment of each proton. The substitution pattern on the benzene ring creates unique spin systems and chemical shifts for the aromatic protons.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

IsomerPredicted Aromatic Proton Chemical Shifts (δ, ppm) and Coupling PatternsPredicted Methylene Proton Chemical Shift (δ, ppm)Key Differentiating Features
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile ~7.8-7.9 (dd, J ≈ 8, 2 Hz, 1H), ~7.6-7.7 (dd, J ≈ 8, 2 Hz, 1H), ~7.3-7.4 (t, J ≈ 8 Hz, 1H)~4.0 (s, 2H)Three distinct aromatic signals with characteristic doublet of doublets and triplet patterns. The downfield shift is influenced by the electron-withdrawing carbonyl group.
3-(2-Bromo-4-fluorophenyl)-3-oxopropanenitrile ~7.7-7.8 (dd, J ≈ 8, 5 Hz, 1H), ~7.4-7.5 (dd, J ≈ 8, 2 Hz, 1H), ~7.1-7.2 (td, J ≈ 8, 2 Hz, 1H)~4.0 (s, 2H)A different set of chemical shifts and coupling constants in the aromatic region compared to the 4-bromo-2-fluoro isomer due to the altered positions of the halogens.
3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile ~8.0-8.1 (dd, J ≈ 7, 2 Hz, 1H), ~7.8-7.9 (ddd, J ≈ 8, 4, 2 Hz, 1H), ~7.2-7.3 (t, J ≈ 8 Hz, 1H)~4.0 (s, 2H)The proton ortho to the fluorine and the carbonyl group will likely be the most downfield signal. The coupling patterns will be distinct from the other two isomers.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds, and its residual peak can serve as an internal reference.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

IsomerPredicted Carbonyl Carbon (C=O) (δ, ppm)Predicted Nitrile Carbon (C≡N) (δ, ppm)Predicted Aromatic Carbon (δ, ppm) RangeKey Differentiating Features
3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile ~185-190~115-120~115-165 (with C-F and C-Br signals showing characteristic splitting)The carbon bearing the fluorine will appear as a doublet with a large ¹JCF coupling constant. The chemical shifts of the other aromatic carbons will be unique to this substitution pattern.
3-(2-Bromo-4-fluorophenyl)-3-oxopropanenitrile ~185-190~115-120~115-165 (with C-F and C-Br signals showing characteristic splitting)The positions and splitting patterns of the fluorinated and brominated carbons will differ significantly from the 4-bromo-2-fluoro isomer.
3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile ~185-190~115-120~115-165 (with C-F and C-Br signals showing characteristic splitting)The relative chemical shifts of the aromatic carbons will be distinct due to the altered inductive and resonance effects of the halogens in the 3,4-disubstitution pattern.

Expertise in Interpretation: The interpretation of the ¹³C NMR spectra will heavily rely on the characteristic chemical shifts and the large one-bond carbon-fluorine coupling constants (¹JCF), which are typically in the range of 240-260 Hz. Two-dimensional NMR techniques like HSQC and HMBC can be invaluable in unambiguously assigning the proton and carbon signals.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Significance
C≡N (Nitrile)~2250-2270 (sharp, medium)Confirms the presence of the nitrile group.
C=O (Ketone)~1690-1710 (strong)Indicates the conjugated ketone. The exact position can be subtly influenced by the electronic effects of the aromatic substituents.
C-F (Aryl-Fluoride)~1200-1280 (strong)Confirms the presence of the fluorine substituent.
C-Br (Aryl-Bromide)~1000-1100 (medium)Confirms the presence of the bromine substituent.
Aromatic C-H Bending~750-900The pattern of these out-of-plane bending vibrations can be indicative of the substitution pattern on the benzene ring.

Trustworthiness of the Protocol: The consistency of the nitrile and carbonyl stretching frequencies across samples provides a self-validating system for confirming the basic molecular structure. Any significant deviation could indicate the presence of impurities or a different compound altogether.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. The isomers will have the same molecular weight, but their fragmentation patterns, particularly the relative abundances of certain fragment ions, may differ.

Predicted Key Mass Spectral Fragments (Electron Ionization)

m/zPredicted Fragment IonSignificance
241/243[M]⁺Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1).
200/202[M - CH₂CN]⁺Loss of the cyanomethyl radical.
183/185[Br(F)C₆H₃CO]⁺Acylium ion, a very stable and often abundant fragment. The relative intensity of this ion may vary slightly between isomers.
155/157[BrC₆H₃]⁺Loss of the fluorobenzoyl group.
104[FC₆H₄CO]⁺Loss of the bromophenyl group.

Authoritative Grounding: The fragmentation of substituted aromatic ketones is well-documented.[4] The primary fragmentation pathways involve cleavage alpha to the carbonyl group and loss of small neutral molecules. The presence of the bromine isotope pattern is a key diagnostic feature.

Experimental Protocols: Ensuring Data Integrity

The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for the analysis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile isomers.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum to display transmittance or absorbance as a function of wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: For a volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile samples, direct infusion into an Electron Ionization (EI) source can be used.

  • Ionization: Use a standard EI source with an ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of bromine.

Visualizing the Differentiation Strategy

To aid in the understanding of the isomeric differences and the analytical workflow, the following diagrams are provided.

cluster_isomer1 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile cluster_isomer2 3-(2-Bromo-4-fluorophenyl)-3-oxopropanenitrile cluster_isomer3 3-(4-Bromo-3-fluorophenyl)-3-oxopropanenitrile I1 C₉H₅BrFNO I2 C₉H₅BrFNO I3 C₉H₅BrFNO Sample Sample NMR (1H, 13C) NMR (1H, 13C) Sample->NMR (1H, 13C) Structure & Connectivity IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight & Fragmentation Isomer Identification Isomer Identification NMR (1H, 13C)->Isomer Identification Isomer Differentiation (Fingerprint Region) Isomer Differentiation (Fingerprint Region) IR->Isomer Differentiation (Fingerprint Region) Isomer Differentiation (Fragmentation Pattern) Isomer Differentiation (Fragmentation Pattern) MS->Isomer Differentiation (Fragmentation Pattern)

Caption: A logical workflow for the spectroscopic differentiation of isomers.

M+ (m/z 241/243) M+ (m/z 241/243) Acylium Ion (m/z 183/185) Acylium Ion (m/z 183/185) M+ (m/z 241/243)->Acylium Ion (m/z 183/185) - CH2CN Bromophenyl Ion (m/z 155/157) Bromophenyl Ion (m/z 155/157) Acylium Ion (m/z 183/185)->Bromophenyl Ion (m/z 155/157) - CO

Sources

Comparative

literature review of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile applications

An In-Depth Guide to the Applications of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Modern Drug Discovery Introduction: A Halogenated Building Block of Strategic Importance In the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in Modern Drug Discovery

Introduction: A Halogenated Building Block of Strategic Importance

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern drug design.[1][2] These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Within this context, 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile emerges as a highly valuable and versatile chemical intermediate. Its structure, featuring a reactive β-ketonitrile system appended to a strategically halogenated phenyl ring, makes it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[3]

This guide provides a comprehensive overview of the applications of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, offering a comparative analysis against alternative synthons and detailing experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in the creation of novel pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[3]

PART 1: Synthesis and Physicochemical Profile

The utility of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile stems from its specific arrangement of functional groups. The ketone and nitrile groups provide two reactive centers for a variety of cyclization and condensation reactions, while the bromo- and fluoro-substituents on the phenyl ring offer opportunities for further functionalization (e.g., via cross-coupling reactions at the bromine site) and modulation of the final compound's electronic and steric properties.

PropertyValue
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.05 g/mol [4]
IUPAC Name 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile[5]
CAS Number 267880-92-2[4]
General Synthetic Approach: Claisen Condensation

A common and efficient method for synthesizing β-ketonitriles like the title compound is the Claisen condensation. This reaction involves the base-mediated condensation of an appropriate ester (4-bromo-2-fluorobenzoate) with acetonitrile. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester, leading to the formation of the desired product after an acidic workup.

cluster_reactants Reactants cluster_reagents Reagents & Conditions Ester Methyl 4-bromo-2-fluorobenzoate Reaction Claisen Condensation Ester->Reaction Acetonitrile Acetonitrile (CH3CN) Acetonitrile->Reaction Base Strong Base (e.g., NaH, NaOEt) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, EtOH) Solvent->Reaction Workup Aqueous Acidic Workup (e.g., HCl) Product 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile Workup->Product Reaction->Workup Intermediate Salt

Caption: General workflow for the synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Experimental Protocol: Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a strong base (e.g., 1.2 equivalents of sodium hydride) and an anhydrous solvent like tetrahydrofuran (THF).

  • Addition of Reactants: In a separate flask, dissolve methyl 4-bromo-2-fluorobenzoate (1.0 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF.

  • Reaction: Slowly add the ester/acetonitrile solution to the stirred suspension of the base at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1N HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

PART 2: Applications in the Synthesis of Bioactive Heterocycles

The true value of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile lies in its function as a versatile precursor for constructing complex heterocyclic scaffolds, which are central to many pharmaceutical agents.[6]

Synthesis of Pyrazole Derivatives

The β-ketonitrile moiety is perfectly suited for reaction with hydrazine derivatives to construct the pyrazole ring, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, including anticancer and antimicrobial properties.[7][8] The reaction proceeds via condensation of the hydrazine with the ketone, followed by intramolecular cyclization and dehydration.

Start 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile Solvent Solvent (e.g., Ethanol) Reflux Start->Solvent Hydrazine Hydrazine Derivative (R-NH-NH2) Hydrazine->Solvent Product 5-amino-3-(4-bromo-2-fluorophenyl)- 1-R-pyrazole Solvent->Product Condensation & Cyclization

Caption: Reaction scheme for the synthesis of pyrazole derivatives.

Comparative Analysis vs. Non-Halogenated Alternative

The presence of the 4-bromo and 2-fluoro substituents provides distinct advantages over a non-halogenated analogue like 3-oxo-3-phenylpropanenitrile.

Feature3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile 3-Oxo-3-phenylpropanenitrile (Alternative)
Reactivity The electron-withdrawing nature of F and Br can increase the electrophilicity of the ketone, potentially leading to faster reaction rates under milder conditions.Standard reactivity.
Yields Often high due to clean reaction profiles.Generally good, but may require more forcing conditions.
Derivative Properties The F atom can enhance metabolic stability and binding affinity. The Br atom serves as a handle for further modifications (e.g., Suzuki coupling), allowing for rapid library generation.[9]Derivatives have a simpler substitution pattern, offering fewer opportunities for late-stage diversification.
Pharmacological Profile Derivatives often exhibit enhanced potency and improved pharmacokinetic profiles due to halogen-mediated effects.[1]Biological activity is present but may lack the benefits conferred by strategic halogenation.
Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with immense therapeutic importance, found in numerous antimicrobial and anticancer drugs.[10] 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile can serve as a three-carbon component in condensation reactions with amidines (like guanidine or acetamidine) to form substituted aminopyrimidines.

The reaction typically involves the initial formation of an enamine or related intermediate, followed by cyclization. The resulting 4-amino-6-(4-bromo-2-fluorophenyl)pyrimidine-scaffold is a valuable core for further elaboration in drug discovery programs.

Application in the Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[6] While the classic Gewald reaction uses an α-cyanoester, β-ketonitriles like our title compound are excellent substrates. The reaction involves the condensation of the ketonitrile, elemental sulfur, and an aldehyde or ketone in the presence of a base.

This application is particularly valuable as thiophene derivatives are crucial intermediates in various pharmaceuticals.[6] The use of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile directly installs the pharmacologically relevant halogenated phenyl group onto the thiophene ring system in a single, efficient step.

PART 3: The Strategic Impact of Halogenation in Drug Design

The choice to use 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile over simpler analogues is a strategic decision rooted in the principles of modern medicinal chemistry.

  • Fluorine's Role: The 2-fluoro substituent is not merely an inert placeholder. Its high electronegativity can alter the pKa of nearby functional groups, influence conformation through steric and electronic effects, and block sites of metabolism, thereby increasing the drug's half-life. It often participates in favorable hydrogen bonding or dipole-dipole interactions with protein targets, enhancing binding affinity.[1][2]

  • Bromine's Utility: The 4-bromo substituent serves a dual purpose. It contributes to the overall lipophilicity of the molecule, which can aid in cell membrane penetration. More importantly, it acts as a versatile synthetic handle for post-cyclization modifications via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid exploration of chemical space and the optimization of lead compounds.[9]

start_node 3-(4-Bromo-2-fluorophenyl) -3-oxopropanenitrile p1 Core Scaffold Generation start_node->p1 Heterocyclic Synthesis (e.g., Pyrazole formation) process_node process_node decision_node decision_node result_node result_node p2 Initial Library of Halogenated Derivatives p1->p2 Introduction of R-group d1 Biological Screening (Potency, Selectivity) p2->d1 d1->p2 Inactive p3 Lead Optimization via Cross-Coupling at Bromine d1->p3 Hit Compound Identified d2 SAR Exploration (Structure-Activity Relationship) p3->d2 d2->p3 Further Optimization r1 Preclinical Candidate with Enhanced Properties (Metabolic Stability, Potency) d2->r1 Optimized Candidate

Caption: Drug discovery workflow utilizing the title compound as a starting block.

Conclusion

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is more than a simple chemical intermediate; it is a sophisticated building block engineered for efficiency and strategic advantage in drug discovery. Its pre-installed halogen atoms provide a direct route to derivatives with potentially superior pharmacological profiles compared to their non-halogenated counterparts. By enabling the rapid synthesis of diverse and readily modifiable heterocyclic cores, it empowers medicinal chemists to navigate the complexities of lead optimization with greater precision and speed. As the demand for novel therapeutics continues to grow, the applications of such well-designed, multifunctional building blocks will undoubtedly play an increasingly critical role in the development of next-generation medicines.

References

  • MySkinRecipes. 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. [Link]

  • PubChemLite. 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (C9H5BrFNO). [Link]

  • PubChem. 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • MDPI. (2018). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. [Link]

  • AMERICAN ELEMENTS®. Fluorinated Building Blocks. [Link]

  • National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • National Center for Biotechnology Information. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ResearchGate. Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Novelty and Performance of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Niche Scaffold in Medicinal Chemistry The 3-oxopropanenitrile core, a β-ketonitrile, is a highly versatile scaffold in or...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Scaffold in Medicinal Chemistry

The 3-oxopropanenitrile core, a β-ketonitrile, is a highly versatile scaffold in organic synthesis, serving as a pivotal intermediate for a diverse range of heterocyclic compounds that are cornerstones of modern pharmaceuticals. The strategic incorporation of halogen atoms, particularly fluorine and bromine, into phenyl rings is a well-established medicinal chemistry tactic to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Halogenation can significantly influence lipophilicity, metabolic stability, and target binding affinity.[1]

This guide focuses on a specific, lesser-documented derivative: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile . While this compound is known and has been assigned CAS Number 267880-92-2, it remains largely uncharacterized in public literature, presenting a unique opportunity for investigation.[2] We will provide a framework for assessing its novelty not as an unknown entity, but as a scaffold with untapped potential. This guide will objectively compare its structural attributes to related compounds, propose a robust synthetic and characterization workflow, and detail a comparative performance evaluation strategy against logical alternatives.

Part 1: Novelty and Structural Assessment

While the existence of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is confirmed, its novelty lies in the scarcity of published biological data.[3][4] A comprehensive assessment begins with a structural comparison to its isomers and analogs to hypothesize how its unique substitution pattern may confer distinct properties.

The placement of a fluorine atom at the ortho position and a bromine atom at the para position is critical. The ortho-fluoro substituent can induce a conformational bias due to its size and electronegativity, potentially locking the phenyl ring into a preferred orientation when binding to a biological target. This is a distinct feature compared to its isomer, 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile (CAS 914636-74-1) , where the halogens are in the meta and para positions, respectively.[5] Such subtle isomeric changes can lead to profound differences in biological activity.[6]

The combination of the electron-withdrawing fluorine and the larger, more polarizable bromine atom can modulate the electronic landscape of the phenyl ring, influencing its interaction with protein residues. This unique electronic and steric profile forms the basis of its novelty and warrants a thorough investigation into its potential as a bioactive agent.[7]

Part 2: Proposed Synthesis and Characterization Workflow

To enable biological evaluation, a reliable and scalable synthetic route is paramount. The most logical and widely used method for constructing a β-ketonitrile like the target compound is the Claisen Condensation .[8][9]

Rationale for Synthetic Approach

The Claisen condensation is a robust C-C bond-forming reaction that involves the base-mediated reaction of an ester (or in this case, a ketone) with another ester-like molecule. We propose the condensation of 4'-Bromo-2'-fluoroacetophenone with a suitable cyano-source, such as ethyl cyanoacetate, in the presence of a strong, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the α-carbon of the cyanoacetate, creating a potent nucleophile that attacks the electrophilic carbonyl carbon of the acetophenone. This method is efficient and the starting materials are commercially available.[10] Subsequent hydrolysis and decarboxylation would yield the target molecule.

Diagram: Synthetic and Purification Workflow

Synthesis_Workflow Diagram 1: Synthesis and Purification Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis & Characterization start Reactants: - 4'-Bromo-2'-fluoroacetophenone - Ethyl Cyanoacetate - Sodium Hydride (Base) - THF (Solvent) reaction Claisen Condensation (0°C to RT, under N2) start->reaction 1. Base Addition 2. Reactant Addition quench Acidic Workup (e.g., aq. HCl) reaction->quench Reaction Monitoring (TLC) extract Liquid-Liquid Extraction (Ethyl Acetate/Water) quench->extract dry Drying (Anhydrous Na2SO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Final Product: 3-(4-Bromo-2-fluorophenyl) -3-oxopropanenitrile chromatography->product analysis Structure & Purity Confirmation: - NMR (1H, 13C, 19F) - LC-MS - HPLC product->analysis

Caption: Proposed workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane (3x) to remove the oil and suspend it in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Add ethyl cyanoacetate (1.1 eq.) dropwise via syringe. Allow the mixture to stir for 30 minutes at 0°C.

  • Condensation: Add a solution of 4'-Bromo-2'-fluoroacetophenone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Hydrolysis: Upon completion, cautiously quench the reaction by cooling to 0°C and slowly adding 1M HCl until the mixture is acidic. Add water and stir vigorously. This step also facilitates the hydrolysis and decarboxylation of the intermediate β-keto-ester-nitrile.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Characterization: Confirm the structure and assess the purity of the final product using NMR, Mass Spectrometry, and HPLC.

Part 3: Comparative Performance Evaluation Strategy

A structured, multi-tiered screening cascade is essential for efficiently evaluating the biological potential of a novel compound.[11] We propose a workflow that begins with broad cytotoxicity screening and progresses to more specific, target-based assays.

Selection of Comparator Compounds

To provide meaningful context, the target derivative should be tested alongside structurally related molecules.

Compound ID Structure Name Rationale for Inclusion
ND-01 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile Novel Derivative (Target)
COMP-A 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrileIsomeric Control: Assesses the impact of halogen position.[5]
COMP-B 3-(4-Bromophenyl)-3-oxopropanenitrileFluorine Deletion Analog: Evaluates the contribution of the ortho-fluoro group.
COMP-C StaurosporinePositive Control: A well-characterized, potent but non-selective kinase inhibitor.[12]
Diagram: In Vitro Biological Screening Cascade

Sources

Comparative

A Comparative Guide to the Synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile for Advanced Research Applications

In the landscape of modern drug discovery and materials science, the strategic synthesis of highly functionalized intermediates is paramount. Among these, β-ketonitriles, such as 3-(4-Bromo-2-fluorophenyl)-3-oxopropaneni...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic synthesis of highly functionalized intermediates is paramount. Among these, β-ketonitriles, such as 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, serve as versatile scaffolds for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures. This guide provides a comparative analysis of peer-reviewed synthetic methodologies for this key intermediate, offering in-depth technical insights and actionable experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is a valuable building block characterized by a reactive β-ketonitrile moiety and a substituted phenyl ring. The presence of the bromo and fluoro substituents offers distinct advantages for further molecular elaboration. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities. The fluorine atom can modulate the physicochemical properties of the final molecule, including metabolic stability and binding affinity, a crucial aspect in drug design.

This guide will explore and compare the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles, experimental parameters, and overall efficiency of each method.

Method 1: The Claisen Condensation Approach

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and represents the most prevalent method for the preparation of β-ketonitriles.[1][2] This reaction involves the condensation of an ester with a compound containing an acidic α-proton, such as a nitrile, in the presence of a strong base.

The Underlying Chemistry

The reaction proceeds via the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an ester, in this case, ethyl 4-bromo-2-fluorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-ketonitrile. The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of acetonitrile without competing with the desired condensation reaction.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products ester Ethyl 4-bromo-2-fluorobenzoate product 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile ester->product Condensation acetonitrile Acetonitrile acetonitrile->product base Strong Base (e.g., NaH, LDA) base->acetonitrile Deprotonation solvent Anhydrous Solvent (e.g., THF, Toluene) alkoxide Sodium Ethoxide product->alkoxide Byproduct

Caption: General workflow of the Claisen condensation for the synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Experimental Protocol: Claisen Condensation

Materials:

  • Ethyl 4-bromo-2-fluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) washed with anhydrous hexanes to remove the mineral oil.

  • Suspend the sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add anhydrous acetonitrile (2.0 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ethyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile.

Method 2: Synthesis from an Acyl Chloride

An alternative approach involves the acylation of the acetonitrile enolate with an acyl chloride, such as 4-bromo-2-fluorobenzoyl chloride. This method can offer advantages in terms of reaction rate and yield due to the higher reactivity of the acyl chloride compared to the corresponding ester.

The Underlying Chemistry

In this method, acetonitrile is deprotonated with a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), at low temperatures to form the lithium salt of the acetonitrile enolate. This highly reactive nucleophile is then treated with 4-bromo-2-fluorobenzoyl chloride. The nucleophilic acyl substitution reaction proceeds rapidly to furnish the desired β-ketonitrile. The use of low temperatures is crucial to prevent self-condensation of the acetonitrile and other side reactions.

Acyl_Chloride_Route cluster_reactants Reactants cluster_reagents Reagents cluster_products Products acyl_chloride 4-Bromo-2-fluorobenzoyl chloride product 3-(4-Bromo-2-fluorophenyl)- 3-oxopropanenitrile acyl_chloride->product Acylation acetonitrile Acetonitrile base Strong Base (e.g., LDA) acetonitrile->base Deprotonation solvent Anhydrous Solvent (e.g., THF) lithium_chloride Lithium Chloride product->lithium_chloride Byproduct

Caption: Synthetic pathway utilizing an acyl chloride for the preparation of the target β-ketonitrile.

Experimental Protocol: Acyl Chloride Method

Materials:

  • 4-Bromo-2-fluorobenzoyl chloride

  • Acetonitrile (anhydrous)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine (anhydrous)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.1 eq). Stir the mixture at -78 °C for 30 minutes to generate LDA.

  • Add anhydrous acetonitrile (1.0 eq) dropwise to the LDA solution and stir for another 30 minutes at -78 °C.

  • Slowly add a solution of 4-bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by the addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Comparison of Synthetic Methods

FeatureClaisen CondensationAcyl Chloride Method
Starting Material Ester (e.g., ethyl 4-bromo-2-fluorobenzoate)Acyl Chloride (4-bromo-2-fluorobenzoyl chloride)
Base Strong, but less reactive bases like NaH can be used.Requires a very strong, non-nucleophilic base like LDA.
Reaction Temperature Typically requires heating (reflux).Requires very low temperatures (-78 °C).
Reaction Time Generally longer reaction times.Usually faster due to higher reactivity of acyl chloride.
Yield Moderate to good.Often provides higher yields.
Workup & Purification Standard aqueous workup and column chromatography.Similar workup, but may require more careful handling due to the strong base.
Scalability Generally more amenable to large-scale synthesis.Can be challenging to scale up due to the use of LDA and cryogenic temperatures.

Conclusion and Recommendations

Both the Claisen condensation and the acyl chloride acylation methods are viable routes for the synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. The choice of method will largely depend on the specific requirements of the researcher, including the available starting materials, scale of the reaction, and equipment.

For larger-scale syntheses where cost and operational simplicity are key considerations, the Claisen condensation is often the preferred method. Although it may require longer reaction times and heating, the use of sodium hydride is generally more manageable on a larger scale than LDA.

For smaller-scale, research-oriented applications where maximizing yield is the primary goal, the acyl chloride method can be highly effective. The higher reactivity of the acyl chloride often leads to cleaner reactions and better yields, provided that the stringent anhydrous and low-temperature conditions are maintained.

Ultimately, both methods provide access to this valuable synthetic intermediate. The detailed protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for the successful synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile in a research setting.

References

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(12), 1285-1307. [Link]

  • Wang, J. M., Chen, T., Yao, C. S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329. [Link]

  • Kim, B. R., Lee, H. G., Kang, S. B., Jung, K. J., Sung, G. H., Kim, J. J., ... & Yoon, Y. J. (2013). A high-yielding preparation of β-ketonitriles. Tetrahedron, 69(48), 10331-10336. [Link]

  • Vasilyev, A. V., & Zaitsev, V. G. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(3), 1033. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are param...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount, not merely for regulatory compliance, but as a foundational pillar of a safe and sustainable research environment. This guide provides an in-depth, procedural framework for the disposal of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, a halogenated nitrile compound often utilized as a key intermediate in pharmaceutical synthesis.[1] By understanding the chemical nature of this compound and the principles behind its safe handling, we can ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the "Why"

Effective protocol design begins with a thorough understanding of the subject material. 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile possesses two key structural features that dictate its disposal pathway: the presence of halogens (bromine and fluorine) and a nitrile group.

  • Halogenated Organic Compound: The bromine and fluorine atoms classify this substance as a halogenated organic compound.[2] These compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.[3][4] Co-mingling halogenated waste with non-halogenated solvents significantly increases the complexity and cost of disposal and is a common source of regulatory non-compliance.[5][6]

  • Regulatory Framework: The entire lifecycle of this chemical, from acquisition to disposal, is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) establishes these guidelines under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" management system for hazardous waste.[8][9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) requires employers to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal to protect laboratory workers.[11][12][13]

Chemical & Safety Data Summary
PropertyDataSource
Chemical Name 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile[14]
Molecular Formula C₉H₅BrFNO[14]
Structural Hazards Halogenated Organic, Nitrile Compound[2][7]
Primary Disposal Class Hazardous Waste: Halogenated Organic Liquid/Solid [2][5][6]
Inferred Hazards Potential for skin and eye irritation; toxic if inhaled or ingested.[15][16][17]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a closed loop of safety and compliance.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical in its pure form or as a waste product, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.

  • Gloves: Nitrile rubber gloves are mandatory. Always inspect gloves for tears or punctures before use.[18]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn and fully fastened.

  • Location: All transfers of this waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[6]

Step 2: Waste Segregation (The Critical Step)

Proper segregation is the most crucial aspect of this disposal process. Failure to segregate correctly can contaminate entire drums of less hazardous waste, leading to significant disposal costs and regulatory issues.

  • Designated Waste Container: Dedicate a specific, clearly marked container solely for "Halogenated Organic Waste."[5][19]

  • DO NOT MIX: Never mix this waste stream with the following:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[5]

    • Acids or bases.[2]

    • Aqueous waste.[2]

    • Heavy metal waste.[5][6]

    • Solid waste or sharps.[3]

Step 3: Containerization and Labeling

The waste container must be appropriate for the waste type and clearly communicate its contents and hazards to all laboratory personnel and waste handlers.

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid. A 4-liter polyethylene bottle or a 5-gallon carboy are common choices.[6] Ensure the container is in good condition and free from leaks.[3]

  • Labeling Procedure:

    • Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[6]

    • Affix the tag to the container before adding the first drop of waste.[19]

    • Clearly write the words "Hazardous Waste" .[5]

    • List all chemical constituents by their full, proper names (e.g., "3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile," "Dichloromethane"). Do not use abbreviations or chemical formulas.[19]

    • Maintain a running list of the approximate percentages or volumes of each component added.

    • Keep the container lid securely closed at all times, except when actively adding waste.[6][19]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup by trained disposal personnel.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[6] This area should be clearly marked.

  • Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[6]

  • Location: The SAA must be in a cool, dry, and well-ventilated area, away from heat sources, electrical outlets, and sources of ignition.[3][6]

Step 5: Arranging for Final Disposal

The final disposal must be handled by a licensed hazardous waste contractor, typically coordinated through your institution's EHS office.

  • Request Pickup: Once the container is approaching full (do not exceed 90% capacity), or if the waste has been stored for an extended period, contact your EHS office to schedule a waste pickup.

  • Documentation: Ensure all information on the hazardous waste tag is complete and accurate. You are responsible for the waste from its generation to its final disposal.[9]

  • Disposal Method: The EHS-contracted vendor will transport the waste for final disposal, which for halogenated organics, is typically high-temperature incineration.[2][3]

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key.

  • Small Spills (inside a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully scoop the absorbent material into a separate plastic bag or container.

    • Seal the container, label it as "Hazardous Waste" with a list of the spilled chemical and absorbent, and manage it as halogenated solid waste.[6][19]

    • Clean the spill area thoroughly.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Call your institution's emergency number and notify the EHS department.[19]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile waste.

G start Waste Generated: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile ppe Step 1: Don Correct PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as HALOGENATED ORGANIC WASTE ppe->segregate non_halogenated Incorrect Path: DO NOT MIX with non-halogenated waste segregate->non_halogenated Incorrect container Step 3: Use Compatible Container with Secure Lid segregate->container Correct label Step 3: Affix 'Hazardous Waste' Tag & List Full Chemical Names container->label store Step 4: Store in SAA with Secondary Containment label->store contact_ehs Step 5: Request Pickup from EHS for Incineration store->contact_ehs end_node Safe & Compliant Disposal contact_ehs->end_node

Caption: Decision workflow for compliant disposal.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Hamilton College. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Household Hazardous Waste (HHW). (2025, May 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Are Nitrile Gloves Recyclable? (2025, April 27). Polycarbin. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile (C9H5BrFNO). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-(4-Bromo-2-Fluorophenyl)-3-Oxopropanenitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet - 2-(2-bromopyridin-4-yl)-propan-2-ol. (2018, August 20). Acros PharmaTech Limited. Retrieved from [Link]

  • 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile. (n.d.). PubChem. Retrieved from [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025, September 30). University of Wisconsin–Madison Office of Sustainability. Retrieved from [Link]

  • 3-Bromopropionitrile. (n.d.). PubChem. Retrieved from [Link]

  • 3-Bromo-4-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]

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Handling

Mastering the Molecule: A Senior Scientist's Guide to Safely Handling 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Welcome to your comprehensive guide on the safe handling of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. As researchers dedicated to advancing drug development, our most critical asset is our team's safety.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile. As researchers dedicated to advancing drug development, our most critical asset is our team's safety. This document moves beyond a simple checklist; it is a procedural manual grounded in the principles of chemical reactivity and risk mitigation. Here, we will dissect the "why" behind each safety measure, ensuring that every step you take is informed, deliberate, and self-validating.

Part 1: Hazard Assessment - Understanding the Adversary

Before we can select the appropriate armor, we must understand the nature of the potential hazards. The molecule 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile presents a multi-faceted risk profile.

  • Halogenated Aromatic System (4-Bromo-2-fluorophenyl): Brominated and fluorinated organic compounds can be toxic and may be absorbed through the skin.[3][4] They often require dedicated disposal procedures as halogenated waste.[3] The presence of these halogens necessitates caution regarding skin and eye contact and inhalation.

  • Reactive Ketone Group: Ketones can be reactive with various acids and bases.[5] While this specific structure is not noted as pyrophoric, the potential for reactivity with other reagents in your workflow must be considered.[6]

  • Nitrile Functional Group (-CN): Nitrile compounds can be toxic. Although the toxicity of this specific molecule is uncharacterized, it is prudent to treat it as potentially harmful if inhaled, ingested, or absorbed through the skin. Compounds with similar structures are classified as irritants to the skin and eyes and may cause respiratory irritation.[1][2]

Based on this structural analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant and potentially toxic.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The minimum PPE for handling this compound should always include a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[7][8] However, for active handling of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, an enhanced level of protection is required.

Eye and Face Protection
  • Standard Operations: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory when handling the solid or its solutions.[7][9] Safety glasses alone do not provide adequate protection against splashes.[7]

  • High-Risk Operations: When there is a significant risk of splashing or a highly exothermic reaction is possible, a face shield must be worn in addition to chemical splash goggles.[9][10]

Hand Protection

The choice of gloves is critical due to the presence of a halogenated aromatic structure. Disposable nitrile gloves are a common starting point in laboratories, but they offer limited protection for incidental exposure only and must be removed immediately after contact with chemicals.[7][9]

Glove Type Protection Level Rationale & Use Case
Single Nitrile Gloves Incidental SplashSuitable for tasks with minimal risk of direct contact. However, nitrile has poor resistance to some halogenated and aromatic hydrocarbons.[11][12]
Double Nitrile Gloves Enhanced SplashRecommended for weighing, transfers, and preparing solutions. The outer glove is removed immediately upon contamination, protecting the inner glove and your skin.
Heavy-Duty Gloves Extended ContactFor large-scale operations or situations requiring prolonged handling, heavy-duty butyl or neoprene gloves should be considered, as they offer superior resistance to a broader range of chemicals, including aromatic compounds.[12]

Glove Use Protocol:

  • Always inspect gloves for tears or punctures before use.[13]

  • When double-gloving, the outer glove should be taped at the cuff to the lab coat sleeve to prevent exposure.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.[13]

  • Dispose of contaminated gloves in the designated solid chemical waste container.[13]

  • Always wash your hands thoroughly with soap and water after removing gloves.[13]

Body Protection

A flame-resistant lab coat is recommended, buttoned completely to cover as much skin as possible.[8][9] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional barrier.

Respiratory Protection

All handling of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, especially the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If engineering controls like a fume hood are not feasible or sufficient to control exposure, a respirator may be required, which necessitates a formal respiratory protection program including medical evaluation and fit testing.[9][10]

Part 3: Operational Plan - From Bottle to Bench

A clear, step-by-step operational plan minimizes the risk of exposure.

Workflow for Handling 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Below is a diagram illustrating the core workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Hazard Review Review SDS of analogous compounds PPE 2. Don PPE (Double gloves, Goggles, Lab Coat) Prep->PPE Hood 3. Prepare Fume Hood (Verify airflow, clear workspace) PPE->Hood Weigh 4. Weighing (Use anti-static weigh boat) Hood->Weigh Transfer 5. Transfer/Dissolution (Use spatula/funnel) Weigh->Transfer Reaction 6. Reaction Setup (Ensure containment) Transfer->Reaction Decon 7. Decontaminate (Wipe surfaces with appropriate solvent) Reaction->Decon Waste 8. Segregate Waste (Halogenated liquid/solid) Decon->Waste Doff 9. Doff PPE (Remove outer gloves first) Waste->Doff Wash 10. Wash Hands Doff->Wash Start Waste Generated IsContaminated Is it contaminated with 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile? Start->IsContaminated IsLiquid Is the waste liquid or solid? IsContaminated->IsLiquid Yes NonHaz Dispose as Non-Hazardous Waste IsContaminated->NonHaz No HalogenatedLiquid Dispose in 'Halogenated Organic Liquid Waste' Container IsLiquid->HalogenatedLiquid Liquid HalogenatedSolid Dispose in 'Halogenated Organic Solid Waste' Container IsLiquid->HalogenatedSolid Solid

Caption: Decision tree for proper waste segregation.

By adhering to these rigorous, evidence-based protocols, you not only ensure your own safety but also uphold the integrity of our collective scientific pursuit. This guide serves as a living document; as more specific toxicological data for 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile becomes available, these procedures should be reviewed and updated accordingly.

References

  • Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety.[Link]

  • University of California, Los Angeles - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.[Link]

  • Chemistry LibreTexts. (2021-08-15). Proper Protective Equipment.[Link]

  • Lab Manager. (2009-07-30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.[Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.[Link]

  • Ideal Response. (2025-03-18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • Kansas State University. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.[Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.[Link]

  • Chemtalk - #1 Science Forum For Lab Technicians. Bromine water - disposal.[Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET - 2-(2-bromopyridin-4-yl)-propan-2-ol.[Link]

  • Reddit. (2017-09-16). Safely handling a liter of Bromine?[Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.[Link]

  • The Chemistry Blog. (2024-08-07). How to Safely Handle Reactive Chemicals.[Link]

  • University of Pennsylvania - EHRS. Nitrile Glove Chemical-Compatibility Reference.[Link]

  • Duke University - Safety. The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested.[Link]

  • SKC Inc. (2023-12-22). SDS - Aromatic Amine DECONtamination Solution.[Link]

  • University of California, Berkeley - Environmental Health and Safety. OSHA Glove Selection Chart.[Link]

  • Washington State University Spokane - Chemical Safety Office. GLOVE SELECTION CHART.[Link]

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